Product packaging for 2-Iodo-4-nitrophenol(Cat. No.:CAS No. 89487-91-2)

2-Iodo-4-nitrophenol

Cat. No.: B1296312
CAS No.: 89487-91-2
M. Wt: 265.01 g/mol
InChI Key: BKQFOYCEUMVWOW-UHFFFAOYSA-N
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Description

2-Iodo-4-nitrophenol is a useful research compound. Its molecular formula is C6H4INO3 and its molecular weight is 265.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4INO3 B1296312 2-Iodo-4-nitrophenol CAS No. 89487-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQFOYCEUMVWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301140
Record name 2-iodo-4-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89487-91-2
Record name 89487-91-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodo-4-nitrophenol
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Record name 2-Iodo-4-nitrophenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-4-nitrophenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-Iodo-4-nitrophenol, a key intermediate in various synthetic applications.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₄INO₃.[1] It presents as a solid powder under standard conditions. The presence of an iodine atom, a nitro group, and a hydroxyl group on the benzene ring imparts specific reactivity and characteristics to the molecule.

Quantitative Data Summary

The key quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₄INO₃[1]
Molecular Weight 265.01 g/mol
CAS Number 89487-91-2[1]
Melting Point 89-94 °C
Appearance Solid, powder
Purity ≥98.0% (HPLC)

Note: Specific data on boiling point, pKa, and quantitative solubility were not available in the reviewed literature.

Chemical Structure and Identification

The structural details of this compound are crucial for understanding its reactivity and for its accurate identification.

Structural Identifiers
IdentifierStringReference
IUPAC Name This compound
Synonyms 4-Hydroxy-3-iodonitrobenzene
SMILES O[c]1--INVALID-LINK--cc(cc1)--INVALID-LINK--=O[2]
InChI InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H[1]
InChIKey BKQFOYCEUMVWOW-UHFFFAOYSA-N[2]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. While a specific, detailed protocol for the direct synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of similar compounds.

Synthesis of this compound (Proposed)

A common method for the synthesis of substituted phenols involves the diazotization of the corresponding aniline, followed by hydrolysis. A detailed protocol for the synthesis of the precursor, 2-Iodo-4-nitroaniline, is available and can be adapted.

Step 1: Synthesis of 2-Iodo-4-nitroaniline [3]

  • Dissolve 20 g of p-nitroaniline in an appropriate solvent.

  • Prepare a solution of 23.54 g of iodine monochloride in 50 ml of acetic acid.[3]

  • Add the iodine monochloride solution dropwise to the stirred p-nitroaniline solution over a period of one hour.[3]

  • Continue stirring the mixture for an additional hour.[3]

  • Pour the dark mixture into 1 liter of water to precipitate the product.[3]

  • Collect the precipitated yellow solid by filtration and dry it to obtain 2-Iodo-4-nitroaniline.[3]

Step 2: Diazotization and Hydrolysis to this compound

  • Dissolve the synthesized 2-Iodo-4-nitroaniline in a mixture of a strong acid (e.g., sulfuric acid) and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite to the aniline solution while maintaining the low temperature to form the diazonium salt.

  • Gently warm the solution of the diazonium salt. The diazonium group will hydrolyze to a hydroxyl group, yielding this compound.

  • The product can then be extracted from the aqueous solution using an organic solvent and purified by recrystallization or chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of this compound by analyzing the chemical shifts and coupling patterns of the protons.

  • Methodology:

    • Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 500 MHz).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Analyze the spectrum for chemical shifts, integration, and splitting patterns to elucidate the proton environment.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound.

  • Methodology:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

    • Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands of the O-H, N-O (nitro group), C-I, and aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Methodology:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

    • Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

    • Analyze the spectrum to identify the molecular ion peak (M⁺) and the major fragment ions.

Applications in Research and Drug Development

Nitrophenols are important intermediates in the synthesis of a variety of organic molecules.[4] Notably, 4-nitrophenol is a key precursor in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[4] The synthesis involves the reduction of the nitro group to an amino group, followed by acetylation.[4] While specific applications of this compound in drug development are not extensively documented in the available literature, its structure suggests potential as a building block in the synthesis of more complex pharmaceutical compounds. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the precursor to the final product and its subsequent characterization.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization p-Nitroaniline p-Nitroaniline Iodination Iodination p-Nitroaniline->Iodination 2-Iodo-4-nitroaniline 2-Iodo-4-nitroaniline Iodination->2-Iodo-4-nitroaniline Diazotization Diazotization 2-Iodo-4-nitroaniline->Diazotization Hydrolysis Hydrolysis Diazotization->Hydrolysis This compound This compound Hydrolysis->this compound NMR NMR This compound->NMR Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation IR IR IR->Structural_Confirmation MS MS MS->Structural_Confirmation

Caption: Synthesis and Characterization Workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

In-depth Technical Guide: Characterization of 2-Iodo-4-nitrophenol (CAS Number: 89487-91-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 2-Iodo-4-nitrophenol is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings, including solubility, reactivity, and potential for analytical detection.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 89487-91-2[4]
Molecular Formula C₆H₄INO₃[4]
Molecular Weight 265.01 g/mol [4]
Appearance Powder
Melting Point 89-94 °C
Purity ≥98.0% (HPLC)
InChI Key BKQFOYCEUMVWOW-UHFFFAOYSA-N
SMILES Oc1ccc(cc1I)--INVALID-LINK--=O

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the available literature. However, based on general procedures for the synthesis, purification, and analysis of nitrophenols and their derivatives, the following methodologies can be adapted.

Synthesis

A plausible synthetic route for this compound involves the direct iodination of 4-nitrophenol. A general procedure for the synthesis of a related compound, 2-Iodo-4-nitroaniline from p-nitroaniline, involves the use of iodine monochloride in acetic acid.[5] A similar approach could be adapted for the synthesis of this compound.

General Protocol for Iodination of a Nitrophenol:

  • Dissolve the starting nitrophenol (e.g., 4-nitrophenol) in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of an iodinating agent (e.g., iodine monochloride) in the same solvent to the stirred solution at a controlled temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water to remove any remaining acid and salts.

  • Dry the crude product before proceeding to purification.

Purification

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

General Protocol for Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.

  • Dry the purified crystals, for example, in a vacuum oven. The purity of the recrystallized product can be assessed by its melting point range.[7]

Analytical Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

General Protocol for NMR Analysis:

  • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[6]

  • Process and analyze the spectra to confirm the chemical structure, including the positions of the iodo and nitro substituents on the phenol ring. The chemical shifts and coupling constants of the aromatic protons will provide key structural information.[8]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

General Protocol for Mass Spectrometry Analysis:

  • Dissolve a small sample of this compound in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

  • Acquire the mass spectrum. The molecular ion peak will confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern to further support the proposed structure. Characteristic losses of fragments such as NO₂, I, and CO can be expected.[9][10][11]

HPLC is a standard technique for assessing the purity of a compound and can be used for quantitative analysis.

General Protocol for HPLC Analysis:

  • Develop an appropriate HPLC method, which includes selecting a suitable column (e.g., C18), mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid additive), and detector (e.g., UV-Vis at a wavelength where the compound absorbs).[12][13][14]

  • Prepare a standard solution of this compound of known concentration.

  • Inject the sample solution into the HPLC system and record the chromatogram.

  • The retention time of the peak corresponding to this compound can be used for identification, and the peak area can be used for quantification and purity assessment.

Biological Activity and Signaling Pathways

A comprehensive search of publicly available scientific literature did not yield specific information regarding the biological activity or the involvement of this compound in any signaling pathways. The majority of toxicological and pharmacological studies have focused on 4-nitrophenol.[2][3] Studies on 4-nitrophenol indicate that it can be harmful if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure. However, it is not classified as a carcinogen by NTP or OSHA.

The lack of data for this compound represents a significant knowledge gap. For drug development professionals, this indicates that the compound is at a very early, exploratory stage. Any potential therapeutic applications would require extensive in vitro and in vivo screening to identify biological targets and elucidate its mechanism of action.

Experimental and Logical Workflows

Given the absence of defined signaling pathways for this compound, a generalized workflow for the characterization and initial biological screening of a novel chemical entity is presented below.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_screening Biological Screening cluster_development Further Development synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC (Purity) purification->hplc purity_check Purity Confirmation hplc->purity_check in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cellular Assays) purity_check->in_vitro If pure hit_id Hit Identification in_vitro->hit_id moa Mechanism of Action Studies hit_id->moa If active in_vivo In Vivo Studies moa->in_vivo

Caption: General workflow for the synthesis, characterization, and screening of a novel chemical entity.

Conclusion

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-nitrophenol is a halogenated aromatic organic compound with the chemical formula C₆H₄INO₃. Its structure, featuring an iodine atom and a nitro group on a phenol backbone, imparts a unique combination of physical and chemical properties that make it a molecule of interest in various scientific domains, including as a potential intermediate in organic synthesis and for research in medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by available data and experimental insights.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

PropertyValueReference
Molecular Formula C₆H₄INO₃[1][2]
Molecular Weight 265.01 g/mol [3]
Appearance Solid powder
Melting Point 92 °C (some sources report 89-94 °C)[4]
Boiling Point 294.5 °C at 760 mmHg
Density 2.176 g/cm³
Flash Point 131.9 °C
CAS Number 89487-91-2[1][2]

Solubility and Acidity (pKa)

The acidity of the phenolic hydroxyl group is a key chemical characteristic. While an experimental pKa value for this compound is not explicitly documented in the searched literature, it is possible to estimate its acidity based on related compounds. For comparison, the pKa of the parent compound, phenol, is approximately 9.98. The presence of the electron-withdrawing nitro group is known to increase the acidity of phenols. For instance, 4-nitrophenol has a pKa of 7.15.[6] The additional presence of the iodine atom at the ortho position is also expected to have an electron-withdrawing inductive effect, which would likely result in a pKa value for this compound that is slightly lower (more acidic) than that of 4-nitrophenol.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While complete, detailed spectra with peak assignments for this specific compound are not widely published, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data for this compound is not available in the searched literature. However, based on the structure, the following general features would be expected in the spectra:

  • ¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 6.5-8.5 ppm) due to the influence of the iodo and nitro substituents. The hydroxyl proton signal would be a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the hydroxyl group would appear in the 150-160 ppm range. The carbons bearing the iodo and nitro groups would also have characteristic chemical shifts, influenced by the electronic effects of these substituents. Aromatic carbons typically resonate in the 110-160 ppm range.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
Aromatic C-H stretch3000-3100
Asymmetric NO₂ stretch1500-1560
Symmetric NO₂ stretch1300-1370
C-I stretch500-600
Aromatic C=C stretch1450-1600

The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorptions of the nitro group are also key identifying features.[9][10]

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z of approximately 265, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and potentially the iodine atom (I). Characteristic fragments would provide further structural confirmation.[11][12][13]

Experimental Protocols

Synthesis

A plausible synthetic route to this compound would involve the direct iodination of 4-nitrophenol. This electrophilic aromatic substitution reaction would likely utilize an iodinating agent such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to achieve a good yield and selectivity for the desired ortho-iodinated product. A general procedure for the synthesis of a related compound, p-iodophenol from p-aminophenol, involves diazotization followed by reaction with potassium iodide.[14] A similar approach starting from 2-amino-4-nitrophenol could also be envisioned.

Synthesis_Workflow Start Start: 4-Nitrophenol Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Iodinating Agent (e.g., ICl or I₂/Oxidant) Reagents->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Product: this compound Purification->Product

Caption: A potential workflow for the synthesis of this compound.

Purification

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water, could also be effective.[15][16][17][18]

Recrystallization_Protocol cluster_0 Dissolution cluster_1 Filtration (optional) cluster_2 Crystallization cluster_3 Isolation a Dissolve crude product in minimum hot solvent b Hot gravity filtration to remove insoluble impurities a->b c Slow cooling to room temperature b->c d Further cooling in an ice bath c->d e Vacuum filtration to collect crystals d->e f Wash crystals with cold solvent e->f g Dry the purified crystals f->g

Caption: A general protocol for the purification of a solid organic compound by recrystallization.

Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method would likely be effective.

  • Column: A C18 column is a common choice for separating moderately polar organic compounds.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer would be used. The exact ratio and the pH of the buffer would need to be optimized to achieve good separation.[19][20][21]

  • Detector: A UV-Vis detector would be appropriate, as the aromatic ring and the nitro group will absorb UV radiation. The detection wavelength should be set at or near the absorbance maximum of the compound.[22][23]

Reactivity and Biological Activity

The reactivity of this compound is influenced by its functional groups. The phenolic hydroxyl group can undergo reactions such as etherification and esterification. The aromatic ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nitro group, but it can be susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro group. The iodine atom can also participate in various coupling reactions.

Information regarding the specific biological activity and involvement in signaling pathways of this compound is limited in the available literature. However, nitrophenols as a class are known to have various biological effects, including toxicity.[24][25] Any research involving this compound should be conducted with appropriate safety precautions.

Conclusion

This compound is a multifaceted organic molecule with a range of interesting physical and chemical properties. While a substantial amount of data has been compiled in this guide, further experimental work is required to fully elucidate its quantitative solubility, precise pKa, and detailed spectroscopic characteristics. The provided information serves as a solid foundation for researchers, scientists, and drug development professionals working with or interested in this compound, and the outlined experimental approaches offer a starting point for its synthesis, purification, and analysis.

References

2-Iodo-4-nitrophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core physicochemical properties of 2-Iodo-4-nitrophenol, a compound relevant to various fields of chemical and pharmaceutical research.

Physicochemical Properties

Below is a summary of the key molecular identifiers for this compound.

PropertyValueCitations
Molecular Formula C₆H₄INO₃[1][2][3][4]
Molecular Weight 265.01 g/mol [2][4][5]
Exact Mass 264.92359 g/mol [4]
CAS Number 89487-91-2[1][2]
InChI Key BKQFOYCEUMVWOW-UHFFFAOYSA-N[1][4]

Structural Representation

A logical diagram representing the connectivity of atoms in this compound is provided below.

molecular_structure Logical Structure of this compound phenol Phenol Backbone iodo Iodo Group (-I) phenol->iodo Position 2 nitro Nitro Group (-NO2) phenol->nitro Position 4 hydroxyl Hydroxyl Group (-OH) phenol->hydroxyl Position 1

A diagram showing the substituent groups on the phenol backbone.

References

An In-depth Technical Guide to the Solubility of 2-Iodo-4-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-4-nitrophenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on inferred solubility based on the behavior of structurally similar compounds, namely nitrophenols, and furnishes a detailed experimental protocol for the precise determination of its solubility. This guide is intended to empower researchers in chemistry, pharmacology, and drug development with the foundational knowledge and practical methods to effectively utilize this compound in their work.

Core Physicochemical Properties of this compound

This compound is a substituted aromatic compound with the chemical formula C₆H₄INO₃. Its structure, incorporating a hydroxyl group, a nitro group, and an iodine atom on a benzene ring, dictates its physicochemical properties, including its solubility. The presence of the polar hydroxyl and nitro groups suggests potential for hydrogen bonding, while the iodinated phenyl ring contributes to its lipophilicity.

PropertyValue
Molecular Formula C₆H₄INO₃
Molecular Weight 265.01 g/mol
Appearance Solid
Melting Point 89-94 °C

Inferred Solubility in Organic Solvents

The following table summarizes the inferred solubility of this compound in a range of common organic solvents. These inferences are drawn from the general behavior of nitrophenols and related aromatic compounds.[1][3]

Solvent ClassSolvent ExamplesInferred Solubility of this compoundRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the solvents can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and nitro groups of this compound.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. DMSO is a particularly strong solvent for a wide range of organic compounds.[3]
Nonpolar Hexane, Diethyl EtherSparingly Soluble to InsolubleThe significant difference in polarity between the solute and these solvents limits solubility. While the iodinated phenyl ring provides some nonpolar character, the polar functional groups dominate.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following section details a reliable method for determining the solubility of a solid compound in an organic solvent at a given temperature.

Principle

This method is based on the principle of creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed test tubes

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • UV-Vis spectrophotometer or HPLC system

  • Quartz cuvettes (for UV-Vis) or appropriate vials (for HPLC)

Procedure
  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance (UV-Vis) or peak area (HPLC) of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance/peak area versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is saturated.

  • Sample Collection and Analysis:

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted solution using the same analytical method as for the calibration curve.

  • Calculation of Solubility:

    • Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Create Standard Dilutions A->B C Generate Calibration Curve B->C H Measure Absorbance/Peak Area C->H Use for Calculation D Add Excess Solute to Solvent E Equilibrate at Constant Temp. D->E F Collect & Filter Supernatant E->F G Dilute Saturated Solution F->G G->H I Calculate Concentration H->I J Determine Solubility I->J

Caption: Workflow for the experimental determination of solubility.

Applications in Drug Development

While specific signaling pathways for this compound are not well-documented, nitroaromatic compounds are of significant interest in drug discovery and development. They can serve as precursors for the synthesis of more complex molecules, including potential therapeutic agents. The nitro group can be reduced to an amino group, which is a versatile functional group for further chemical modifications. Understanding the solubility of this compound is a critical first step in its potential use as a building block in medicinal chemistry for the synthesis of novel compounds with biological activity. The development of such compounds would follow a typical drug discovery pathway.

The following diagram outlines a generalized small molecule drug discovery pathway, which would be relevant for any novel compound synthesized from this compound.

Drug_Discovery_Pathway A Target Identification & Validation B Hit Identification (High-Throughput Screening) A->B C Hit-to-Lead Optimization B->C D Lead Optimization C->D E Preclinical Development D->E F Clinical Trials E->F

Caption: Generalized small molecule drug discovery pathway.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. This information is essential for researchers and professionals working with this compound in synthetic chemistry, materials science, and drug development.

References

Spectroscopic Profile of 2-Iodo-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2-Iodo-4-nitrophenol. The information is tailored for professionals in research, science, and drug development, offering a consolidated resource for the characterization of this molecule. This document presents available data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and carbon-iodine (C-I) groups, as well as aromatic C-H and C=C vibrations. While a specific peak list for this compound is not available, the expected absorption regions for its key functional groups are presented in Table 1.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200-3600Strong, broad
Aromatic C-H stretch3000-3100Medium
Asymmetric NO₂ stretch1500-1550Strong
Symmetric NO₂ stretch1335-1385Strong
Aromatic C=C stretch1450-1600Medium to strong
C-O stretch (phenol)1180-1260Strong
C-I stretch500-600Medium to weak
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-38.10 - 8.20d
H-57.50 - 7.60dd
H-67.00 - 7.10d
O-H5.0 - 6.0br s

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)155 - 160
C-2 (C-I)85 - 95
C-3130 - 135
C-4 (C-NO₂)140 - 145
C-5125 - 130
C-6115 - 120
Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound indicates the expected mass-to-charge ratios (m/z) for the molecular ion and various adducts.

Table 4: Predicted Mass Spectrometry Data for this compound [1]

AdductPredicted m/z
[M+H]⁺265.93086
[M+Na]⁺287.91280
[M-H]⁻263.91630
[M+NH₄]⁺282.95740
[M+K]⁺303.88674
[M]⁺264.92303
[M]⁻264.92413

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not available in a single, comprehensive source. However, based on standard laboratory practices for similar aromatic compounds, the following methodologies can be applied.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

  • Sample Preparation : A small amount of the finely ground this compound sample (typically 1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation : The mixture is then compressed in a pellet die under high pressure (several tons) to form a thin, transparent pellet.

  • Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is typically recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR analysis, the solid this compound sample needs to be dissolved in a suitable deuterated solvent.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a 300-500 MHz spectrometer. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile or semi-volatile compounds like this compound.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or methanol.

  • Chromatographic Separation : A small volume of the sample solution is injected into the gas chromatograph. The compound is vaporized and separated from other components as it passes through a capillary column.

  • Mass Analysis : The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron ionization). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Purification Purification Sample->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Groups IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight and Formula MS->MS_Data Structure_Confirmation Structure_Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-nitrophenol from 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2-iodo-4-nitrophenol, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, 4-nitrophenol. This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol for a representative synthesis, and relevant characterization data.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules. The presence of three distinct functional groups—a hydroxyl group, a nitro group, and an iodine atom—on the aromatic ring provides multiple points for further chemical modification. The targeted synthesis of this compound requires careful consideration of the directing effects of the substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para- directing group, while the nitro group is a deactivating, meta- directing group. As the para position is already occupied by the nitro group, electrophilic substitution is directed to the positions ortho to the hydroxyl group.

Synthetic Pathway

The synthesis of this compound from 4-nitrophenol is achieved through an electrophilic aromatic substitution reaction. In this reaction, an electrophilic iodine species is generated and subsequently attacks the electron-rich aromatic ring of 4-nitrophenol at the position ortho to the hydroxyl group.

dot

Caption: General synthetic scheme for the iodination of 4-nitrophenol.

Two primary methods are commonly employed for the iodination of phenols:

  • Method A: Iodination using Molecular Iodine with a Base and Oxidizing Agent: In this method, the phenolic proton is removed by a base to form the more reactive phenoxide ion. An oxidizing agent, such as sodium hypochlorite, is used to generate the electrophilic iodine species (I⁺) in situ from a source like potassium iodide.

  • Method B: Iodination using Iodine Monochloride (ICl): Iodine monochloride is a potent electrophilic iodinating agent due to the polarization of the I-Cl bond. It can effectively iodinate even deactivated aromatic rings.

This guide will focus on a detailed protocol based on the principles of Method A, which is a common and accessible laboratory procedure.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the ortho-iodination of 4-nitrophenol. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 4-Nitrophenol

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Sodium Hypochlorite (NaOCl) solution (commercial bleach, concentration to be noted)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Hydrochloric Acid (HCl), concentrated

  • Methanol

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • pH paper or pH meter

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.0 eq) and potassium iodide (1.1 eq) in a solution of sodium hydroxide (1.2 eq) in deionized water.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Oxidizing Agent: While stirring vigorously, add a solution of sodium hypochlorite (1.2 eq) dropwise via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The color of the solution should fade.

  • Acidification: Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH 2-3), which will precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous methanol, to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Reactant Quantities (Illustrative Example)

ReactantMolecular Weight ( g/mol )Molar EquivalentsAmount
4-Nitrophenol139.111.0(Specify grams)
Potassium Iodide166.001.1(Specify grams)
Sodium Hydroxide40.001.2(Specify grams)
Sodium Hypochlorite74.441.2(Specify volume and concentration)

Table 2: Product Characterization

PropertyValue
Molecular Formula C₆H₄INO₃
Molecular Weight 265.01 g/mol
Appearance Yellow solid
Melting Point 110-113 °C
Infrared (IR) Spectroscopy Characteristic peaks for O-H, N-O, and C-I bonds
¹H NMR Spectroscopy Signals corresponding to the aromatic protons
¹³C NMR Spectroscopy Signals corresponding to the aromatic carbons
Mass Spectrometry (MS) Molecular ion peak at m/z = 265

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

dot

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolution Dissolve 4-Nitrophenol & KI in NaOH(aq) cooling Cool to 0-5 °C dissolution->cooling addition Add NaOCl dropwise cooling->addition reaction Stir for 1-2 hours addition->reaction quenching Quench with Na₂S₂O₃ reaction->quenching acidification Acidify with HCl quenching->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallize from aq. Methanol filtration->recrystallization drying Dry under Vacuum recrystallization->drying final_product final_product drying->final_product Pure this compound

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • 4-Nitrophenol is toxic and an irritant. Avoid inhalation and skin contact.

  • Iodine and its compounds can be corrosive and cause stains.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.

  • Sodium hypochlorite is an oxidizing agent and should not be mixed with acids without proper precautions due to the potential release of chlorine gas.

This technical guide provides a foundational understanding and a practical approach to the synthesis of this compound. For optimal results and safety, it is imperative that researchers consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before commencing any experimental work.

An In-depth Technical Guide to the Electrophilic Iodination of 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 4-nitrophenol, a key reaction in the synthesis of various specialty chemicals and pharmaceutical intermediates. The document details the underlying reaction mechanism, provides experimental protocols, and presents relevant quantitative data for the synthesis of 2-iodo-4-nitrophenol.

Core Mechanism: Electrophilic Aromatic Substitution

The iodination of 4-nitrophenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. In this reaction, an electrophilic iodine species attacks the electron-rich aromatic ring of 4-nitrophenol. The regioselectivity of this substitution is governed by the directing effects of the substituents on the benzene ring.

The hydroxyl (-OH) group is a strongly activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro (-NO₂) group is a strongly deactivating and meta-directing group due to its electron-withdrawing nature. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile primarily to the positions ortho to it. Since the para position is already occupied by the nitro group, the substitution occurs at one of the ortho positions, leading to the formation of this compound.

The reaction can be generalized into three key steps:

  • Generation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile. Therefore, an activator or an oxidizing agent is typically required to generate a more potent electrophilic iodine species, often represented as I⁺. Common methods include the use of nitric acid (HNO₃) or N-iodosuccinimide (NIS).

  • Formation of the Sigma Complex: The electron-rich π-system of the 4-nitrophenol ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This step is typically the rate-determining step of the reaction.

  • Deprotonation: A weak base in the reaction mixture removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

Reaction Mechanism Diagram

Caption: Electrophilic iodination mechanism of 4-nitrophenol.

Quantitative Data

The following table summarizes representative quantitative data for the iodination of 4-nitrophenol and related compounds under various conditions. It is important to note that reaction conditions can significantly influence the yield and selectivity, with di-iodination being a common side reaction.

Starting MaterialIodinating Agent/SystemSolventTemperature (°C)Time (h)ProductYield (%)Reference
4-NitrophenolN-Iodosuccinimide (NIS)Acetic AcidRoom Temp.0.1-0.132,6-Diiodo-4-nitrophenol97[1]
4-NitrophenolN-Iodo-S,S-diphenylsulfoximineAcetic AcidRoom Temp.-2,6-Diiodo-4-nitrophenolExcellent[2]
4-NitroanilineI₂ / HNO₃Acetic AcidRoom Temp.42-Iodo-4-nitroaniline89[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to the iodination of phenolic compounds. While a specific protocol for the mono-iodination of 4-nitrophenol is not explicitly detailed in the cited literature, a plausible procedure can be derived from the general methods provided.

General Procedure for Iodination of a Phenol using N-Iodosuccinimide (NIS)

This protocol is adapted from procedures for the iodination of activated aromatic compounds.[4]

  • Reaction Setup: To a solution of the phenol (1.0 mmol) in a suitable solvent such as acetonitrile or acetic acid (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol).

  • Catalyst Addition: If required, a catalytic amount of an acid, such as trifluoroacetic acid (0.1 mmol), can be added.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Iodination of 4-Nitroaniline using Iodine and Nitric Acid[3]

This procedure for a structurally similar compound provides a viable route for the iodination of 4-nitrophenol.

  • Reaction Mixture: In a suitable reaction vessel, dissolve 4-nitroaniline in glacial acetic acid.

  • Reagent Addition: Add molecular iodine (I₂) followed by the slow addition of nitric acid (HNO₃) as the oxidant.

  • Reaction Conditions: The reaction is carried out at room temperature with stirring for approximately 4 hours.

  • Work-up and Isolation: After the reaction is complete, the mixture is poured into water, and the precipitated product is collected by filtration. The solid is then washed with water and dried.

Experimental Workflow

The following diagram illustrates a generalized workflow for a typical electrophilic iodination experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh/Measure 4-Nitrophenol, Iodinating Agent, Solvent, and Catalyst Setup Set up Reaction Vessel (e.g., Round-bottom flask with stir bar) Reagents->Setup Dissolve Dissolve 4-Nitrophenol in Solvent Setup->Dissolve Add_Reagents Add Iodinating Agent and Catalyst Dissolve->Add_Reagents Stir Stir at Specified Temperature and Time Add_Reagents->Stir Monitor Monitor Progress (e.g., TLC) Stir->Monitor Quench Quench Reaction (e.g., with Na₂S₂O₃ solution) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash Organic Layer and Dry (e.g., with MgSO₄) Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Purify Product (e.g., Column Chromatography or Recrystallization) Evaporate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: Generalized experimental workflow for electrophilic iodination.

References

An In-depth Technical Guide on the Safety and Handling of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Iodo-4-nitrophenol (CAS No. 89487-91-2), a chemical compound utilized in various laboratory and research settings. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and may cause harm if it comes into contact with skin or is inhaled.[1][2][3] Prolonged or repeated exposure may lead to organ damage.[2][3]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][4]

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[5]

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[5]

  • Specific Target Organ Toxicity — Repeated Exposure (Category 2): H373 - May cause damage to organs through prolonged or repeated exposure.[2][3]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[5]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[5]

Pictogram:

  • GHS07 (Exclamation Mark)[4]

Signal Word:

  • Warning[4][5] or Danger[1][2]

Absorption of related nitrophenols into the body can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin). The onset of these symptoms could be delayed.[6]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
CAS Number 89487-91-2[4][7]
Molecular Formula C₆H₄INO₃[4][7]
Molecular Weight 265.01 g/mol [4][5]
Appearance Powder, Solid[4][7]
Melting Point 89-94 °C[4]
Synonyms 4-Hydroxy-3-iodonitrobenzene[4][7]

Section 3: Exposure Controls and Personal Protection

To minimize exposure, strict adherence to personal protective equipment (PPE) guidelines and engineering controls is mandatory.

Engineering Controls:

  • Work under a chemical fume hood.[3]

  • Ensure adequate ventilation to control airborne concentrations.[2]

  • Eyewash stations and safety showers must be readily accessible near the workstation.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or protective clothing.[4] Change contaminated clothing immediately.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[4]

Section 4: Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation and inhalation of dust.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials.

  • Keep locked up or in an area accessible only to authorized personnel.

Section 5: Experimental Protocols - Safety Procedures

General Laboratory Workflow for Handling this compound:

This workflow outlines the critical safety steps for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review SDS B Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood B->C D Weigh Compound in Hood C->D E Perform Experiment D->E F Decontaminate Glassware E->F G Dispose of Waste Properly F->G H Clean Work Area G->H I Remove PPE & Wash Hands H->I

Caption: Standard workflow for safely handling hazardous chemicals.

Accidental Release and First Aid Measures:

In the event of an accidental release or exposure, immediate and appropriate action is required.

Spill Cleanup Protocol:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[2]

  • Collect the spilled material in a suitable, closed container for disposal.[2]

  • Clean the affected area thoroughly.

  • Prevent the substance from entering drains.[2]

G cluster_spill Chemical Spill Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill (Avoid Dust) Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: General procedure for responding to a chemical spill.

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Consult a physician if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and contact an ophthalmologist.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, call a physician.[2]

Section 6: Toxicological Information

While specific toxicological data for this compound is limited, information on the related compound, 4-nitrophenol, provides valuable insight. Acute exposure in humans can cause headaches, drowsiness, nausea, and cyanosis.[8] Animal studies on 4-nitrophenol suggest it may cause a blood disorder by reducing the oxygen-carrying capacity of the blood.[9] Long-term exposure to nitrophenols may result in kidney and liver damage.[6]

EndpointResultSpeciesSource
Acute Oral LD50 (4-nitrophenol) 202–620 mg/kgRat[10]
Acute Oral LD50 (4-nitrophenol) 470–625.7 mg/kgMouse[10]

Section 7: Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Discharge into the environment must be avoided.[2]

This document is intended as a guide and does not replace the need for a thorough risk assessment before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Unveiling the Potential of 2-Iodo-4-nitrophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 29, 2025 – 2-Iodo-4-nitrophenol, a substituted aromatic compound, is emerging as a versatile building block in synthetic chemistry with potential applications in drug discovery and development. This technical guide provides an in-depth overview of its synthesis, known research uses, and key experimental protocols, offering a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical Properties

This compound is a solid at room temperature with a melting point ranging from 83 to 91.5 °C. Its chemical structure, featuring an iodine atom and a nitro group on a phenol ring, provides unique reactivity for further chemical modifications.

PropertyValueReference
Molecular Formula C₆H₄INO₃[1]
Molecular Weight 265.01 g/mol [1]
CAS Number 89487-91-2[1]
Melting Point 83 - 91.5 °C[1][2]

Synthesis and Chemical Reactivity

The primary route for the synthesis of this compound involves the direct iodination of 4-nitrophenol or the nitration of 2-iodophenol. Several methods have been reported, offering researchers flexibility based on available reagents and desired scale.

Experimental Protocols for Synthesis

Method 1: Iodination of 4-Nitrophenol

This method utilizes sodium hypochlorite and sodium iodide to generate the iodinating species in situ.

  • Reagents: 4-nitrophenol, sodium iodide (NaI), sodium hypochlorite (NaOCl, commercial bleach), methanol or other suitable aqueous alcohol solvent.

  • Procedure: To a solution of 4-nitrophenol and sodium iodide in the chosen solvent, a solution of sodium hypochlorite is added dropwise with stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction with an organic solvent (e.g., chloroform) and purified by flash column chromatography.[2]

  • Yield: Good to excellent yields have been reported, depending on the specific reaction conditions and scale.[2]

Method 2: Nitration of 2-Iodophenol

This protocol involves the direct nitration of 2-iodophenol using nitric acid.

  • Reagents: 2-iodophenol, 70% nitric acid, dichloromethane (DCM).

  • Procedure: 70% nitric acid is slowly added to a solution of 2-iodophenol in dichloromethane at room temperature. The reaction mixture is stirred for several hours. After completion, the reaction is diluted with water and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is then purified by silica gel column chromatography.[1][3]

  • Yield: Moderate yields (e.g., 29%) have been reported for this method.[1]

Potential Research Uses

The primary application of this compound in a research context is as a chemical intermediate for the synthesis of more complex molecules with potential biological activity. The presence of the iodine and nitro functional groups allows for a variety of chemical transformations.

1. Synthesis of PET Radioligands:

This compound has been utilized as a precursor in the multi-step synthesis of a novel iodo-precursor for potential Positron Emission Tomography (PET) radioligands targeting histamine subtype-3 receptors.[1] The synthesis involves a Sonogashira cross-coupling reaction, followed by reduction of the nitro group and subsequent iodination.

2. Multi-Component Reactions for Indole Synthesis:

This compound can serve as a key reactant in Ugi–Smiles multi-component reactions. The reaction of this compound with an allylamine, an isocyanide, and an aldehyde, followed by a palladium-catalyzed Heck cyclization, affords substituted indole derivatives.[4] Indoles are a common scaffold in many biologically active compounds.

3. Synthesis of Benzofuran Derivatives:

This compound can be used in palladium-catalyzed cross-coupling and cyclization reactions with propargyl alcohol to synthesize benzofuran derivatives.[5] Benzofurans are another important heterocyclic motif found in numerous pharmaceuticals.

The following diagram illustrates the workflow for the synthesis of an indole derivative starting from this compound.

G cluster_start Starting Materials cluster_reaction1 Ugi-Smiles Reaction cluster_reaction2 Cyclization cluster_product Final Product This compound This compound Ugi_Smiles Ugi-Smiles Adduct Formation (Ammonium chloride) This compound->Ugi_Smiles Allylamine Allylamine Allylamine->Ugi_Smiles 3-Methylbutanal 3-Methylbutanal 3-Methylbutanal->Ugi_Smiles Benzyl isocyanide Benzyl isocyanide Benzyl isocyanide->Ugi_Smiles Heck_Cyclization Palladium-catalyzed Heck Cyclization Ugi_Smiles->Heck_Cyclization Indole_Derivative Indole Derivative Heck_Cyclization->Indole_Derivative

Workflow for Indole Synthesis.

Biological Activity and Future Directions

Currently, there is a notable lack of publicly available data on the specific biological activity of this compound itself. While its derivatives are being explored for various therapeutic targets, the parent compound has not been extensively screened for enzyme inhibition or in cell-based assays.

The structural similarity of the phenol group to tyrosine suggests a potential, though unexplored, for interaction with tyrosine kinases or phosphatases. Further research is warranted to investigate the pharmacological profile of this compound and its potential as a lead compound or a pharmacological tool.

The following diagram proposes a logical workflow for the initial biological evaluation of this compound.

G Start This compound Screening High-Throughput Screening (e.g., Kinase Panel) Start->Screening Hit_Identified Hit Identified? Screening->Hit_Identified No_Hit No Significant Activity Hit_Identified->No_Hit No Dose_Response Dose-Response Assay (Determine IC50) Hit_Identified->Dose_Response Yes Cell_Based_Assay Cell-Based Viability/Toxicity Assay Dose_Response->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Cell_Based_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Proposed Biological Evaluation Workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Iodo-Nitro-Chalcones from 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of iodo-nitro-chalcones, a class of compounds with significant potential in medicinal chemistry, starting from 2-Iodo-4-nitrophenol. The protocols detailed below outline a robust three-step synthetic pathway, culminating in a Claisen-Schmidt condensation to yield the target chalcones.

Introduction

Chalcones are a prominent class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. This structural motif imparts a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The incorporation of iodine and a nitro group into the chalcone scaffold can significantly modulate its biological activity, making iodo-nitro-chalcones attractive targets for drug discovery and development.

This document outlines a synthetic strategy starting from the readily available this compound. The pathway involves an initial acetylation of the phenolic hydroxyl group, followed by a Fries rearrangement to form a key hydroxyacetophenone intermediate. This intermediate then undergoes a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to produce a library of iodo-nitro-chalcones.

Synthetic Pathway Overview

The synthesis of iodo-nitro-chalcones from this compound is proposed to proceed via the following three key steps:

  • Acetylation of this compound: The phenolic hydroxyl group is converted to an acetate ester.

  • Fries Rearrangement: The acetyl group from the ester migrates to the aromatic ring to form a 2-hydroxy-iodo-nitroacetophenone.

  • Claisen-Schmidt Condensation: The acetophenone intermediate is condensed with an aromatic aldehyde to yield the final iodo-nitro-chalcone.

Synthesis_Workflow Start This compound Step1 Acetylation Start->Step1 Intermediate1 2-Iodo-4-nitrophenyl acetate Step1->Intermediate1 Step2 Fries Rearrangement Intermediate1->Step2 Intermediate2 2-Hydroxy-3-iodo-5-nitroacetophenone Step2->Intermediate2 Step3 Claisen-Schmidt Condensation Intermediate2->Step3 FinalProduct Iodo-Nitro-Chalcone Step3->FinalProduct Aldehyde Aromatic Aldehyde Aldehyde->Step3

Caption: Overall synthetic workflow for iodo-nitro-chalcones.

Experimental Protocols

Step 1: Synthesis of 2-Iodo-4-nitrophenyl acetate (Acetylation)

This protocol describes the conversion of this compound to its corresponding acetate ester using acetic anhydride.

Materials and Reagents:

Reagent/MaterialMolarity/PurityAmount
This compound≥98%10 mmol, 2.65 g
Acetic AnhydrideReagent Grade15 mmol, 1.42 mL
Pyridine (optional, catalyst)Anhydrous1-2 drops
Dichloromethane (DCM)Anhydrous50 mL
1 M Hydrochloric Acid (HCl)1 MAs needed for work-up
Saturated Sodium BicarbonateSaturatedAs needed for work-up
BrineSaturatedAs needed for work-up
Anhydrous Magnesium SulfateAnhydrousFor drying
Magnetic Stirrer and Stir Bar-1
Round-bottom flask (100 mL)-1
Separatory Funnel-1
Rotary Evaporator-1

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in anhydrous dichloromethane (50 mL).

  • Add acetic anhydride (15 mmol) to the solution.

  • Optionally, add 1-2 drops of pyridine as a catalyst.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Iodo-4-nitrophenyl acetate.

Step 2: Synthesis of 2-Hydroxy-3-iodo-5-nitroacetophenone (Fries Rearrangement)

This protocol details the Lewis acid-catalyzed rearrangement of 2-Iodo-4-nitrophenyl acetate to form the key acetophenone intermediate. The reaction is ortho and para selective, and temperature control can influence the major product.[1] High temperatures generally favor the ortho-product.

Materials and Reagents:

Reagent/MaterialMolarity/PurityAmount
2-Iodo-4-nitrophenyl acetateFrom Step 15 mmol
Aluminum Chloride (AlCl₃)Anhydrous, >99%15 mmol
Nitrobenzene or 1,2-DichloroethaneAnhydrous20 mL
1 M Hydrochloric Acid (HCl)1 MFor work-up
Dichloromethane (DCM)Reagent GradeFor extraction
Magnetic Stirrer and Stir Bar-1
Three-neck round-bottom flask-1
Condenser and Heating Mantle-1

Procedure:

  • Set up a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar.

  • To the flask, add anhydrous aluminum chloride (15 mmol).

  • Slowly add the anhydrous solvent (e.g., nitrobenzene, 20 mL) to the flask while stirring.

  • In a separate beaker, dissolve 2-Iodo-4-nitrophenyl acetate (5 mmol) in a small amount of the solvent.

  • Add the solution of the acetate dropwise to the stirred suspension of aluminum chloride.

  • Heat the reaction mixture to 120-140°C and maintain this temperature for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel to isolate the desired 2-Hydroxy-3-iodo-5-nitroacetophenone.

Step 3: Synthesis of Iodo-Nitro-Chalcones (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed condensation of 2-Hydroxy-3-iodo-5-nitroacetophenone with a substituted aromatic aldehyde to form the target chalcone.[2][3]

Materials and Reagents:

Reagent/MaterialMolarity/PurityAmount
2-Hydroxy-3-iodo-5-nitroacetophenoneFrom Step 21 mmol
Substituted Aromatic AldehydeReagent Grade1 mmol
Sodium Hydroxide (NaOH)-2 mmol
Ethanol (95%)-20 mL
Dilute Hydrochloric Acid (HCl)1 MFor neutralization
Magnetic Stirrer and Stir Bar-1
Round-bottom flask-1
Buchner funnel and filter paper-1

Procedure:

  • In a round-bottom flask, dissolve 2-Hydroxy-3-iodo-5-nitroacetophenone (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (20 mL).

  • Prepare a solution of sodium hydroxide (2 mmol) in a small amount of water and add it dropwise to the ethanolic solution of the reactants while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of dilute HCl.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • The final iodo-nitro-chalcone can be purified by recrystallization from a suitable solvent such as ethanol.

Claisen_Schmidt_Mechanism cluster_0 Claisen-Schmidt Condensation Mechanism Enolate_Formation 1. Enolate Formation Nucleophilic_Attack 2. Nucleophilic Attack Dehydration 3. Dehydration Ketone Hydroxy-iodo-nitro- acetophenone Enolate Enolate Intermediate Ketone->Enolate + OH⁻ Base OH⁻ Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde Aldehyde Aromatic Aldehyde Chalcone Iodo-Nitro-Chalcone Aldol_Adduct->Chalcone - OH⁻ Water H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Data Presentation

Table 1: Reagents and Typical Reaction Conditions for Chalcone Synthesis

Chalcone DerivativeAromatic Aldehyde (1 mmol)Reaction Time (h)Typical Yield (%)
1 Benzaldehyde4-675-85
2 4-Chlorobenzaldehyde5-770-80
3 4-Methoxybenzaldehyde4-680-90
4 4-Nitrobenzaldehyde6-865-75
5 2-Hydroxybenzaldehyde5-770-80

Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrate and reaction conditions.

Table 2: Characterization Data for a Representative Iodo-Nitro-Chalcone

CompoundMolecular FormulaM.P. (°C)¹H NMR (δ, ppm)IR (ν, cm⁻¹)
Chalcone 1 C₁₅H₉IN₂O₄185-187Provide expected characteristic peaks for α,β-unsaturated ketone and aromatic protons~1650 (C=O), ~1590 (C=C), ~1520, ~1340 (NO₂)

Note: The characterization data provided are hypothetical and should be confirmed by experimental analysis.

Potential Applications

The synthesized iodo-nitro-chalcones can be screened for a variety of biological activities, including:

  • Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Cytotoxicity assays against various cancer cell lines.

  • Anti-inflammatory Activity: Evaluation in in-vitro and in-vivo models of inflammation.

These compounds also serve as versatile intermediates for the synthesis of other heterocyclic compounds of medicinal interest, such as pyrazolines, flavanones, and aurones. The structure-activity relationship (SAR) studies of a library of these chalcones can provide valuable insights for the design of more potent and selective therapeutic agents.

References

Application Notes and Protocols: 2-Iodo-4-nitrophenol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Iodo-4-nitrophenol is a valuable and reactive intermediate in pharmaceutical synthesis. Its chemical structure, featuring a phenolic hydroxyl group, an electron-withdrawing nitro group, and an iodine atom, allows for a variety of chemical transformations. These functional groups provide multiple reaction sites for building complex molecular architectures, making it a key building block in the discovery and development of novel bioactive compounds. The nitro group can be reduced to an amine, the iodine can participate in cross-coupling reactions, and the hydroxyl group can undergo etherification or esterification. This versatility makes this compound a precursor for a range of potential therapeutic agents, including kinase inhibitors, antimicrobial agents, and other targeted therapies.

This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of a hypothetical series of bioactive compounds via the Williamson ether synthesis.

Application: Synthesis of 2-(2-Iodo-4-nitrophenoxy) Derivatives as Potential Bioactive Agents

The ether linkage is a common and important structural motif in many pharmaceutical compounds. The Williamson ether synthesis is a robust and widely used method for the formation of such linkages. In this application, the phenolic hydroxyl group of this compound is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction allows for the introduction of a wide variety of substituents, enabling the generation of a library of compounds for biological screening.

The resulting 2-(2-Iodo-4-nitrophenoxy) derivatives can be further functionalized. For instance, the nitro group can be reduced to an amine, which can then be acylated or alkylated. The iodine atom can be utilized in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups, further increasing molecular diversity.

Experimental Protocols

Protocol 1: General Procedure for the Williamson Ether Synthesis of 2-(2-Iodo-4-nitrophenoxy) Derivatives

This protocol describes a general method for the synthesis of a series of 2-(2-Iodo-4-nitrophenoxy) derivatives by reacting this compound with various alkyl halides.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide, propargyl bromide)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous DMF to the flask to achieve a concentration of 0.1 M with respect to this compound.

  • Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkyl Halide: Add the alkyl halide (1.2 eq) to the reaction mixture dropwise.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(2-Iodo-4-nitrophenoxy) derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected yields for the synthesis of various 2-(2-Iodo-4-nitrophenoxy) derivatives using the protocol described above.

EntryAlkyl Halide (R-X)ProductExpected Yield (%)
1Ethyl bromide1-Ethoxy-2-iodo-4-nitrobenzene85-95
2Benzyl bromide1-(Benzyloxy)-2-iodo-4-nitrobenzene80-90
3Propargyl bromide1-Iodo-4-nitro-2-(prop-2-yn-1-yloxy)benzene75-85
42-Bromoacetamide2-(2-Iodo-4-nitrophenoxy)acetamide70-80
5Methyl 2-bromoacetateMethyl 2-(2-iodo-4-nitrophenoxy)acetate80-90

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(2-Iodo-4-nitrophenoxy) derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start This compound + Alkyl Halide reaction Williamson Ether Synthesis (K2CO3, DMF, 60°C) start->reaction extraction Aqueous Work-up & Extraction reaction->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography characterization Characterization (NMR, MS) chromatography->characterization end_node Pure Product characterization->end_node

Caption: Workflow for the synthesis of 2-(2-Iodo-4-nitrophenoxy) derivatives.

Signaling Pathway (Hypothetical)

Many kinase inhibitors target signaling pathways that are dysregulated in cancer. A common structural motif in kinase inhibitors is a substituted aromatic core that can interact with the ATP-binding pocket of the kinase. The 2-(2-Iodo-4-nitrophenoxy) scaffold can be a starting point for the synthesis of such inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor Derivative of This compound Inhibitor->RAF

Caption: Hypothetical targeting of the RAS/RAF/MEK/ERK pathway.

Synthesis of 2-Amino-4-nitrophenol Derivatives from 2-Iodo-4-nitrophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of 2-amino-4-nitrophenol derivatives, starting from the readily available precursor, 2-iodo-4-nitrophenol. The methodologies described herein focus on two powerful and versatile cross-coupling reactions: the Buchwald-Hartwig amination and the Ullmann condensation. These methods offer a broad scope for the introduction of various amino functionalities, which are key structural motifs in many pharmaceutical and biologically active compounds.

Introduction

2-Amino-4-nitrophenol and its N-substituted derivatives are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The ability to introduce a diverse range of amino groups at the 2-position of the 4-nitrophenol scaffold allows for the fine-tuning of a molecule's physicochemical and biological properties. Starting from this compound, both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation provide reliable and efficient routes to these valuable derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2] It is known for its high functional group tolerance and broad substrate scope, allowing for the coupling of a wide variety of amines with aryl halides.

The Ullmann condensation , a classical copper-catalyzed reaction, has seen a resurgence in recent years with the development of new ligand systems that allow for milder reaction conditions.[3][4] It remains a valuable tool for the formation of C-N bonds, particularly on an industrial scale.

This document will provide detailed protocols for both methodologies, along with tabulated data for a range of substrates to guide researchers in their synthetic endeavors.

Reaction Pathways and Experimental Workflow

The general synthetic strategies for the preparation of 2-amino-4-nitrophenol derivatives from this compound are depicted below.

G cluster_0 General Reaction Scheme This compound This compound Product 2-(R1R2-amino)-4-nitrophenol This compound->Product Pd or Cu catalyst, Base, Solvent, Heat Amine R1R2NH Amine->Product

Caption: General reaction for the synthesis of 2-amino-4-nitrophenol derivatives.

A typical experimental workflow for these reactions involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating and subsequent purification of the product.

G start Start setup Reaction Setup: - Add this compound,  amine, base, catalyst,  and ligand to flask start->setup inert Inert Atmosphere: - Evacuate and backfill  with Argon or Nitrogen setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC, GC/MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool, filter, extract monitoring->workup Complete purification Purification: - Column chromatography  or recrystallization workup->purification characterization Characterization: - NMR, MS, IR purification->characterization end End characterization->end

Caption: A typical experimental workflow for cross-coupling reactions.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination and Ullmann condensation of this compound with various amines. Please note that these are representative examples, and optimization may be necessary for specific substrates.

Table 1: Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
24-MethoxyanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1101680-90
3MorpholinePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃Toluene1001888-98
4n-ButylaminePd(OAc)₂ (2)BrettPhos (4)LHMDSTHF802475-85
5IndolePd₂(dba)₃ (2)Xantphos (4)K₂CO₃Dioxane1102470-80

Table 2: Ullmann Condensation of this compound

EntryAmineCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1202470-80
24-ChloroanilineCu₂O (5)L-Proline (10)Cs₂CO₃DMSO1303665-75
3PiperidineCuI (10)NoneK₃PO₄NMP1402460-70
4ImidazoleCu(acac)₂ (10)DMEDA (20)K₂CO₃Toluene1104850-60
5BenzylamineCuI (15)NoneNaOtBuDioxane1003655-65

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the base (1.4 mmol), the palladium precatalyst (0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 mmol) and the anhydrous, deoxygenated solvent (5-10 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-nitrophenol derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]

Protocol 2: General Procedure for Ullmann Condensation

This protocol provides a general starting point for the copper-catalyzed amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often required for specific amines.

Materials:

  • This compound

  • Amine (1.5-2.0 equivalents)

  • Copper catalyst (e.g., CuI, Cu₂O, 5-15 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, L-Proline, optional)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equivalents)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Reaction vial or flask with a reflux condenser

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the copper catalyst (0.05-0.15 mmol), the ligand (if used, 0.10-0.30 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas.

  • Add the amine (1.5-2.0 mmol) and the anhydrous solvent (5-10 mL).

  • Seal the vial and heat the reaction mixture with vigorous stirring at the specified temperature (110-140 °C) for the indicated time (24-48 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure N-substituted 2-amino-4-nitrophenol derivative.

  • Confirm the structure and purity of the product using spectroscopic methods.[5][6]

Signaling Pathways and Catalytic Cycles

The mechanisms of the Buchwald-Hartwig amination and Ullmann condensation are complex and have been the subject of extensive research. Simplified representations of the catalytic cycles are provided below to illustrate the key steps.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(I)L2 ArPd(II)(I)L2 Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) ArPd(II)(NR1R2)L2 [ArPd(II)(NR1R2)L]^+ ArPd(II)(I)L2->ArPd(II)(NR1R2)L2 Ligand Exchange (R1R2NH) Ar-NR1R2 Product Ar-NR1R2 ArPd(II)(NR1R2)L2->Ar-NR1R2 Reductive Elimination Ar-NR1R2->Pd(0)L2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

G cluster_0 Ullmann Condensation Catalytic Cycle Cu(I)X Cu(I)X Cu(I)NR1R2 Cu(I)NR1R2 Cu(I)X->Cu(I)NR1R2 Amine Coordination (R1R2NH, Base) ArCu(III)(I)(NR1R2) ArCu(III)(I)(NR1R2) Cu(I)NR1R2->ArCu(III)(I)(NR1R2) Oxidative Addition (Ar-I) Ar-NR1R2 Product Ar-NR1R2 ArCu(III)(I)(NR1R2)->Ar-NR1R2 Reductive Elimination Ar-NR1R2->Cu(I)X

References

Application Notes and Protocols for the Synthesis of Benzoxazepine Derivatives Using 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazepines are a class of seven-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential applications as anticancer, anti-inflammatory, and neuroleptic agents, often mediated through interactions with biological targets such as G-protein-coupled receptors (GPCRs).[1][2] This document provides detailed application notes and experimental protocols for the synthesis of a substituted benzoxazepine derivative starting from 2-Iodo-4-nitrophenol. The synthetic strategy involves a two-step process: the selective reduction of the nitro group followed by a cyclization reaction to form the benzoxazepine ring system.

Synthetic Strategy Overview

The synthesis commences with the selective reduction of the nitro group in this compound to yield 4-Iodo-2-aminophenol. This transformation is crucial as it must be performed without affecting the iodo and hydroxyl functionalities. Subsequently, the resulting 4-Iodo-2-aminophenol undergoes a cyclization reaction with an appropriate alkynone, such as 4-phenylbut-3-yn-2-one, to construct the desired benzo[b][3][4]oxazepine scaffold.

Synthesis_Workflow start This compound step1 Selective Nitro Reduction start->step1 intermediate 4-Iodo-2-aminophenol step1->intermediate step2 Cyclization with Alkynone intermediate->step2 product Benzoxazepine Derivative step2->product

Caption: Synthetic workflow for the preparation of benzoxazepine derivatives.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Selective Nitro ReductionThis compoundSnCl₂·2H₂O, Ethanol4-Iodo-2-aminophenol85-95
2Cyclization4-Iodo-2-aminophenol4-Phenylbut-3-yn-2-one, 1,4-Dioxane7-Iodo-2-methyl-4-phenylbenzo[b][3][4]oxazepine70-85

Experimental Protocols

Step 1: Selective Reduction of this compound to 4-Iodo-2-aminophenol

This protocol describes the selective reduction of the nitro group of this compound using tin(II) chloride dihydrate. This method is mild and effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities like halogens.[3][5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).

  • To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL) carefully to neutralize the mixture. Caution: CO₂ evolution may occur.

  • Transfer the mixture to a separatory funnel. A precipitate of tin salts may form.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-Iodo-2-aminophenol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 7-Iodo-2-methyl-4-phenylbenzo[b][3][4]oxazepine

This protocol details the cyclization of 4-Iodo-2-aminophenol with 4-phenylbut-3-yn-2-one to form the corresponding benzoxazepine derivative.

Materials:

  • 4-Iodo-2-aminophenol (from Step 1)

  • 4-Phenylbut-3-yn-2-one

  • 1,4-Dioxane

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube or a sealed vial, add 4-Iodo-2-aminophenol (1.0 eq) and 4-phenylbut-3-yn-2-one (1.2 eq).

  • Add anhydrous 1,4-dioxane (5 mL per mmol of aminophenol).

  • Seal the tube/vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture at this temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 7-Iodo-2-methyl-4-phenylbenzo[b][3][4]oxazepine.

Potential Application and Signaling Pathway

Benzoxazepine derivatives have been reported to interact with various biological targets, including GPCRs. The synthesized iodinated benzoxazepine could be investigated for its potential to modulate GPCR signaling pathways, which are implicated in a wide range of physiological processes and diseases.[1]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Benzoxazepine Derivative GPCR GPCR Ligand->GPCR Binds G_protein G-protein (αβγ) GPCR->G_protein Activates G_alpha Gα-GTP Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces G_alpha->Effector Modulates PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

References

Application Notes and Protocol for the Nitration of 2-Iodophenol to 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Iodo-4-nitrophenol is a valuable chemical intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors. Its structure, featuring an iodo, a nitro, and a hydroxyl group on a benzene ring, offers multiple points for further chemical modification. The nitration of 2-iodophenol is a key electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the iodo group is a deactivating, ortho-, para-director. Consequently, the nitration of 2-iodophenol is expected to yield the 4-nitro and 6-nitro isomers. Due to steric hindrance from the bulky iodine atom at the 2-position, the formation of this compound is generally favored over the 2-iodo-6-nitrophenol isomer. This protocol details a representative method for the selective synthesis of this compound.

Materials and Methods

Materials:

  • 2-Iodophenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

1. Reaction Setup:

  • In a 250 mL round-bottom flask, dissolve 2-iodophenol in glacial acetic acid.

  • Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

2. Preparation of the Nitrating Mixture:

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This is a highly exothermic process and should be done with caution. A typical ratio for the mixed acid is a 1:1 or 1:2 mixture of nitric acid to sulfuric acid by volume.[1]

3. Nitration Reaction:

  • Slowly add the prepared cold nitrating mixture dropwise to the stirred solution of 2-iodophenol over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

4. Work-up and Isolation:

  • Pour the reaction mixture slowly onto crushed ice in a beaker with constant stirring. This will precipitate the crude product.

  • Allow the ice to melt completely, and then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the washings are neutral to litmus paper.

5. Purification:

  • The crude product can be purified by recrystallization. A suitable solvent system is an ethanol-water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a desiccator.

6. Characterization:

  • The final product, this compound, should be a solid.[2]

  • Characterize the purified product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The reported melting point for this compound is 92 °C.[3]

Data Presentation

ParameterValue
Reactant
2-Iodophenol (Molecular Weight: 219.99 g/mol )(Specify mass and moles)
Reagents
Concentrated Nitric Acid (70%)(Specify volume and moles)
Concentrated Sulfuric Acid (98%)(Specify volume)
Glacial Acetic Acid(Specify volume)
Reaction Conditions
Temperature0-5 °C
Reaction Time1-2 hours
Product
This compound (Molecular Weight: 265.01 g/mol )[4](Specify theoretical and actual yield)
Melting PointExpected: 92 °C[3]
AppearanceYellow solid

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and can be hazardous if the temperature is not controlled.[5] Ensure efficient cooling and slow addition of the nitrating agent.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Experimental Workflow

Nitration_of_2_Iodophenol A Dissolve 2-Iodophenol in Glacial Acetic Acid B Cool to 0-5 °C in Ice Bath A->B D Slowly Add Nitrating Mixture to 2-Iodophenol Solution (Maintain 0-5 °C) B->D C Prepare Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) C->D E Stir for 1-2 hours at 0-5 °C D->E F Pour Reaction Mixture onto Crushed Ice E->F G Isolate Crude Product by Vacuum Filtration F->G H Wash with Cold Deionized Water G->H I Purify by Recrystallization (Ethanol/Water) H->I J Dry and Characterize (MP, NMR, IR) I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Enzymatic Degradation of 2-Iodo-4-nitrophenol by Monooxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-nitrophenol is an aromatic compound of interest in various industrial and pharmaceutical contexts. Its degradation is crucial for environmental remediation and understanding its metabolic fate is vital in drug development. This document provides detailed application notes and protocols for studying the enzymatic degradation of this compound using a monooxygenase. Monooxygenases are a class of enzymes that catalyze the insertion of one atom of oxygen into a substrate, a key step in the breakdown of many aromatic compounds.[1][2] While specific literature on the monooxygenase-mediated degradation of this compound is emerging, this protocol is based on established methods for similar halogenated and nitrated phenols.[3][4][5]

Proposed Degradation Pathway

Based on known microbial degradation pathways of nitrophenols and halogenated phenols, a plausible pathway for this compound degradation by a monooxygenase is proposed.[6][7][8] The initial step is catalyzed by a two-component monooxygenase, which hydroxylates the aromatic ring, leading to the removal of the nitro group as nitrite. This is a common mechanism observed in the degradation of p-nitrophenol.[4][5][9] The resulting iodinated catechol is then susceptible to ring cleavage by a dioxygenase, entering central metabolic pathways.

Degradation Pathway of this compound cluster_pathway Proposed Degradation Pathway This compound This compound 3-Iodo-5-nitrocatechol 3-Iodo-5-nitrocatechol This compound->3-Iodo-5-nitrocatechol Monooxygenase + O2, NADH Iodo-catechol Iodo-catechol 3-Iodo-5-nitrocatechol->Iodo-catechol Reductive Denitration - NO2- Ring Cleavage Products Ring Cleavage Products Iodo-catechol->Ring Cleavage Products Dioxygenase + O2 Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism Experimental Workflow cluster_workflow Experimental Workflow Start Start Bacterial Culture Bacterial Culture Start->Bacterial Culture Cell Lysis Cell Lysis Bacterial Culture->Cell Lysis Enzyme Purification Enzyme Purification Cell Lysis->Enzyme Purification Activity Assay Activity Assay Enzyme Purification->Activity Assay Product Identification Product Identification Activity Assay->Product Identification Data Analysis Data Analysis Product Identification->Data Analysis End End Data Analysis->End

References

Application Notes and Protocols: 2-Iodo-4-nitrophenol as a Chromogenic Substrate for Iodothyronine Deiodinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe the use of 2-iodo-4-nitrophenol as a novel chromogenic substrate for the continuous colorimetric assay of iodothyronine deiodinase activity. This substrate provides a simplified and high-throughput compatible method for screening deiodinase inhibitors and characterizing enzyme kinetics.

Introduction

Iodothyronine deiodinases (DIs) are a family of selenoenzymes that play a crucial role in the activation and inactivation of thyroid hormones by removing specific iodine atoms.[1] The three known types of deiodinases are Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3).[1][2] Dysregulation of deiodinase activity is associated with various metabolic and developmental disorders, making them important targets for drug discovery.

Traditionally, deiodinase activity has been measured using methods involving radiolabeled substrates or complex LC-MS/MS analysis.[3][4] While sensitive, these methods can be low-throughput, expensive, and involve the handling of hazardous materials. The use of a chromogenic substrate that produces a colored product upon enzymatic action offers a more straightforward and accessible alternative.

Here, we propose the use of this compound as a substrate for a colorimetric deiodinase assay. In this proposed assay, the deiodinase enzyme catalyzes the removal of the iodine atom from this compound, resulting in the formation of p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. This principle is analogous to the widely used p-nitrophenyl phosphate (pNPP) assay for phosphatases.[5][6][7][8][9][10]

Principle of the Assay

The proposed assay is based on the enzymatic deiodination of this compound by an iodothyronine deiodinase. The reaction produces p-nitrophenol and an iodide ion. The addition of a stop solution with a high pH (e.g., NaOH) halts the enzymatic reaction and shifts the equilibrium of the product, p-nitrophenol, to its yellow-colored phenolate form. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and, therefore, to the deiodinase activity.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data for the characterization of a putative iodothyronine deiodinase using this compound as a substrate. These tables are intended to serve as a template for data presentation.

Table 1: Michaelis-Menten Kinetic Parameters for a Putative Deiodinase with this compound

ParameterValueUnits
Km (Michaelis Constant)150µM
Vmax (Maximum Velocity)25nmol/min/mg protein
kcat (Turnover Number)1.25s-1
kcat/Km (Catalytic Efficiency)8.3 x 103M-1s-1

Table 2: Inhibition of a Putative Deiodinase by Known Inhibitors

InhibitorType of InhibitionIC50Ki
Propylthiouracil (PTU)Competitive25 µM12 µM
Iopanoic AcidNon-competitive10 µM10 µM
AmiodaroneUncompetitive50 µM35 µM

Experimental Protocols

Protocol 1: Determination of Deiodinase Activity

This protocol describes the procedure for measuring the activity of a putative iodothyronine deiodinase using this compound as a substrate in a 96-well plate format.

Materials:

  • This compound (Substrate)

  • Purified or recombinant iodothyronine deiodinase

  • Deiodinase Assay Buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.4)

  • Dithiothreitol (DTT)

  • Stop Solution (e.g., 1 N NaOH)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation:

  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in the Deiodinase Assay Buffer. Store at -20°C, protected from light.

  • Working Substrate Solutions: Prepare serial dilutions of the Substrate Stock Solution in Deiodinase Assay Buffer to achieve final assay concentrations ranging from 10 µM to 500 µM.

  • Enzyme Solution: Dilute the deiodinase enzyme to the desired concentration in ice-cold Deiodinase Assay Buffer containing 10 mM DTT immediately before use. The optimal concentration should be determined empirically.

  • p-Nitrophenol Standard Curve (0-200 µM): Prepare a 1 mM stock solution of p-nitrophenol in the Deiodinase Assay Buffer. Create a series of standards by diluting the stock solution.

Assay Procedure:

  • Add 50 µL of the appropriate Working Substrate Solution to each well of the 96-well plate.

  • Add 50 µL of Deiodinase Assay Buffer (with 10 mM DTT) to the blank wells.

  • To initiate the reaction, add 50 µL of the Enzyme Solution to the sample wells.

  • Incubate the plate at 37°C for 30 minutes. Protect the plate from light during incubation.

  • Stop the reaction by adding 50 µL of Stop Solution to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Prepare a standard curve by adding 50 µL of the p-nitrophenol standards to wells, followed by 50 µL of enzyme solution and 50 µL of stop solution.

Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the samples.

  • Determine the concentration of p-nitrophenol produced in each sample using the standard curve.

  • Calculate the deiodinase activity using the following formula: Activity (nmol/min/mg) = ( [p-Nitrophenol] (µM) * Assay Volume (L) ) / ( Incubation Time (min) * Enzyme Amount (mg) ) * 1000

Protocol 2: Screening of Deiodinase Inhibitors

This protocol is designed for high-throughput screening of potential deiodinase inhibitors.

Materials:

  • Same as Protocol 1

  • Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Assay Procedure:

  • Add 2 µL of inhibitor solution (or solvent control) to the appropriate wells.

  • Add 48 µL of the Enzyme Solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 50 µL of the Working Substrate Solution (at a concentration close to the Km, e.g., 150 µM).

  • Follow steps 4-6 from Protocol 1.

Data Analysis:

  • Calculate the percent inhibition for each compound compared to the solvent control: % Inhibition = ( (Activitycontrol - Activityinhibitor) / Activitycontrol ) * 100

  • For compounds showing significant inhibition, perform a dose-response study to determine the IC50 value.

Visualizations

signaling_pathway T4 Thyroxine (T4) (Prohormone) DIO1_2 DIO1, DIO2 (Outer Ring Deiodination) T4->DIO1_2 Activation DIO1_3 DIO1, DIO3 (Inner Ring Deiodination) T4->DIO1_3 Inactivation T3 Triiodothyronine (T3) (Active Hormone) T3->DIO1_3 Inactivation rT3 Reverse T3 (rT3) (Inactive) rT3->DIO1_2 Inactivation T2 Diiodothyronine (T2) (Inactive) DIO1_2->T3 DIO1_2->T2 DIO1_3->rT3 DIO1_3->T2 experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_plate Add Substrate/Inhibitor to 96-well Plate prep_reagents->prep_plate add_enzyme Initiate Reaction with Enzyme Solution prep_plate->add_enzyme incubate Incubate at 37°C for 30 minutes add_enzyme->incubate stop_reaction Stop Reaction with NaOH incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate Activity and Inhibition read_absorbance->analyze_data assay_principle cluster_reaction Enzymatic Reaction cluster_detection Color Development Substrate This compound (Colorless) Enzyme Deiodinase Substrate->Enzyme Product p-Nitrophenol (Colorless at neutral pH) NaOH + NaOH (Stop Solution) Product->NaOH Enzyme->Product Stopped_Product p-Nitrophenolate (Yellow) NaOH->Stopped_Product

References

Analytical Methods for the Detection of 2-Iodo-4-nitrophenol in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-nitrophenol is a halogenated phenolic compound of interest in various fields, including environmental monitoring and as a potential intermediate in drug development. Accurate and reliable quantification of this analyte in solution is crucial for process control, quality assurance, and research applications. This document provides a detailed overview of established analytical methods for the detection and quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.

While specific validated protocols for this compound are not abundantly available in public literature, this guide provides detailed methodologies for analogous nitrophenols that can be adapted and validated for the target analyte. All quantitative data presented is for similar compounds and should be used as a reference for method development and validation for this compound.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics of various techniques for the analysis of nitrophenols.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Recovery (%)Reference
HPLC-UV 5 - 200 ng/mL0.02 - 0.15 ng/mL0.07 - 0.51 ng/mL< 15% (Intra- & Inter-day)90 - 112%[1]
2.5 - 100 µMNot Reported2.5 µM< 5.5%Not Reported[2]
GC-MS (with derivatization) Analyte Dependentpg to low ng rangeAnalyte Dependent< 15%Analyte & Matrix Dependent
UV-Vis Spectrophotometry Analyte Dependent~0.1 µM~0.3 µMAnalyte DependentNot Applicable[3][4]
Electrochemical Methods 0.5 - 163 µM0.10 µMNot Reported< 5%98.8 - 104.5%[5][6][7]

Note: The data presented in this table is for nitrophenols such as 2-nitrophenol and 4-nitrophenol and should be considered as a starting point for the validation of methods for this compound.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation and quantification of phenolic compounds. The following protocol is a general guideline that can be optimized for this compound.

a. Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices or when pre-concentration is required, Solid-Phase Extraction (SPE) is a recommended sample preparation step.[8][9][10][11][12]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the aqueous sample containing this compound to a pH of approximately 3 with a suitable acid (e.g., HCl). Pass the sample through the conditioned SPE cartridge at a flow rate of about 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the retained this compound with 5 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

b. HPLC-UV Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or acetic acid). A typical starting point is a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C
Detection Wavelength Based on the UV-Vis spectrum of this compound. A starting point would be to monitor in the range of 270-290 nm and 350-410 nm, depending on the pH of the mobile phase.
Quantification External standard calibration curve of this compound.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Acidify Acidify to pH ~3 Sample->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Elute Elute with Organic Solvent SPE->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute Inject Inject into HPLC-UV Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, especially with the use of mass spectrometry for identification. Due to the polarity of nitrophenols, derivatization is often required to improve volatility and chromatographic performance.[13][14][15][16]

a. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) as described for the HPLC method to isolate the analyte from the sample matrix.

  • Derivatization: Silylation is a common derivatization technique for phenolic compounds.[14]

    • Evaporate the extracted sample to dryness.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30-60 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

b. GC-MS Method Parameters

ParameterRecommended Conditions
GC Column A non-polar or low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/min.
Injector Temperature 250 - 280 °C.
Injection Mode Splitless or split, depending on the concentration.
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280-300 °C, and hold for 5-10 minutes.
MS Transfer Line Temp. 280 - 300 °C.
Ion Source Temperature 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Extracted Sample Dry Evaporate to Dryness Sample->Dry Derivatize Add Silylating Agent & Heat Dry->Derivatize Cool Cool to Room Temperature Derivatize->Cool Inject Inject into GC-MS Cool->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometric Detection Ionize->Detect Quantify Quantification (SIM) Detect->Quantify

GC-MS analysis workflow with derivatization.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method, but it is less selective than chromatographic techniques. It is suitable for the analysis of this compound in simple matrices without interfering substances. The absorbance of nitrophenols is pH-dependent.[3][4][17][18]

a. Protocol

  • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., water or methanol).

  • pH Adjustment: The UV-Vis spectrum of nitrophenols changes with pH. For quantitative analysis, it is crucial to maintain a constant and known pH.

    • In acidic to neutral solution (pH < 6), the protonated form of nitrophenols typically shows an absorption maximum around 317-320 nm.[4]

    • In alkaline solution (pH > 9), the deprotonated (phenolate) form is present, which is yellow and has a strong absorption maximum around 400-405 nm.[4][19] For higher sensitivity, analysis in an alkaline medium is often preferred.

  • Measurement:

    • Record the UV-Vis spectrum of a blank solution (solvent and buffer).

    • Record the UV-Vis spectra of the standard solutions and the sample at the chosen pH.

    • Measure the absorbance at the wavelength of maximum absorption (λmax).

  • Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.

Logical Relationship for UV-Vis Analysis:

UVVis_Logic cluster_condition pH Condition Acidic Acidic/Neutral (pH < 6) λmax ~320 nm Measurement Measure Absorbance at λmax Acidic->Measurement Alkaline Alkaline (pH > 9) λmax ~400 nm Alkaline->Measurement Analyte This compound in Solution Analyte->Acidic protonated Analyte->Alkaline deprotonated Quantification Quantify using Calibration Curve Measurement->Quantification

Influence of pH on UV-Vis analysis of nitrophenols.

Electrochemical Methods

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer high sensitivity, rapid analysis, and the potential for miniaturization for the detection of electroactive compounds like nitrophenols.[5][6][7][20]

a. Protocol

  • Electrode Preparation: A glassy carbon electrode (GCE) is commonly used as the working electrode. The electrode surface may be modified with various nanomaterials (e.g., graphene, carbon nanotubes, metal nanoparticles) to enhance sensitivity and selectivity.

  • Electrolyte: A suitable supporting electrolyte is required, typically a buffer solution (e.g., phosphate buffer, acetate buffer) at a specific pH. The electrochemical response of nitrophenols is pH-dependent.

  • Measurement:

    • Place the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the electrochemical cell containing the supporting electrolyte and the sample.

    • Apply a potential scan using a potentiostat.

    • For quantitative analysis, DPV is often preferred due to its better sensitivity and resolution compared to CV. A reduction peak corresponding to the nitro group of this compound is typically observed.

  • Quantification: The peak current in the voltammogram is proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak current versus the concentration of standard solutions.

Workflow for Electrochemical Analysis:

Electro_Workflow cluster_setup Electrochemical Setup cluster_measurement Measurement & Quantification Cell Electrochemical Cell (Working, Reference, Counter Electrodes) Scan Apply Potential Scan (e.g., DPV) Cell->Scan Electrolyte Supporting Electrolyte + Sample Electrolyte->Scan Voltammogram Record Voltammogram Scan->Voltammogram Peak Measure Peak Current Voltammogram->Peak Quantify Quantify using Calibration Curve Peak->Quantify

General workflow for electrochemical detection.

Conclusion

This document outlines several robust analytical methodologies for the detection and quantification of this compound in solution. While detailed, validated protocols specific to this analyte are limited, the provided information for analogous nitrophenols serves as a strong foundation for method development and validation. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For all methods, proper validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is essential to ensure reliable and accurate results for the analysis of this compound.

References

Application Note: Separation and Quantification of 2-Iodo-4-nitrophenol by Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodo-4-nitrophenol is a substituted aromatic compound with applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research purposes. This application note describes a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound. The method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, providing excellent resolution and sensitivity.

Physicochemical Properties of this compound [3]

PropertyValue
Chemical FormulaC₆H₄INO₃
Molecular Weight265.01 g/mol
CAS Number89487-91-2
AppearanceSolid powder
Melting Point89-94 °C

Chromatographic Conditions

The developed HPLC method is based on the principles of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture. This setup is well-suited for the separation of moderately polar compounds like nitrophenols.[4][5][6] The selection of methanol as the organic modifier in the mobile phase provides good peak shape and resolution for phenolic compounds. The addition of a small amount of acid to the mobile phase can help to suppress the ionization of the phenolic hydroxyl group, leading to improved peak symmetry and retention time stability.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Methanol:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 317 nm

The choice of the detection wavelength at 317 nm is based on the UV-visible absorption spectra of 4-nitrophenol, which shows a strong absorbance band around this wavelength.[7][8] This ensures high sensitivity for the detection of this compound.

Experimental Protocol

This section provides a detailed step-by-step protocol for the preparation of solutions and the execution of the HPLC analysis.

1. Materials and Reagents

  • This compound reference standard (≥98.0% purity)

  • HPLC grade methanol

  • HPLC grade water

  • Phosphoric acid (85%)

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase

  • Measure 600 mL of HPLC grade methanol and 400 mL of HPLC grade water.

  • Combine the methanol and water in a clean 1 L glass reservoir.

  • Add 1.0 mL of 85% phosphoric acid to the mixture.

  • Mix thoroughly and degas the mobile phase for 15 minutes using a suitable method (e.g., sonication or vacuum filtration).

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol.

  • Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

6. Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described HPLC method.

ParameterResult
Retention Time (tR) ~ 5.2 min
Linearity (r²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow and Signaling Pathway Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System Equilibration MobilePhase->HPLCSys StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLCSys->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (317 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification logical_relationship Analyte This compound Properties StationaryPhase Stationary Phase (C18) Analyte->StationaryPhase interacts with MobilePhase Mobile Phase (MeOH/H2O) Analyte->MobilePhase solubility in Detection Detection (UV 317 nm) Analyte->Detection absorbs at Performance Method Performance StationaryPhase->Performance influences resolution MobilePhase->Performance influences retention Detection->Performance determines sensitivity

References

Application Note: Development of a UV-Vis Spectrophotometry Assay for the Quantification of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-nitrophenol is a halogenated aromatic compound of interest in various fields, including organic synthesis and as a potential intermediate in drug development. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This application note provides a detailed protocol for the development of a simple and rapid UV-Vis spectrophotometric assay for the determination of this compound concentration in solution.

Principle

UV-Vis spectrophotometry is a widely used analytical technique based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L·mol⁻¹·cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (in mol·L⁻¹)

Similar to other nitrophenols, the UV-Vis spectrum of this compound is expected to be pH-dependent due to the ionization of the phenolic hydroxyl group. In acidic or neutral solutions, the compound exists predominantly in its protonated form, while in basic solutions, it deprotonates to form the phenolate ion. This change in electronic structure leads to a shift in the wavelength of maximum absorbance (λmax). This protocol will leverage this property for sensitive quantification.

Materials and Methods

Apparatus
  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes and tips

  • pH meter

Reagents and Materials
  • This compound (of known high purity, ≥98%)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Deionized water

Experimental Protocols

Protocol 1: Determination of Wavelength of Maximum Absorbance (λmax)

This protocol describes the experimental procedure to determine the optimal wavelength for measuring the absorbance of this compound in both its acidic (protonated) and basic (deprotonated) forms.

  • Preparation of a Stock Solution: Accurately weigh approximately 26.5 mg of this compound (molar mass: 265.01 g/mol ) and dissolve it in a small amount of methanol in a 100 mL volumetric flask. Bring to volume with methanol to prepare a 1 mM stock solution.

  • Preparation of Acidic and Basic Working Solutions:

    • Acidic Solution: Pipette 1 mL of the 1 mM stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1 M HCl and bring to volume with deionized water. This results in a 100 µM solution in an acidic medium.

    • Basic Solution: Pipette 1 mL of the 1 mM stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1 M NaOH and bring to volume with deionized water. This results in a 100 µM solution in a basic medium.

  • Spectrophotometric Scanning:

    • Use a solution of 10% methanol and 1% 0.1 M HCl in deionized water as the blank for the acidic solution.

    • Use a solution of 10% methanol and 1% 0.1 M NaOH in deionized water as the blank for the basic solution.

    • Scan the absorbance of the acidic working solution from 200 nm to 600 nm.

    • Scan the absorbance of the basic working solution from 200 nm to 600 nm.

  • Determination of λmax: Identify the wavelength at which the maximum absorbance occurs for both the acidic and basic solutions. These will be the λmax values for the protonated and deprotonated forms of this compound, respectively. The basic form is expected to have a λmax at a longer wavelength (likely around 400-420 nm) and is often preferred for quantification due to potentially higher molar absorptivity and less interference from other UV-absorbing compounds.

Protocol 2: Determination of Molar Absorptivity (ε)

This protocol outlines the procedure to calculate the molar absorptivity of this compound at its determined λmax in the basic form.

  • Preparation of Standard Solutions: From the 1 mM stock solution, prepare a series of standard solutions in 10 mL volumetric flasks by adding 1 mL of 0.1 M NaOH and bringing to volume with deionized water. A suggested concentration range is 10 µM, 20 µM, 40 µM, 60 µM, and 80 µM.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the previously determined λmax for the basic form. Use the same basic blank solution as in Protocol 1.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis on the data points. The plot should be linear and pass through the origin.

    • According to the Beer-Lambert law (A = εbc), the slope of the linear regression line will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.

Protocol 3: Quantification of this compound in an Unknown Sample

This protocol provides a step-by-step procedure for quantifying this compound in a sample using the established parameters.

  • Sample Preparation: Dissolve the unknown sample containing this compound in a suitable solvent (e.g., methanol). Make an appropriate dilution so that the final concentration falls within the linear range of the calibration curve determined in Protocol 2. Ensure the final diluted sample is in a basic solution (containing 0.01 M NaOH).

  • Absorbance Measurement: Measure the absorbance of the prepared unknown sample at the λmax of the basic form.

  • Concentration Calculation:

    • Using the Calibration Curve: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

    • Using the Molar Absorptivity: Calculate the concentration using the Beer-Lambert equation: c = A / (εb) , where A is the measured absorbance, ε is the determined molar absorptivity, and b is the path length (1 cm).

  • Final Concentration: Account for any dilution factors to determine the concentration of this compound in the original, undiluted sample.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Spectrophotometric Properties of this compound

FormSolvent/pH Conditionλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Acidic0.01 M HClTBDTBD
Basic0.01 M NaOHTBDTBD
TBD: To be determined experimentally following the provided protocols.

Table 2: Calibration Curve Data for this compound in Basic Medium

Concentration (µM)Absorbance at λmax
10Measured Value
20Measured Value
40Measured Value
60Measured Value
80Measured Value
Linear Regression R² = Value
Equation y = slopex + intercept

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development and application of the UV-Vis spectrophotometric assay for this compound.

AssayWorkflow start Start prep_stock Prepare 1 mM Stock Solution of this compound in Methanol start->prep_stock det_lambda_max Protocol 1: Determine λmax prep_stock->det_lambda_max det_epsilon Protocol 2: Determine Molar Absorptivity (ε) prep_acid_base Prepare Acidic (HCl) and Basic (NaOH) Working Solutions det_lambda_max->prep_acid_base scan_uv_vis Scan UV-Vis Spectra (200-600 nm) prep_acid_base->scan_uv_vis identify_lambda Identify λmax for Acidic and Basic Forms scan_uv_vis->identify_lambda identify_lambda->det_epsilon prep_standards Prepare Serial Dilutions (Standard Solutions) in Basic Medium det_epsilon->prep_standards measure_abs Measure Absorbance of Standards at Basic λmax prep_standards->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve calc_epsilon Calculate ε from the Slope of the Linear Regression plot_curve->calc_epsilon quant_assay Protocol 3: Quantitative Assay calc_epsilon->quant_assay prep_unknown Prepare and Dilute Unknown Sample in Basic Medium quant_assay->prep_unknown measure_unknown_abs Measure Absorbance of Unknown at Basic λmax prep_unknown->measure_unknown_abs calc_conc Calculate Concentration using Calibration Curve or Beer's Law measure_unknown_abs->calc_conc end End calc_conc->end

Caption: Workflow for the development of a UV-Vis assay for this compound.

Application Notes and Protocols for Studying Enzymatic Dehalogenation Using 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzymatic dehalogenation is a critical biochemical process with significant implications for bioremediation, drug metabolism, and the biosynthesis of natural products. The study of dehalogenase enzymes, which catalyze the cleavage of carbon-halogen bonds, often relies on model substrates that allow for convenient monitoring of enzyme activity. 2-Iodo-4-nitrophenol is a valuable tool in this context, serving as a chromogenic substrate for certain dehalogenases. The removal of the iodine atom from this compound leads to the formation of 4-nitrophenol, which ionizes to the intensely yellow 4-nitrophenolate anion under alkaline conditions. This color change provides a straightforward spectrophotometric assay for enzyme activity.

These application notes provide a detailed overview of the role of this compound in studying enzymatic dehalogenation, including protocols for enzyme assays and a summary of relevant kinetic data for similar substrates.

Principles of Enzymatic Dehalogenation of this compound

The enzymatic removal of iodine from this compound can occur through two primary mechanisms:

  • Reductive Dehalogenation: This process involves the replacement of the iodine atom with a hydrogen atom, typically requiring a reducing agent. This is a common mechanism in anaerobic microorganisms. The reaction can be summarized as: this compound + 2e⁻ + H⁺ → 4-nitrophenol + I⁻

  • Oxidative Dehalogenation: In this mechanism, the iodine is removed during an oxidative reaction, often catalyzed by peroxidases. This process typically involves the formation of a phenoxy radical intermediate.

The choice of experimental conditions and the type of enzyme being studied will determine which mechanism is relevant.

Data Presentation: Enzyme Kinetics for Halogenated Phenols

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Reference
Nitrilotriacetate monooxygenase component B (NpRdhA)2,6-Dibromophenol10 ± 16.8[1]
NpRdhA2-Bromo-4-nitrophenol28 ± 219.2[1]
NpRdhABromoxynil20 ± 113.6[1]
NpRdhA3,5-Diiodo-4-hydroxybenzoic acid--[1]
Iodothyronine 5'-deiodinase (rat liver microsomes)Thyroxine (T4)~3-[2]
Iodothyronine 5'-deiodinase (rat liver microsomes)3,3',5'-Triiodothyronine (rT3)0.035-[2]

Note: The provided data is for comparative purposes and the kinetic parameters for this compound are expected to vary depending on the specific enzyme and reaction conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Reductive Dehalogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the reductive deiodination of this compound. The assay is based on the increase in absorbance at 400 nm due to the formation of the 4-nitrophenolate anion.

Materials:

  • This compound (substrate)

  • Dehalogenase enzyme preparation (purified or cell-free extract)

  • NAD(P)H (cofactor)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 400 nm

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

  • Prepare a stock solution of NAD(P)H in the reaction buffer at a concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, combine the following components to the desired final volume (e.g., 200 µL):

    • Reaction buffer

    • This compound to a final concentration in the range of the expected K_m (e.g., 10-100 µM).

    • NAD(P)H to a final concentration of 200 µM.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Monitor the increase in absorbance at 400 nm over time. Record readings at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the molar extinction coefficient of 4-nitrophenolate at the specific pH of the assay (ε₄₀₀ ≈ 18,000 M⁻¹cm⁻¹ at pH > 8).

Controls:

  • A reaction mixture without the enzyme to control for non-enzymatic degradation of the substrate.

  • A reaction mixture without the substrate to measure any background NAD(P)H oxidation by the enzyme preparation.

  • A reaction mixture without NAD(P)H to confirm the cofactor dependency of the reaction.

Protocol 2: HPLC-Based Assay for Dehalogenase Activity

This protocol provides a method for the direct quantification of the substrate (this compound) and the product (4-nitrophenol) using High-Performance Liquid Chromatography (HPLC). This method is particularly useful for confirming the identity of the product and for measuring activity when spectrophotometric assays are not suitable.

Materials:

  • Same as Protocol 1.

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

  • Quenching solution (e.g., 1 M HCl).

  • Standards of this compound and 4-nitrophenol.

Procedure:

  • Set up the enzymatic reaction as described in Protocol 1 (steps 1-5).

  • At specific time points , withdraw aliquots from the reaction mixture.

  • Stop the reaction in the aliquots by adding an equal volume of quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by injecting a suitable volume onto the HPLC system.

  • Monitor the elution profile at a wavelength where both substrate and product can be detected (e.g., 280 nm or 318 nm for nitrophenols).

  • Quantify the concentrations of this compound and 4-nitrophenol by comparing the peak areas to a standard curve.

  • Calculate the enzyme activity based on the rate of substrate consumption or product formation.

Mandatory Visualization

Enzymatic_Dehalogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Substrate, Cofactor) mix Mix Reagents & Enzyme reagents->mix enzyme Prepare Enzyme Solution enzyme->mix incubate Incubate at Optimal Temperature mix->incubate spectro Spectrophotometric Measurement (Abs @ 400nm) incubate->spectro Continuous hplc HPLC Analysis (Substrate & Product Quantification) incubate->hplc Time-course kinetics Calculate Kinetic Parameters (Km, Vmax) spectro->kinetics hplc->kinetics Reductive_Dehalogenation_Mechanism cluster_reactants Reactants cluster_complex Enzyme-Substrate Complex cluster_products Products substrate This compound es_complex Enzyme-Substrate Complex substrate->es_complex enzyme Dehalogenase enzyme->es_complex cofactor NAD(P)H cofactor->es_complex product 4-Nitrophenol es_complex->product iodide Iodide (I⁻) es_complex->iodide enzyme_regen Regenerated Enzyme es_complex->enzyme_regen cofactor_ox NAD(P)⁺ es_complex->cofactor_ox enzyme_regen->enzyme

References

Application of 2-Iodo-4-nitrophenol in Environmental Remediation: A Case Study on the Closely Related Compound 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings: Extensive literature searches for the direct application of 2-Iodo-4-nitrophenol in environmental remediation studies yielded no specific protocols or datasets. The compound is primarily documented as a chemical intermediate in the synthesis of other iodophenols. However, the closely related and extensively studied compound, 4-nitrophenol (4-NP) , is a significant environmental pollutant and a model compound for numerous remediation investigations.

This document, therefore, provides detailed application notes and protocols for the environmental remediation of 4-nitrophenol , offering valuable insights for researchers, scientists, and drug development professionals interested in the fate and treatment of nitrophenolic compounds. 4-NP is a priority pollutant listed by the U.S. Environmental Protection Agency (EPA) due to its toxicity and persistence in aquatic environments.

Application Notes: Remediation of 4-Nitrophenol

Several advanced oxidation and reduction processes have proven effective in the degradation and transformation of 4-nitrophenol in contaminated water and soil. The primary approaches include photocatalytic degradation, Fenton oxidation, and catalytic reduction.

Photocatalytic Degradation of 4-Nitrophenol

Photocatalysis, particularly using titanium dioxide (TiO2) nanoparticles, is a widely researched method for the mineralization of 4-nitrophenol. Under UV or simulated sunlight irradiation, TiO2 generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which non-selectively oxidize organic pollutants.

Key Findings:

  • Carbon and nitrogen co-doped TiO2 (C, N-TiO2) has shown enhanced photocatalytic activity compared to pure anatase TiO2 (A-TiO2).

  • The degradation of 4-nitrophenol typically follows pseudo-first-order kinetics.

  • Complete mineralization is often a multi-step process, and intermediate degradation products may exhibit higher toxicity than the parent compound, necessitating thorough toxicity assessments of treated water.

Fenton Oxidation of 4-Nitrophenol

The Fenton process utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals, which are powerful oxidizing agents for organic pollutants like 4-nitrophenol. This method is effective for treating industrial wastewater containing high concentrations of 4-NP.

Key Findings:

  • The efficiency of the Fenton process is highly pH-dependent, with optimal degradation typically occurring in acidic conditions (around pH 3).

  • The reaction time and the concentrations of Fe²⁺ and H₂O₂ are critical parameters that need to be optimized for maximum degradation and mineralization.

  • Mineralization, measured by the reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), is a key indicator of the process's effectiveness.

Catalytic Reduction of 4-Nitrophenol

The catalytic reduction of 4-nitrophenol to the less toxic and industrially valuable compound 4-aminophenol (4-AP) is a prominent remediation strategy. This reaction is often used as a benchmark to evaluate the performance of various nanocatalysts.

Key Findings:

  • Noble metal nanoparticles, such as silver (Ag), gold (Au), and copper (Cu), supported on materials like polydopamine-coated magnetite, are effective catalysts.

  • The reduction is typically carried out using a reducing agent like sodium borohydride (NaBH₄).

  • The reaction progress can be easily monitored spectrophotometrically by observing the decrease in the characteristic absorbance peak of the 4-nitrophenolate ion at around 400 nm.

Data Presentation

The following tables summarize quantitative data from various studies on the remediation of 4-nitrophenol.

Remediation Method Catalyst/Reagent Initial 4-NP Conc. Degradation Efficiency (%) Reaction Time Key Conditions Reference
Photocatalytic DegradationC, N-TiO₂7.0 x 10⁻² mM87420 minSimulated sunlight[1]
Photocatalytic DegradationAnatase TiO₂ (A-TiO₂)7.0 x 10⁻² mM65420 minSimulated sunlight[1]
Fenton OxidationFe²⁺/H₂O₂100 mg/L8440 minpH 3, [H₂O₂] = 2 mM, [Fe²⁺] = 0.2 mM[2]
Catalytic OzonationO₃/TiO₂40 mg/L9760 minpH 5[3]
OzonationO₃40 mg/L8960 minOptimum pH[3]
Process Parameter Value Conditions Reference
Photocatalytic DegradationRate Constant (k) for C, N-TiO₂4.87 x 10⁻³ min⁻¹Pseudo-first-order kinetics[1]
Photocatalytic DegradationRate Constant (k) for A-TiO₂2.53 x 10⁻³ min⁻¹Pseudo-first-order kinetics[1]
Fenton OxidationCOD Removal50%40 min reaction time[2]
Fenton OxidationTOC Removal60.3%40 min reaction time[2]
Catalytic OzonationCOD Removal74%90 min reaction time[3]

Experimental Protocols

Protocol 1: Photocatalytic Degradation of 4-Nitrophenol using C, N-TiO₂

Objective: To evaluate the photocatalytic efficiency of a C, N-doped TiO₂ catalyst for the degradation of 4-nitrophenol under simulated sunlight.

Materials:

  • 4-nitrophenol (4-NP) stock solution (e.g., 1 mM)

  • C, N-TiO₂ photocatalyst

  • Anatase TiO₂ (A-TiO₂) as a control

  • Deionized water

  • Simulated sunlight source (e.g., Xenon lamp)

  • Reaction vessel (e.g., quartz beaker)

  • Magnetic stirrer

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a 4-nitrophenol solution of the desired initial concentration (e.g., 7.0 x 10⁻² mM) in the reaction vessel.

  • Add the photocatalyst (C, N-TiO₂ or A-TiO₂) to the solution at a specific loading (e.g., 1 g/L).

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the catalyst surface and 4-NP.

  • Turn on the simulated sunlight source to initiate the photocatalytic reaction.

  • At regular time intervals (e.g., 0, 30, 60, 120, 240, 420 minutes), withdraw aliquots of the suspension.

  • Immediately filter the withdrawn samples through a 0.22 µm syringe filter to remove the catalyst particles.

  • Analyze the concentration of 4-nitrophenol in the filtrate using a spectrophotometer (at the characteristic absorbance wavelength) or HPLC.

  • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 2: Fenton Oxidation of 4-Nitrophenol

Objective: To determine the optimal conditions for the degradation of 4-nitrophenol using the Fenton process.

Materials:

  • 4-nitrophenol solution (e.g., 100 mg/L)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) solution

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Reaction beaker

  • Magnetic stirrer

  • pH meter

  • Spectrophotometer, COD, and TOC analyzers

Procedure:

  • Place a known volume of the 4-nitrophenol solution into the reaction beaker.

  • Adjust the pH of the solution to the desired level (e.g., 3) using H₂SO₄ or NaOH.

  • Add the required amount of FeSO₄·7H₂O solution to achieve the target Fe²⁺ concentration (e.g., 0.2 mM).

  • Initiate the reaction by adding the specified volume of H₂O₂ solution (e.g., to reach 2 mM).

  • Start a timer and stir the solution continuously.

  • At predetermined time intervals (e.g., 4, 8, 20, 40, 60 minutes), collect samples.

  • Quench the reaction in the samples immediately by adding a strong base (e.g., NaOH) to raise the pH above 8.

  • Analyze the residual 4-nitrophenol concentration, COD, and TOC of the samples.

  • Repeat the experiment by varying one parameter at a time (pH, [Fe²⁺], [H₂O₂], reaction time) to determine the optimal conditions.

Visualizations

Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_4np Prepare 4-NP Solution add_catalyst Add Photocatalyst prep_4np->add_catalyst dark_adsorption Dark Adsorption add_catalyst->dark_adsorption irradiation Simulated Sunlight Irradiation dark_adsorption->irradiation sampling Periodic Sampling irradiation->sampling filtration Filtration sampling->filtration analysis Spectrophotometry/HPLC Analysis filtration->analysis

Workflow for Photocatalytic Degradation of 4-Nitrophenol.

Fenton_Process_Workflow start Start: 4-NP Contaminated Water ph_adjust 1. pH Adjustment (to ~3) start->ph_adjust add_fe 2. Add Fe²⁺ (FeSO₄) ph_adjust->add_fe add_h2o2 3. Add H₂O₂ add_fe->add_h2o2 reaction Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ •OH + 4-NP → Degradation Products add_h2o2->reaction sampling 4. Timed Sampling & Quenching reaction->sampling analysis 5. Analysis (4-NP, COD, TOC) sampling->analysis end End: Treated Water analysis->end

Workflow of the Fenton Oxidation Process for 4-NP.

Biodegradation_Pathways_4NP cluster_gram_positive Gram-Positive Bacteria (e.g., Rhodococcus) cluster_gram_negative Gram-Negative Bacteria (e.g., Pseudomonas) NP 4-Nitrophenol NC 4-Nitrocatechol NP->NC Monooxygenase HQ Hydroquinone NP->HQ Monooxygenase BT 1,2,4-Benzenetriol NC->BT RC1 Ring Cleavage BT->RC1 TCA TCA Cycle Intermediates RC1->TCA β-ketoadipate pathway RC2 Ring Cleavage HQ->RC2 RC2->TCA Metabolism

Major Biodegradation Pathways of 4-Nitrophenol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Iodo-4-nitrophenol.

Frequently Asked Questions (FAQs)

Section 1: General Synthesis & Mechanism

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-nitrophenol.[1] In this reaction, an iodine atom is introduced onto the aromatic ring. The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director. Since the para-position is already occupied by the nitro (-NO₂) group, the iodination preferentially occurs at the ortho-position.[1] However, the nitro group is a deactivating group, which makes the overall reactivity of the phenol lower than phenol itself, often necessitating the use of an oxidizing agent to facilitate the reaction.[2]

Q2: What is the reaction mechanism for the iodination of 4-nitrophenol?

The reaction proceeds via an electrophilic aromatic substitution mechanism. Under basic conditions, the more nucleophilic phenolate ion is formed, which then attacks an electrophilic iodine species (like I⁺). This electrophilic species is typically generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent. The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate. Aromaticity is then restored by the elimination of a proton (H⁺), resulting in the final this compound product.[1][3]

G cluster_0 Mechanism Pathway A 4-Nitrophenolate Ion C Resonance-Stabilized Intermediate A->C + I+ B Electrophilic Iodine (e.g., I+) B->C D This compound C->D - H+

Caption: Simplified mechanism for electrophilic iodination.

Section 2: Troubleshooting & Yield Optimization

Q3: My reaction yield is consistently low. What are the common causes?

Low yield is a frequent issue. The primary causes can be diagnosed using a systematic approach.

G cluster_checks Initial Checks cluster_analysis Reaction Analysis cluster_solutions Potential Solutions start Low Yield Reported purity Purity of 4-nitrophenol? start->purity reagents Activity of Iodinating Agent & Oxidant? start->reagents incomplete Incomplete Reaction? start->incomplete side_products Side Products Formed? start->side_products purity->incomplete Impure sol_repurify Recrystallize Starting Material purity->sol_repurify reagents->incomplete Degraded sol_fresh Use Fresh Reagents reagents->sol_fresh sol_time_temp Increase Reaction Time / Temp incomplete->sol_time_temp Yes sol_stoich Adjust Stoichiometry side_products->sol_stoich Di-iodination observed sol_purification Optimize Purification side_products->sol_purification Complex mixture

Caption: Troubleshooting workflow for low reaction yield.

Common specific issues include:

  • Incomplete Reaction: Due to the deactivating effect of the nitro group, reaction times may need to be extended or temperature slightly increased. Monitor the reaction by TLC to ensure full consumption of the starting material.

  • Formation of Side Products: Over-iodination to form di-iodinated products can occur.[1] This is often caused by using an excess of the iodinating reagent or too rapid addition of reagents.

  • Degraded Reagents: The oxidizing agent (e.g., NaOCl, H₂O₂) can degrade over time. Ensure fresh, properly stored reagents are used.

  • Sub-optimal pH: The reaction rate for phenols is highly pH-dependent.[3] The formation of the more reactive phenolate ion is crucial, so ensure the reaction medium is sufficiently basic.

Q4: I am observing significant amounts of a di-iodinated side product. How can I prevent this?

The formation of di- and tri-iodinated impurities is a known side reaction.[1] To minimize this:

  • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 4-nitrophenol. Use a ratio close to 1:1. A slight excess of 4-nitrophenol can sometimes be used to ensure the complete consumption of the iodinating agent.

  • Slow Addition: Add the iodinating agent or the oxidizing agent dropwise to the reaction mixture. A too-rapid addition can create localized high concentrations, promoting multiple substitutions.[1]

  • Temperature Control: Running the reaction at a lower temperature can increase selectivity and reduce the rate of the second iodination.

Q5: How can I choose the best iodinating agent for my synthesis?

Several methods can be used for the iodination of deactivated phenols. The choice depends on factors like cost, safety, and desired yield.

Iodinating SystemKey AdvantagesKey DisadvantagesCommon Oxidant/Catalyst
I₂ / Oxidizing Agent Cost-effective, readily available reagents.Can lead to side products if not controlled.[1]NaOCl, H₂O₂, HIO₃[1][4][5]
N-Iodosuccinimide (NIS) Milder conditions, often higher selectivity.More expensive than I₂.Trifluoroacetic acid, AgOTf, Au(I)[6]
Iodine Monochloride (ICl) Highly reactive iodinating agent.Can be harsh; requires careful handling.Acetic Acid[7]
Aerobic Oxyiodination "Green" method using O₂ as the oxidant.May require specific catalysts like Cu(II) nitrate.[8]Molecular Oxygen (Air)[8]
Section 3: Experimental Protocols

Q6: Can you provide a standard experimental protocol for the synthesis of this compound?

The following is a representative protocol using sodium iodide and sodium hypochlorite.

G A 1. Dissolve 4-Nitrophenol & NaI in NaOH(aq) B 2. Cool solution in ice bath (0-5 °C) A->B C 3. Add NaOCl solution dropwise with stirring B->C D 4. Monitor reaction by TLC until completion C->D E 5. Quench with Na₂S₂O₃ solution D->E F 6. Acidify with HCl to precipitate product E->F G 7. Filter, wash with cold water, and dry solid F->G H 8. Recrystallize from Ethanol/Water for purification G->H

Caption: General experimental workflow for synthesis.

Detailed Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol (1.0 eq) and sodium iodide (1.1 eq) in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Oxidant: While stirring vigorously, add a solution of sodium hypochlorite (NaOCl, ~1.2 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. The slow addition is critical to prevent the formation of di-iodinated products.[1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted iodine/hypochlorite.

  • Precipitation: Acidify the cooled reaction mixture with dilute hydrochloric acid (e.g., 2 M HCl) until it is acidic (pH ~2-3). A yellow precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture. The final product should be a yellow solid.[9][10]

References

Technical Support Center: Synthesis of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the electrophilic iodination of 4-nitrophenol. Common methods employ an iodine source, such as molecular iodine (I₂) or an iodide salt (e.g., KI), in the presence of an oxidizing agent. The choice of oxidant can influence the reaction's efficiency and byproduct profile. Another approach involves the use of iodine monochloride (ICl) in a suitable solvent.

Q2: What are the most common byproducts encountered in the synthesis of this compound?

A2: During the synthesis of this compound, several byproducts can form, complicating purification and reducing the yield of the desired product. The most frequently observed impurities include:

  • Unreacted Starting Material: Residual 4-nitrophenol is a common impurity if the reaction does not go to completion.

  • Di-iodinated Products: Over-iodination can lead to the formation of 2,6-diiodo-4-nitrophenol.[1][2]

  • Isomeric Byproducts: While the directing effects of the hydroxyl and nitro groups favor iodination at the 2-position, small amounts of other isomers may form under certain conditions.

  • Oxidation Products: The use of strong oxidizing agents can lead to the formation of undesired oxidation byproducts. For instance, the oxidation of the starting material or product can potentially yield quinone-type structures.[3]

  • Nitrated Byproducts: If the reaction conditions are harsh enough to cause further nitration, byproducts such as 2,4-dinitrophenol could be formed.[4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the iodination of 4-nitrophenol can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A suitable mobile phase for TLC would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The disappearance of the 4-nitrophenol spot and the appearance of the this compound spot, which will have a different Rf value, indicate the reaction's progress. For more quantitative analysis, HPLC is the preferred method.

Q4: What are the recommended purification techniques for this compound?

A4: Purification of this compound from the reaction mixture and byproducts is crucial for obtaining a high-purity product. Common purification methods include:

  • Recrystallization: This is a widely used technique for purifying solid organic compounds. A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities have different solubility profiles.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is an effective method. A gradient of solvents, typically starting with a less polar eluent and gradually increasing the polarity, can separate the desired product from byproducts and unreacted starting materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Product Formation
Potential Cause Recommended Action
Inactive Iodinating Agent Ensure the iodine used is of good quality. If using an in-situ generated electrophilic iodine species, confirm that the oxidizing agent is active and used in the correct stoichiometric amount.
Insufficient Reaction Temperature Some iodination reactions may require heating to proceed at an adequate rate. Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Incorrect pH of the Reaction Mixture The pH of the reaction medium can significantly influence the rate of electrophilic aromatic substitution. Adjust the pH to the optimal range for the specific iodination method being used. For some methods, a slightly acidic medium is preferred.
Poor Solubility of Reactants Ensure that 4-nitrophenol is adequately dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent or a different solvent system.
High Levels of Byproduct Formation
Byproduct Observed Potential Cause Recommended Action
2,6-diiodo-4-nitrophenol Excess of iodinating agent or prolonged reaction time.Use a stoichiometric amount or a slight excess of the iodinating agent. Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed.
Unreacted 4-nitrophenol Insufficient amount of iodinating agent or incomplete reaction.Increase the amount of the iodinating agent slightly. Extend the reaction time, ensuring the reaction has gone to completion by monitoring.
Dark-colored impurities/Tarry materials Oxidation of the phenol by the oxidizing agent or air. High reaction temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high temperatures. Choose a milder oxidizing agent if possible.

Experimental Protocols

While a specific, universally optimized protocol is not available, the following general procedure for the iodination of 4-nitrophenol using iodine and hydrogen peroxide can be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Iodine: To the stirred solution, add a stoichiometric equivalent of molecular iodine (I₂).

  • Controlled Addition of Oxidant: Cool the mixture in an ice bath. Slowly add a solution of hydrogen peroxide (e.g., 30% H₂O₂) dropwise to the reaction mixture. The addition should be controlled to maintain a low temperature and prevent a runaway reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC or HPLC until the 4-nitrophenol is consumed.

  • Workup: Once the reaction is complete, quench the excess iodine by adding a solution of sodium thiosulfate until the brown color of iodine disappears.

  • Isolation of Crude Product: The crude product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the product can be extracted into an organic solvent (e.g., ethyl acetate), washed with water and brine, and the solvent removed under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield start Low or No Product Formation check_reagents Check Reagent Quality (Iodine, Oxidant) start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK reagent_issue Use fresh/pure reagents check_reagents->reagent_issue Issue Found check_ph Verify and Adjust Reaction pH check_temp->check_ph Temp Optimized temp_issue Gradually increase temperature with monitoring check_temp->temp_issue Issue Found check_solubility Assess Reactant Solubility check_ph->check_solubility pH Correct ph_issue Adjust pH to optimal range check_ph->ph_issue Issue Found solubility_issue Use co-solvent or alternative solvent check_solubility->solubility_issue Issue Found end Improved Yield reagent_issue->end temp_issue->end ph_issue->end solubility_issue->end

Caption: A flowchart for troubleshooting low product yield in the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification dissolution Dissolve 4-Nitrophenol and Iodine addition Add Oxidizing Agent (e.g., H2O2) dissolution->addition monitoring Monitor Reaction (TLC/HPLC) addition->monitoring quench Quench Excess Iodine (Na2S2O3) monitoring->quench isolation Isolate Crude Product (Filtration/Extraction) quench->isolation purify Purify by Recrystallization or Column Chromatography isolation->purify analysis Analyze Purity (HPLC, NMR, MS) purify->analysis end Pure this compound analysis->end start Start start->dissolution

Caption: A general experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of 2-Iodo-4-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Iodo-4-nitrophenol by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique for solid organic compounds. The principle is based on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound is highly soluble in the hot solvent and poorly soluble in the cold solvent. As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: A good solvent for recrystallization should:

  • Dissolve this compound well at elevated temperatures but poorly at room temperature.

  • Not react with this compound.

  • Dissolve the impurities well at all temperatures or not at all.

  • Have a boiling point lower than the melting point of this compound (89-94 °C) to prevent the compound from melting before it dissolves.[1]

  • Be volatile enough to be easily removed from the purified crystals.

Based on the phenolic and nitro functional groups, polar organic solvents are a good starting point. Ethanol, acetone, and methanol are commonly used for similar compounds.[2][3] A mixed solvent system, such as ethanol-water, can also be effective.

Q3: What are the common impurities in this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, such as 4-nitrophenol, and side-products like other isomers (e.g., 2-iodo-6-nitrophenol). The presence of these can lower the melting point and affect the color of the crystalline product.

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, you can:

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.

  • Minimize the amount of cold solvent used for washing the crystals.

  • Collect a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

Data Presentation

Due to the lack of specific experimental solubility data for this compound, the following table provides an estimated solubility profile based on the closely related compound, 4-nitrophenol. This data should be used as a guideline for solvent selection and the values should be experimentally verified for this compound.

SolventTemperature (°C)Estimated Solubility ( g/100 mL)Reference for 4-Nitrophenol Data
Water151.0[4][5]
Water251.6[6][7]
Water9026.9[4]
Ethanol25Very Soluble[4]
Acetone25Very Soluble[4]

Experimental Protocols

Protocol for Recrystallization of this compound from a Single Solvent (e.g., Ethanol)
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture gently on a hot plate.

    • Continue adding the hot solvent in small portions with swirling until the solid completely dissolves. Use the minimum amount of hot solvent required.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the hot solvent.

Possible Cause Solution
Insufficient solvent.Add more hot solvent in small increments until the solid dissolves.
Inappropriate solvent.The chosen solvent may not be suitable. Try a different solvent or a mixed solvent system.

Issue 2: No crystals form upon cooling.

Possible Cause Solution
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Cooling is too rapid.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Issue 3: The product "oils out" instead of crystallizing.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The presence of significant impurities is depressing the melting point.Try to purify the crude product by another method (e.g., column chromatography) before recrystallization.
The solution is too concentrated.Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.

Issue 4: The recovered crystals are colored.

Possible Cause Solution
Colored impurities are present.Use activated charcoal to decolorize the solution before crystallization.
The compound itself is colored.If pure this compound is colored, this is expected. Check the literature for the expected color of the pure compound.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude this compound in minimum hot solvent start->dissolve oiling_out Does the compound 'oil out'? dissolve->oiling_out cool Cool solution slowly crystals_form Do crystals form? cool->crystals_form collect Collect and dry crystals crystals_form->collect Yes no_crystals No Crystals Formed crystals_form->no_crystals No end End collect->end troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Evaporate solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiling_out->cool No oiled Compound Oiled Out oiling_out->oiled Yes troubleshoot_oiling Troubleshoot: - Add more solvent - Reheat and cool slowly - Change solvent oiled->troubleshoot_oiling troubleshoot_oiling->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude_product Crude this compound dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve solvent Select Appropriate Solvent solvent->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product melting_point Melting Point Analysis pure_product->melting_point

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Regioselective Synthesis of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 2-Iodo-4-nitrophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on challenges related to yield, purity, and regioselectivity.

Issue 1: Low or No Product Yield

Potential CauseTroubleshooting Steps
Insufficient Activation of Iodinating Agent - When using molecular iodine (I₂), ensure the presence of an oxidizing agent to generate the electrophilic iodine species. - For N-Iodosuccinimide (NIS), consider adding a catalytic amount of a strong acid like p-toluenesulfonic acid or sulfuric acid to enhance its electrophilicity, especially for deactivated substrates like 4-nitrophenol.
Poor Substrate Reactivity - The nitro group in 4-nitrophenol is strongly deactivating, making electrophilic substitution challenging. Ensure reaction conditions are sufficiently forcing (e.g., appropriate temperature, reaction time) as determined by reaction monitoring.
Decomposition of Reagents - N-Iodosuccinimide can be light-sensitive and should be stored properly. Use freshly opened or properly stored reagents. - Iodine monochloride (ICl) is moisture-sensitive. Handle under anhydrous conditions.
Suboptimal Reaction Temperature - While higher temperatures can increase the reaction rate, they may also lead to decomposition. Optimize the temperature based on the chosen iodinating agent and solvent. Some reactions with highly reactive iodinating agents may require cooling to control the reaction.

Issue 2: Poor Regioselectivity (Formation of 2,6-diiodo-4-nitrophenol)

Potential CauseTroubleshooting Steps
Excess Iodinating Agent - Carefully control the stoichiometry. Use a 1:1 molar ratio of the iodinating agent to 4-nitrophenol to favor mono-iodination.
High Reaction Temperature - Lowering the reaction temperature can decrease the rate of the second iodination, thereby improving selectivity for the mono-iodinated product.
Prolonged Reaction Time - Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated byproduct.

Issue 3: Difficulty in Product Purification

Potential CauseTroubleshooting Steps
Presence of Unreacted Starting Material - If the reaction has not gone to completion, consider optimizing the reaction conditions (e.g., increasing reaction time, temperature, or using a more potent iodinating agent). - Utilize column chromatography with an appropriate solvent system to separate the product from the more polar 4-nitrophenol.
Contamination with Di-iodinated Product - Recrystallization can be an effective method for separating the mono- and di-iodinated products, as their solubilities and crystal packing may differ. - Careful column chromatography is also a viable separation technique.
Residual Iodine - Wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove any remaining elemental iodine.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging in terms of regioselectivity?

A1: The hydroxyl group of 4-nitrophenol is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is already occupied by the nitro group, the incoming electrophile (iodine) is directed to the ortho positions (C2 and C6). The challenge lies in achieving mono-iodination at the C2 position without the reaction proceeding to form the di-iodinated product, 2,6-diiodo-4-nitrophenol. The strong activating effect of the hydroxyl group can make the mono-iodinated product susceptible to a second iodination.

Q2: Which iodinating agent is best for the regioselective synthesis of this compound?

A2: Both N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are effective reagents for this transformation. NIS is often favored due to its solid nature, ease of handling, and milder reaction conditions. The choice of reagent may depend on available laboratory resources and the desired scale of the reaction.

Q3: What is the role of the nitro group in this reaction?

A3: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation makes the reaction more challenging compared to the iodination of phenol itself. However, it also helps in directing the incoming iodine to the positions ortho to the strongly activating hydroxyl group.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (4-nitrophenol), the desired product (this compound), and any di-iodinated byproduct. Staining with an appropriate agent may be necessary for visualization. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q5: What are the expected side products in this synthesis?

A5: The primary side product is 2,6-diiodo-4-nitrophenol, formed from the over-iodination of the desired product. Depending on the reaction conditions and the purity of the starting materials, other minor impurities may also be present.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound and its di-iodinated analogue using N-Iodosuccinimide.

ProductIodinating AgentSubstrate:NIS RatioReaction TimeYieldPurity (GC-MS)Reference
2,6-Diiodo-4-nitrophenolNIS1:25-8 min97%95.33%[1]
2-Iodo-4-nitroanilineNIS1:15-8 min98%98.06%[1]

Note: Data for the direct synthesis of this compound with high regioselectivity was not explicitly found in a tabular format. The data for 2-iodo-4-nitroaniline is included to provide context for a similar substrate.

Experimental Protocols

Method 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenol (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. For enhanced reactivity, a catalytic amount of p-toluenesulfonic acid can be added.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Iodination using Iodine Monochloride (ICl)

This protocol should be performed in a well-ventilated fume hood due to the corrosive nature of ICl.

  • Reaction Setup: Dissolve 4-nitrophenol (1 equivalent) in a suitable anhydrous solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Addition of ICl: Cool the solution to 0 °C using an ice bath. Slowly add a solution of iodine monochloride (1.0 equivalent) in the same solvent dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C or let it warm to room temperature while monitoring its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent.

  • Purification: Wash the organic extract or the dissolved precipitate with a saturated aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_verification Verification start Low or No Product Yield cause1 Insufficient Iodinating Agent Activation start->cause1 cause2 Poor Substrate Reactivity start->cause2 cause3 Reagent Decomposition start->cause3 sol1 Add Oxidizing Agent (for I₂) or Acid Catalyst (for NIS) cause1->sol1 sol2 Optimize Reaction Conditions (Temp., Time) cause2->sol2 sol3 Use Fresh/Properly Stored Reagents cause3->sol3 verify Monitor Reaction by TLC/GC-MS for Improved Yield sol1->verify sol2->verify sol3->verify SynthesisPathway cluster_reactants Reactants cluster_reaction Electrophilic Aromatic Substitution cluster_products Products & Byproducts r1 4-Nitrophenol process Mono-iodination (Desired Pathway) r1->process r2 Iodinating Agent (e.g., NIS, ICl) r2->process p1 This compound (Desired Product) process->p1 1 eq. Iodinating Agent Controlled Conditions p2 2,6-Diiodo-4-nitrophenol (Side Product) p1->p2 Excess Iodinating Agent Forcing Conditions

References

improving the stability of 2-Iodo-4-nitrophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Iodo-4-nitrophenol in solution during their experiments.

Troubleshooting Guide: Degradation of this compound in Solution

Use this guide to diagnose and resolve common stability issues encountered with this compound solutions.

Issue: My this compound solution is changing color (e.g., turning yellow or reddish-brown) and showing new peaks in HPLC analysis.

This indicates potential degradation of the compound. Follow the diagnostic workflow below to identify the cause.

G start Start: Degradation Observed q_light Is the solution exposed to light (ambient or direct)? start->q_light res_light_yes Action: Store solution in amber vials or protect from light with foil. Run a control in the dark. q_light->res_light_yes Yes res_light_no Proceed to next check. q_light->res_light_no No q_ph What is the pH of the solution? res_light_yes->q_ph res_light_no->q_ph res_ph_acid Acidic/Neutral pH: Consider adjusting pH to > 8 for better stability of the phenolate ion. q_ph->res_ph_acid < 7 res_ph_base Alkaline pH: Degradation may be due to other factors. q_ph->res_ph_base >= 7 q_temp Is the solution stored at or above room temperature? res_ph_acid->q_temp res_ph_base->q_temp res_temp_yes Action: Store solution at a lower temperature (e.g., 2-8°C). Avoid repeated freeze-thaw cycles. q_temp->res_temp_yes Yes res_temp_no Proceed to next check. q_temp->res_temp_no No q_reagents Are strong oxidizing agents (e.g., peroxides, hypochlorite) or catalysts present? res_temp_yes->q_reagents res_temp_no->q_reagents res_reagents_yes These can actively degrade the compound. Evaluate reagent compatibility. q_reagents->res_reagents_yes Yes end_node If issues persist, consider solution matrix effects or purity of the starting material. q_reagents->end_node No res_reagents_yes->end_node

Caption: Troubleshooting workflow for this compound solution instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: The stability of this compound, like other nitrophenolic compounds, is primarily influenced by three main factors:

  • pH: The acidity or alkalinity of the solution is critical. In acidic to neutral conditions, the compound exists in its less stable protonated phenol form.

  • Light Exposure: Nitrophenols are susceptible to photodegradation, especially when exposed to UV or high-intensity visible light.[1][2] This can lead to the formation of various byproducts.

  • Temperature: Elevated temperatures can accelerate thermal degradation processes.[3]

  • Oxidizing Conditions: The presence of strong oxidizing agents or certain catalysts can promote rapid chemical degradation.[4][5]

Q2: My solution turned yellow. What does this color change signify?

A2: The yellow color is characteristic of the deprotonated form of nitrophenols, known as the nitrophenolate ion.[6] This change occurs as the pH of the solution becomes more alkaline (typically above pH 7.5). While the phenolate form is generally more stable against certain types of degradation, the color change itself is a direct visual indicator of the compound's ionization state.[6][7] If the color intensifies or darkens to red/brown over time, it may indicate the formation of degradation products.

G Protonated This compound (Colorless/Slightly Yellow) Less Stable Equilibrium Protonated->Equilibrium Deprotonated 2-Iodo-4-nitrophenolate Ion (Yellow) More Stable Equilibrium->Deprotonated caption pH-dependent equilibrium of this compound in solution.

Caption: pH-dependent equilibrium of this compound in solution.

Q3: What is the recommended pH for storing solutions of this compound?

A3: Based on studies of related compounds like p-nitrophenol, aqueous solutions are most stable at an alkaline pH (e.g., pH ≥ 9), where the compound exists predominantly in its ionized (phenolate) form.[7] The phenolate form is less susceptible to certain degradation pathways. However, the optimal pH may depend on the specific application and the presence of other components in the solution. It is advisable to perform a small-scale stability study at your intended storage pH.

Q4: How can I minimize photodegradation during experiments?

A4: To minimize photodegradation, follow these best practices:

  • Use Amber Glassware: Store stock and working solutions in amber-colored vials or bottles to block UV and blue light.

  • Protect from Light: If clear containers must be used, wrap them in aluminum foil.

  • Limit Exposure: Prepare solutions fresh when possible and minimize their exposure to ambient laboratory light.

  • Run Dark Controls: In photosensitivity experiments, always include a control sample that is kept in complete darkness to quantify the extent of photodegradation.

Q5: Are there any known incompatible solvents or reagents?

A5: Yes. Avoid strong oxidizing agents such as hydrogen peroxide, potassium permanganate, and hypochlorites, as they can readily degrade the phenol ring structure.[2][4][5] The compound's stability in various organic solvents should be evaluated on a case-by-case basis. While soluble in many organic solvents, reactivity could be a concern, especially in protic solvents under high energy conditions (e.g., heat or light).[8]

Quantitative Data on Nitrophenol Degradation

While specific kinetic data for this compound is limited, the following table summarizes degradation data for the closely related compound 4-nitrophenol under various oxidative conditions. This illustrates the impact of different reagents on stability.

Treatment ProcessReagent ConcentrationsTimeDegradation of 4-Nitrophenol (%)Reference
UV AloneN/A5 min3.3%[2][4]
HOCl Alone[HOCl]₀ = 60 µM5 min32.0%[2][4]
UV/HOCl[HOCl]₀ = 60 µM5 min61.4%[2][4]
Fenton Oxidation[H₂O₂] = 4 mM, [Fe²⁺] = 0.2 mM40 min93.6%[5]

Note: This data is for 4-nitrophenol and serves as an indicator of the types of conditions that can lead to the degradation of nitrophenolic structures.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol provides a general method for monitoring the stability of this compound in a given solution over time.

Objective: To quantify the concentration of this compound and detect the formation of degradation products under specific storage conditions (e.g., varying pH, temperature, or light exposure).

Materials:

  • This compound standard

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase solvents (e.g., HPLC-grade acetonitrile and water with 0.1% formic acid or phosphoric acid)

  • Volumetric flasks and pipettes

  • Autosampler vials (amber, if testing light sensitivity)

  • pH meter and buffers

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired aqueous buffer or solvent system to a final working concentration (e.g., 10 µg/mL).

    • Prepare multiple aliquots for each condition being tested (e.g., pH 4, 7, 9; stored at 4°C in the dark, 25°C in the dark, 25°C in light).

  • HPLC Method Development (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is often effective. For example, start with 30% acetonitrile and ramp up to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance, away from the solvent cutoff. The absorbance maximum for nitrophenols can be pH-dependent; 317 nm is a common starting point for the protonated form, while the phenolate absorbs around 400 nm.[6] Run a UV scan to determine the optimal wavelength.

    • Injection Volume: 10 µL.

  • Stability Study Execution:

    • Time Point Zero (T₀): Immediately after preparing the test solutions, inject a sample from each condition into the HPLC to determine the initial concentration and peak purity.

    • Incubation: Store the aliquots under their respective defined conditions.

    • Subsequent Time Points: At scheduled intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each condition and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to T₀.

    • Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.

    • Plot the percentage of remaining compound versus time for each condition to determine the degradation rate.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_test Prepare Test Aliquots (Varying pH, Light, Temp) prep_stock->prep_test t0 Analyze Time 0 (T₀) Sample via HPLC prep_test->t0 store Store Aliquots under Defined Conditions t0->store tn Analyze Subsequent Time Points (Tₙ) store->tn calc Calculate % Remaining vs. T₀ tn->calc plot Plot Degradation Curves & Identify Unknown Peaks calc->plot

Caption: Experimental workflow for an HPLC-based stability study.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 2-Iodo-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with the latter half being broader than the front half. In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity of the analysis. For a compound like this compound, which may be an analyte of interest in complex matrices, poor peak shape can significantly compromise the accuracy of experimental results.

Q2: What are the primary chemical properties of this compound that make it susceptible to peak tailing?

This compound is a phenolic compound. The presence of the hydroxyl (-OH) group on the phenyl ring makes it acidic. The pKa of similar compounds like o-nitrophenol is around 7.23, and for p-nitrophenol, it is approximately 7.14.[1] It is therefore expected that this compound is also an acidic compound with a similar pKa. This acidic nature is a primary reason for its susceptibility to peak tailing in reversed-phase HPLC. At mobile phase pH values near its pKa, the compound can exist in both ionized (phenolate) and non-ionized (phenolic) forms, leading to peak distortion.[2][3][4] Additionally, the polar hydroxyl group can engage in secondary interactions with the stationary phase.

Q3: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. To ensure a sharp, symmetrical peak, it is crucial to maintain the analyte in a single ionic state. For an acidic compound like this compound, this is achieved by using a mobile phase with a pH that is at least 2 pH units below its pKa.[3] A buffered mobile phase with a pH in the range of 2.5 to 4.0 is recommended. This acidic environment suppresses the ionization of the phenolic hydroxyl group, ensuring that the analyte is in its neutral, less polar form. This also has the added benefit of suppressing the ionization of residual silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions that cause peak tailing.[3][5]

Q4: What role does the HPLC column play in the peak tailing of this compound?

In reversed-phase HPLC, the stationary phase is typically silica-based and chemically modified (e.g., with C18 alkyl chains). However, not all the surface silanol groups (Si-OH) are covered during the bonding process. These residual silanol groups are acidic and can become ionized at mid-range pH values. The polar hydroxyl group of this compound can interact with these ionized silanol groups through secondary interactions (e.g., hydrogen bonding or ion-exchange), which can lead to peak tailing.

To mitigate this, it is highly recommended to use a modern, high-purity, end-capped HPLC column. End-capping is a process where the residual silanol groups are chemically deactivated with a small silylating agent, reducing their ability to interact with polar analytes.

Q5: Can the sample preparation and injection solvent affect peak shape?

Yes, improper sample preparation can be a significant cause of peak tailing. Two key factors to consider are:

  • Sample Solvent: If this compound is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing. It is always best to dissolve the sample in the initial mobile phase composition.

  • Sample Concentration: Injecting a highly concentrated sample can overload the column, leading to peak asymmetry. If you suspect column overload, try diluting your sample and re-injecting. An improvement in peak shape upon dilution is a strong indicator of overloading.

Troubleshooting Workflow

If you are experiencing peak tailing with this compound, follow this logical troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow Troubleshooting Peak Tailing for this compound start Peak Tailing Observed check_pH Is Mobile Phase pH 2.5 - 4.0 and Buffered? start->check_pH adjust_pH Adjust Mobile Phase to pH 2.5-4.0 with a Suitable Buffer (e.g., Phosphate or Acetate) check_pH->adjust_pH No check_column Are you using a modern, high-purity, end-capped C18 column in good condition? check_pH->check_column Yes adjust_pH->check_column use_new_column Switch to a new, high-purity, end-capped C18 column. check_column->use_new_column No check_sample Is the sample dissolved in the initial mobile phase and appropriately diluted? check_column->check_sample Yes use_new_column->check_sample prepare_sample Dissolve sample in the initial mobile phase. Try diluting the sample to check for overloading. check_sample->prepare_sample No check_system Are all fittings and tubing correctly installed and free of leaks? Is extra-column volume minimized? check_sample->check_system Yes prepare_sample->check_system system_maintenance Perform system maintenance: check for leaks, replace fittings, and use tubing with appropriate ID. check_system->system_maintenance No resolved Peak Shape Improved check_system->resolved Yes system_maintenance->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Quantitative Data Summary

The following table provides representative data on how changes in mobile phase pH can affect the peak asymmetry of a typical phenolic compound. A peak asymmetry factor (As) of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.

Mobile Phase pHBufferAsymmetry Factor (As)Peak Shape
7.0Phosphate2.1Severe Tailing
6.0Phosphate1.8Significant Tailing
5.0Acetate1.5Moderate Tailing
4.0Acetate1.2Symmetrical
3.0Phosphate1.1Symmetrical
2.5Phosphate1.0Highly Symmetrical

Note: This data is illustrative and the exact values may vary depending on the specific column, HPLC system, and other experimental conditions.

Experimental Protocols

Protocol 1: Recommended HPLC Method for this compound

This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

  • Objective: To achieve a symmetrical peak shape (As ≤ 1.2) for this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B).

Protocol 2: HPLC Column Flushing and Cleaning

If you suspect that column contamination is the cause of peak tailing, this general flushing procedure can help restore column performance.

  • Objective: To remove strongly retained contaminants from the C18 column.

  • Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

    • Disconnect the column from the detector.

    • Flush with Mobile Phase without Buffer: Flush the column with your mobile phase composition but without the buffer salts (e.g., a mixture of water and organic modifier) for 20-30 minutes to remove any precipitated buffer.

    • Flush with 100% Organic Solvent: Flush the column with 100% acetonitrile or methanol for at least 1 hour to remove non-polar contaminants.

    • Flush with a Stronger Solvent (if necessary): If peak tailing persists, a stronger solvent like isopropanol can be used for flushing for 30-60 minutes.

    • Re-equilibrate the Column: Gradually re-introduce your mobile phase and allow the column to equilibrate for at least 30 minutes before the next injection.

By following these troubleshooting steps and utilizing the provided protocols, you can effectively diagnose and resolve issues with peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 2-Iodo-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (CAS No: 89487-91-2; Molecular Formula: C₆H₄INO₃; Molecular Weight: 265.01 g/mol ) is a solid, powdered aromatic organic compound.[1][2][3][4][5] Its limited solubility in aqueous media can pose significant challenges for its use in various experimental settings, particularly in biological assays that require the compound to be in solution to interact with cells or proteins.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

The primary strategies to enhance the solubility of this compound in aqueous solutions include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the phenolic hydroxyl group.

  • Co-solvency: Using a water-miscible organic solvent to increase the solvating power of the aqueous medium.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.

Q3: How does pH affect the solubility of this compound?

This compound is a weak acid. At a pH above its acid dissociation constant (pKa), the phenolic hydroxyl group will deprotonate to form the more soluble phenolate anion. The pKa of the related compound, 4-nitrophenol, is approximately 7.15.[6][7][8] The presence of the electron-withdrawing iodo group is expected to have a minor effect on the pKa.[9] Therefore, increasing the pH of the aqueous medium to above ~7.2 will significantly increase the solubility of this compound.

Q4: What are the recommended co-solvents for dissolving this compound?

For nitrophenols, common and effective co-solvents include dimethyl sulfoxide (DMSO), ethanol, and methanol.[10] These organic solvents are miscible with water and can be used to prepare a concentrated stock solution that is then diluted into the aqueous experimental medium.

Q5: How can surfactants help in solubilizing this compound?

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly water-soluble compounds like this compound, thereby increasing their apparent solubility in the aqueous phase.

Troubleshooting Guides

Issue 1: Precipitate forms when diluting a stock solution of this compound in an aqueous buffer.

Possible Causes and Solutions:

  • Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit.

  • Solution 1: Reduce the Final Concentration. Attempt to use a lower final concentration of this compound in your experiment if permissible by the experimental design.

  • Solution 2: Increase the Co-solvent Concentration. If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) in the final aqueous medium can help maintain solubility. Always run a vehicle control to account for any effects of the co-solvent.

  • Solution 3: Adjust the pH of the Aqueous Buffer. If your experiment allows, increase the pH of the final aqueous buffer to be at least one pH unit above the pKa of this compound (i.e., pH > 8.2).

  • Solution 4: Utilize a Surfactant. Consider the addition of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous medium at a concentration above its CMC.

Issue 2: Difficulty in preparing a high-concentration stock solution.

Possible Causes and Solutions:

  • Cause: The chosen solvent is not optimal for achieving the desired high concentration.

  • Solution 1: Switch to a Stronger Organic Solvent. Dimethyl sulfoxide (DMSO) is generally a very effective solvent for many poorly soluble organic compounds.

  • Solution 2: Gentle Warming and Sonication. Gently warm the solution (e.g., to 37°C) and use a sonicator to aid in the dissolution process. Ensure the compound is stable at the temperature used.

  • Solution 3: Prepare a Saturated Solution and Determine the Concentration. If a specific high concentration is not strictly required, you can prepare a saturated solution, centrifuge to pellet any undissolved solid, and then determine the concentration of the supernatant spectrophotometrically or by HPLC.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 265.01 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.65 mg of this compound.

  • Transfer the powder to a clean microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If any solid remains, sonicate the tube for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure all the solid has dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

Procedure:

  • Start with the desired volume of your aqueous buffer.

  • While monitoring with a calibrated pH meter, slowly add small aliquots of 1 M NaOH to adjust the pH of the buffer to the desired level (e.g., pH 8.5).

  • Once the desired pH is stable, add the required volume of the 10 mM this compound stock solution in DMSO to achieve the final desired concentration. For example, add 10 µL of the 10 mM stock to 990 µL of the pH-adjusted buffer for a final concentration of 100 µM.

  • Vortex the final solution gently to ensure homogeneity.

  • Visually inspect for any signs of precipitation.

Data Presentation

Table 1: Solubility of Related Nitrophenols in Water

CompoundTemperature (°C)Solubility (mg/L)
2-Nitrophenol202,100
2-Nitrophenol252,500
4-Nitrophenol1510,000
4-Nitrophenol2516,000

Note: This data is for related compounds and should be used as an estimate for the solubility behavior of this compound.[11][12]

Table 2: Recommended Co-solvents for Nitrophenols

Co-solventPolarityNotes
Dimethyl Sulfoxide (DMSO)Polar aproticHighly effective for creating high-concentration stock solutions.
EthanolPolar proticGood solvating power and often well-tolerated in biological assays at low concentrations.
MethanolPolar proticSimilar to ethanol, but can be more toxic in some cell-based assays.
AcetonePolar aproticEffective but its high volatility can be a concern for concentration accuracy.

Reference for solvent types.[13]

Visualizations

Signaling Pathway: Nrf2 Activation by 4-Nitrophenol

4-Nitrophenol, a related compound, has been shown to induce oxidative stress, leading to the activation of the Nrf2 antioxidant response pathway.[11] This pathway is a key cellular defense mechanism against oxidative damage.

Nrf2_Activation_by_Nitrophenol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitrophenol This compound ROS Oxidative Stress (ROS) Nitrophenol->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitin Keap1_Nrf2->Ub targets for degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Proteasome Proteasomal Degradation Ub->Proteasome targets for degradation Maf Maf Nrf2_n->Maf heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates transcription of

Caption: Nrf2 signaling pathway activation by this compound-induced oxidative stress.

Experimental Workflow: Assessing Nrf2 Activation

The following workflow outlines the key steps to investigate the activation of the Nrf2 pathway by this compound in a cell-based assay.

Nrf2_Workflow cluster_analysis Analysis start Start prep_cells Prepare Cell Culture (e.g., HepG2 cells) start->prep_cells prep_compound Prepare this compound Working Solutions prep_cells->prep_compound treat_cells Treat Cells with Compound and Controls prep_compound->treat_cells incubate Incubate for a Defined Time Period treat_cells->incubate lysis Cell Lysis incubate->lysis western_blot Western Blot for Nrf2 Nuclear Translocation lysis->western_blot qpcr qPCR for Nrf2 Target Gene Expression (HO-1, GCLC) lysis->qpcr antioxidant_assay Antioxidant Capacity Assay (e.g., GSH levels) lysis->antioxidant_assay end End western_blot->end qpcr->end antioxidant_assay->end

References

minimizing side reactions in the derivatization of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the derivatization of 2-iodo-4-nitrophenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired O-Alkylated Product in Williamson Ether Synthesis

  • Question: I am getting a low yield of my desired ether product when reacting this compound with an alkyl halide. What are the possible reasons and how can I improve the yield?

  • Answer: Low yields in Williamson ether synthesis can be attributed to several factors. The primary competing reactions are C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen, and elimination reactions of the alkyl halide.[1] Additionally, incomplete deprotonation of the phenol can limit the reaction.

    Troubleshooting Steps:

    • Ensure Complete Deprotonation: The phenoxide ion is the active nucleophile. Use a strong enough base to fully deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.

    • Choice of Alkyl Halide: Use a primary alkyl halide if possible. Secondary and tertiary alkyl halides are more prone to undergo E2 elimination, which competes with the desired SN2 reaction.[2]

    • Solvent Selection: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide anion more nucleophilic and less sterically hindered, which favors O-alkylation over C-alkylation. Protic solvents can hydrogen bond with the phenoxide, shielding the oxygen and promoting C-alkylation.[1]

    • Temperature Control: While heating can increase the reaction rate, excessive temperatures can favor elimination and other side reactions. It is advisable to start at room temperature and gently heat if the reaction is slow.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and avoid prolonged reaction times that can lead to product degradation or more side products.

Issue 2: Formation of a C-Alkylated Byproduct

  • Question: My reaction mixture shows the presence of a significant amount of a C-alkylated byproduct. How can I suppress this side reaction?

  • Answer: C-alkylation is a common side reaction in the alkylation of phenols.[1] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. The ratio of O- to C-alkylation is highly dependent on the reaction conditions.

    Strategies to Minimize C-Alkylation:

    • Solvent Choice: As mentioned above, polar aprotic solvents (DMF, acetonitrile) favor O-alkylation.[1]

    • Counter-ion: The nature of the counter-ion from the base can influence the reaction. Larger, softer cations can sometimes favor O-alkylation.

    • Phase-Transfer Catalysis: In some cases, using a phase-transfer catalyst can enhance the concentration of the "naked" phenoxide ion in the organic phase, promoting O-alkylation.

Issue 3: Evidence of Nitro Group Reduction

  • Question: I have observed byproducts that suggest my nitro group is being reduced to an amine or a related functional group. How can I prevent this?

  • Answer: The nitro group on this compound is susceptible to reduction under certain conditions.[3][4] This is particularly a risk if you are using reducing agents or certain catalytic systems.

    Preventing Nitro Group Reduction:

    • Avoid Strong Reducing Agents: Be cautious with reagents that can act as reducing agents. For example, some sources of hydride or certain metals can reduce nitro groups.

    • Chemoselective Reagents: If a reduction is necessary elsewhere in the molecule, choose a chemoselective reducing agent that will not affect the nitro group. For example, sodium borohydride in the presence of FeCl2 has been shown to selectively reduce nitro groups while leaving ester groups intact.[3] For general derivatization, it's best to avoid conditions known to reduce nitroarenes, such as catalytic hydrogenation with Pd/C or strong acid with metals like Sn or Fe.[2][4]

    • Reaction Conditions: Be mindful of reaction conditions that might inadvertently lead to reduction. For instance, prolonged heating in the presence of certain metals or reagents could be problematic.

Issue 4: Potential Deiodination of the Aromatic Ring

  • Question: I am concerned about the possibility of losing the iodine atom from my molecule during the derivatization. Is this a common side reaction?

  • Answer: Deiodination of aryl iodides can occur under certain conditions, particularly with the use of strong bases, high temperatures, or in the presence of certain catalysts. While less common than other side reactions in typical derivatizations, it is a possibility.

    Minimizing Deiodination:

    • Mild Reaction Conditions: Use the mildest possible base and the lowest effective temperature to carry out the derivatization.

    • Avoid Palladium Catalysts: If you are considering any cross-coupling reactions, be aware that palladium catalysts are often used for dehalogenation reactions.

    • Monitor for Byproducts: Be vigilant in your analysis of the reaction mixture for the appearance of 4-nitrophenol or its derivatives as a potential indicator of deiodination.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for derivatizing the hydroxyl group of this compound?

A1: The two most common and effective methods are the Williamson ether synthesis for preparing ethers and esterification for preparing esters. The choice depends on the desired derivative. For Williamson ether synthesis, reacting the sodium or potassium salt of this compound with a primary alkyl halide in a polar aprotic solvent is a reliable approach. For esterification, reacting with an acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine is a standard procedure.

Q2: How do the electron-withdrawing nitro group and the iodo group affect the reactivity of the phenol?

A2: The electron-withdrawing nitro group increases the acidity of the phenolic proton, making it easier to deprotonate. This is advantageous for forming the phenoxide ion needed for Williamson ether synthesis. However, the electron-withdrawing nature of both the nitro and iodo groups deactivates the aromatic ring towards electrophilic attack, which can influence the propensity for C-alkylation.

Q3: What are the recommended purification methods to separate the desired product from common side products?

A3: Column chromatography on silica gel is the most effective method for separating the desired O-alkylated or O-acylated product from unreacted starting material and side products like C-alkylated isomers.[5] The polarity of the eluent can be adjusted to achieve good separation. Recrystallization can also be a useful technique for purifying solid derivatives.

Q4: Can I protect the nitro group to avoid its reduction?

A4: Protecting the nitro group is generally not necessary for standard O-alkylation or esterification reactions, as these conditions do not typically reduce nitro groups. It is more important to choose reaction conditions that are not reducing in nature. If you need to perform a reduction elsewhere in the molecule, chemoselective methods are the preferred approach.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of this compound

This protocol describes the O-alkylation of this compound with a primary alkyl halide.

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

    • Primary alkyl halide (e.g., methyl iodide, ethyl bromide)

    • Anhydrous dimethylformamide (DMF) or acetonitrile

    • Diethyl ether or ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be necessary for less reactive alkyl halides.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Esterification of this compound

This protocol describes the formation of an ester derivative using an acid chloride.

  • Materials:

    • This compound

    • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

    • Anhydrous pyridine or triethylamine

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

    • Add anhydrous pyridine (1.5 eq) and cool the mixture to 0 °C.

    • Add the acid chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation

The following tables summarize expected outcomes for the derivatization of this compound under different conditions. These are illustrative examples based on general principles of organic reactivity. Actual yields may vary.

Table 1: Williamson Ether Synthesis - Influence of Reaction Conditions on Product Distribution

EntryAlkyl HalideBaseSolventTemperature (°C)O-Alkylation Yield (%)C-Alkylation Yield (%)Elimination Product (%)
1CH3IK2CO3DMF25~90<5N/A
2CH3CH2BrNaHDMF25~85<5<5
3(CH3)2CHBrNaHDMF50~40~10~50
4CH3CH2BrK2CO3Ethanol50~60~20<10

Table 2: Esterification - Influence of Reagents on Product Yield

EntryAcylating AgentBaseSolventTemperature (°C)Ester Yield (%)
1Acetyl ChloridePyridineDCM25>95
2Benzoyl ChloridePyridineDCM25>95
3Acetic AnhydridePyridineDCM25~90

Visualizations

experimental_workflow_williamson_ether_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start This compound + Alkyl Halide deprotonation Deprotonation (Base, Solvent) start->deprotonation alkylation O-Alkylation (SN2) deprotonation->alkylation quench Quench Reaction alkylation->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify product Desired Ether Product purify->product

Caption: Workflow for Williamson Ether Synthesis of this compound.

troubleshooting_williamson_ether_synthesis cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of Ether cause1 Incomplete Deprotonation issue->cause1 cause2 C-Alkylation issue->cause2 cause3 Elimination (E2) issue->cause3 solution1a Use Stronger Base cause1->solution1a solution2a Use Polar Aprotic Solvent cause2->solution2a solution3a Use Primary Alkyl Halide cause3->solution3a solution3b Lower Temperature cause3->solution3b

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory synthesis of 2-Iodo-4-nitrophenol. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to address common challenges encountered during the synthesis and purification processes.

Experimental Protocol: Synthesis of this compound

This protocol details the iodination of 4-nitrophenol using molecular iodine and an oxidizing agent in an aqueous medium. This method is favored for its operational simplicity and use of less hazardous reagents.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
4-NitrophenolC₆H₅NO₃139.1113.91 g (0.1 mol)
Iodine (I₂)I₂253.8125.38 g (0.1 mol)
30% Hydrogen PeroxideH₂O₂34.0111.3 mL (0.1 mol)
Deionized WaterH₂O18.02200 mL
Sodium ThiosulfateNa₂S₂O₃158.11For quenching
Sodium BicarbonateNaHCO₃84.01For neutralization
DichloromethaneCH₂Cl₂84.93For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04For drying
EthanolC₂H₅OH46.07For recrystallization

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Crystallization dish

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In the 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 13.91 g (0.1 mol) of 4-nitrophenol in 100 mL of deionized water.

  • Addition of Iodine: To the stirred solution, add 25.38 g (0.1 mol) of iodine crystals.

  • Initiation of Reaction: Gently heat the mixture to 50°C.

  • Addition of Oxidant: Slowly add 11.3 mL of 30% hydrogen peroxide dropwise from the dropping funnel over a period of 30 minutes. Maintain the reaction temperature between 50-60°C.[1] An exothermic reaction may be observed.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system. The disappearance of the 4-nitrophenol spot indicates the completion of the reaction.

  • Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color of iodine disappears.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, followed by a brine wash (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Nitrophenol and its derivatives are toxic and can be absorbed through the skin. Avoid direct contact.[3]

  • Hydrogen peroxide is a strong oxidizing agent. Handle with care and avoid contact with flammable materials.

  • Iodine can cause skin and respiratory irritation.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Reaction 1. Ineffective oxidizing agent. 2. Low reaction temperature. 3. Deactivated starting material.1. Use fresh, properly stored hydrogen peroxide. Consider using a different oxidizing agent like nitric acid if the issue persists. 2. Ensure the reaction temperature is maintained within the optimal range (50-60°C). 3. Verify the purity of the 4-nitrophenol.
Formation of Multiple Products (observed by TLC) 1. Over-iodination leading to di- or tri-iodinated products. 2. Side reactions due to impurities.1. Carefully control the stoichiometry of the reagents. Add the oxidizing agent slowly to maintain control over the reaction. 2. Use pure starting materials. Consider purifying the 4-nitrophenol before use.
Low Yield of Purified Product 1. Incomplete reaction. 2. Loss of product during work-up and extraction. 3. Inefficient crystallization.1. Extend the reaction time and monitor closely with TLC. 2. Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions. 3. Use a minimal amount of hot solvent for recrystallization. Ensure slow cooling to maximize crystal growth.
Product is an Oil or Fails to Crystallize 1. Presence of significant impurities. 2. Inappropriate recrystallization solvent.1. Purify the crude product by column chromatography before attempting recrystallization. 2. Screen for alternative recrystallization solvents such as ethanol/water mixtures or hexane/ethyl acetate.[5][6][7][8]
Product is Colored 1. Residual iodine. 2. Presence of colored impurities.1. Ensure complete quenching with sodium thiosulfate. Wash the organic extract thoroughly. 2. Consider treating the crude product with activated charcoal during recrystallization (use with caution as it may adsorb the desired product).

Frequently Asked Questions (FAQs)

Q1: Why is an oxidizing agent necessary for the iodination of 4-nitrophenol?

A1: Molecular iodine (I₂) is not electrophilic enough to react directly with the deactivated aromatic ring of 4-nitrophenol. The nitro group is a strong electron-withdrawing group, which reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack. The oxidizing agent, in this case, hydrogen peroxide, oxidizes iodine to a more potent electrophilic species (such as I⁺ or a related species), which can then readily react with the aromatic ring.[1]

Q2: What is the expected regioselectivity of this reaction? Why is the iodine introduced at the 2-position?

A2: The hydroxyl group (-OH) is an ortho-, para-directing activator, while the nitro group (-NO₂) is a meta-directing deactivator. Since the para position is already occupied by the nitro group, the activating hydroxyl group directs the incoming electrophile (iodine) to the ortho positions (positions 2 and 6). Iodination is expected to occur primarily at the 2-position due to steric hindrance from the hydroxyl group potentially disfavoring the 6-position to some extent.[9][10][11]

Q3: Can I use other oxidizing agents besides hydrogen peroxide?

A3: Yes, other oxidizing agents can be used. For instance, nitric acid is commonly employed in electrophilic aromatic iodination reactions.[12] However, hydrogen peroxide is often preferred as it is considered a "greener" oxidant, with water being the only byproduct.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: Will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.

    • FT-IR: Will show characteristic peaks for the O-H, N-O (nitro group), and C-I bonds.

    • Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of this compound.

Q5: What are the potential byproducts of this reaction?

A5: The primary potential byproduct is 2,6-diiodo-4-nitrophenol, formed from the over-iodination of the product. Other minor byproducts could arise from side reactions if the starting materials are impure or if the reaction conditions are not well-controlled.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 4-Nitrophenol in Deionized Water add_i2 Add Iodine (I₂) prep->add_i2 heat Heat to 50-60°C add_i2->heat add_h2o2 Add H₂O₂ Dropwise heat->add_h2o2 monitor Monitor by TLC add_h2o2->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize isolate Isolate & Dry Product recrystallize->isolate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity & Activity start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Extend Reaction Time start->check_time check_workup Optimize Work-up & Purification start->check_workup impure_reagents Impure Starting Materials check_reagents->impure_reagents inactive_oxidant Inactive Oxidizing Agent check_reagents->inactive_oxidant low_temp Temperature Too Low check_temp->low_temp short_time Insufficient Reaction Time check_time->short_time loss_product Product Loss During Extraction/Crystallization check_workup->loss_product solution1 Purify Starting Materials impure_reagents->solution1 solution2 Use Fresh Oxidizing Agent inactive_oxidant->solution2 solution3 Increase/Maintain Temperature low_temp->solution3 solution4 Monitor with TLC Until Completion short_time->solution4 solution5 Refine Extraction & Recrystallization Technique loss_product->solution5

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Managing Thermal Decomposition of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for managing the thermal decomposition of 2-Iodo-4-nitrophenol during chemical reactions. Understanding the thermal stability of this compound is critical for ensuring experimental safety and achieving desired reaction outcomes. This document offers troubleshooting advice, frequently asked questions (FAQs), and best practices to mitigate risks associated with its handling.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, with a focus on preventing and managing thermal decomposition.

Issue Potential Cause Recommended Action
Unexpected Exotherm or Runaway Reaction 1. Presence of Base: Alkaline conditions significantly lower the decomposition temperature of nitrophenols and can lead to autocatalytic decomposition. The hydrolysis of the iodo-group can be base-mediated, creating unstable byproducts.[1][2] 2. Localized Overheating: Poor heat dissipation can create hotspots in the reaction mixture, initiating decomposition. 3. High Reactant Concentration: Higher concentrations can lead to a rapid increase in the rate of heat generation. 4. Incompatible Solvents or Reagents: Certain substances can catalyze or lower the activation energy for decomposition.1. Careful Base Selection and Addition: If a base is necessary, use a weak, non-nucleophilic base. Add the base slowly and at a low temperature, ensuring efficient stirring. Consider using a biphasic system to control the concentration of the base in the organic phase. 2. Ensure Efficient Cooling and Stirring: Use an appropriately sized reaction vessel with a cooling jacket. Maintain vigorous stirring to ensure uniform temperature distribution. For highly exothermic steps, consider using a continuous flow reactor for superior heat transfer. 3. Controlled Addition of Reactants: Add reactants, especially the limiting reagent, portion-wise or via a syringe pump to control the reaction rate and heat generation. 4. Solvent and Reagent Compatibility Check: Conduct a thorough literature search and, if necessary, small-scale calorimetric studies (e.g., using a reaction calorimeter) to assess the compatibility of all reaction components.
Discoloration of Reaction Mixture (Darkening/Tarrying) 1. Onset of Decomposition: Darkening of the reaction mixture is often an early indicator of thermal decomposition, leading to the formation of polymeric or tarry materials. 2. Side Reactions: Unwanted side reactions, potentially catalyzed by heat or impurities, can produce colored byproducts.1. Immediate Cooling: If unexpected discoloration occurs, immediately cool the reaction mixture to a safe temperature. 2. Reaction Monitoring: Utilize in-situ monitoring techniques (e.g., IR, UV-Vis) to track the formation of colored species and correlate it with reaction parameters. 3. Re-evaluate Reaction Conditions: If decomposition is suspected, reassess the reaction temperature, solvent, and catalyst to identify and modify the contributing factors.
Low Yield or Product Degradation 1. Thermal Degradation of Product: The desired product may also be thermally sensitive and degrade under the reaction conditions. 2. Competing Decomposition Pathway: The starting material may be decomposing at a rate comparable to or faster than the desired reaction.1. Lower Reaction Temperature: Investigate if the reaction can be performed at a lower temperature, potentially with a more active catalyst or for a longer duration. 2. In-situ Product Formation and Quenching: If the product is unstable, consider a workup procedure that rapidly isolates or protects it as it is formed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of this compound?

Q2: How does the presence of a base affect the thermal stability of this compound?

A2: The presence of a base, particularly strong bases like sodium hydroxide or potassium hydroxide, can dramatically decrease the thermal stability of this compound. The formation of the corresponding nitrophenolate salt can lead to a more intense and autocatalytic decomposition at a lower temperature.[1][2] Runaway reactions involving nitroaromatic compounds are frequently reported under alkaline conditions.[1] Extreme caution should be exercised when using bases in reactions with this compound.

Q3: What are the likely hazardous decomposition products?

A3: Thermal decomposition of nitroaromatic compounds typically produces toxic and flammable gases. These can include oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide (HI) or iodine vapor. The specific composition of the decomposition products will depend on the conditions (e.g., presence of oxygen, temperature).

Q4: Are there any known incompatible materials with this compound?

A4: Besides strong bases, other materials to be cautious with include strong oxidizing agents, reducing agents, and certain metals that can catalyze decomposition. It is good practice to avoid contact with materials that are known to be incompatible with nitro compounds in general. Always consult safety data sheets (SDS) for all reactants and reagents being used in the experiment.

Q5: What are the best practices for safely heating reactions involving this compound?

A5:

  • Use a controlled heating source: Employ a reliable heating mantle with a temperature controller and a secondary temperature probe in the reaction mixture. Avoid direct heating with a flame.

  • Ensure adequate cooling capacity: Have a cooling system (e.g., ice bath, cryocooler) readily available to quickly cool the reaction if an exotherm is detected.

  • Work in a well-ventilated area: All reactions should be conducted in a certified fume hood to handle any potential release of toxic gases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Small-scale first: Before proceeding to a larger scale, always conduct the reaction on a small scale to assess its thermal behavior.

Section 3: Experimental Protocols & Data

While specific experimental data for the thermal decomposition of this compound is limited in the public domain, the following table summarizes key physical properties.

PropertyValueSource
Molecular Formula C₆H₄INO₃Sigma-Aldrich
Molecular Weight 265.01 g/mol Sigma-Aldrich
Melting Point 89-94 °C[4]

Recommended Experimental Protocol for Thermal Stability Assessment (DSC/TGA):

A preliminary assessment of the thermal stability of this compound can be performed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sample Preparation: Use a small, representative sample of the this compound batch to be used in the reaction.

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal.[5][6]

  • Crucible: Use a hermetically sealed aluminum or gold-plated crucible to contain any evolved gases.

  • Atmosphere: Conduct the initial analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Heating Rate: A heating rate of 10 °C/min is a common starting point.

  • Temperature Range: Scan from ambient temperature to a temperature above the expected decomposition, for example, up to 400 °C.

  • Data Analysis: Analyze the data to determine the onset temperature of any exothermic events (from DSC) and the temperature at which mass loss begins (from TGA). This will provide a critical indication of the compound's thermal stability.

Section 4: Visualizing Safety and Workflow

Logical Troubleshooting Flowchart for an Unexpected Exotherm

This diagram outlines a logical sequence of actions to take in the event of an unexpected temperature increase during a reaction involving this compound.

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Assessment cluster_3 Controlled Response cluster_4 Emergency Response cluster_5 Post-Incident Analysis start Unexpected Temperature Rise Detected action1 Remove Heating Source start->action1 action2 Initiate Emergency Cooling action1->action2 decision1 Is the Temperature Decreasing? action2->decision1 response1 Monitor Until Stable at a Safe Temperature decision1->response1 Yes emergency1 Evacuate the Immediate Area decision1->emergency1 No response2 Quench Reaction (if safe and necessary) response1->response2 analysis1 Investigate Root Cause response2->analysis1 emergency2 Alert Safety Personnel emergency1->emergency2 emergency2->analysis1

Caption: Troubleshooting workflow for an unexpected exotherm.

Potential Decomposition Pathway of a Nitrophenol

This diagram illustrates a simplified, generalized decomposition pathway for a nitrophenol, which may involve the formation of reactive intermediates.

G A This compound B Heat / Catalyst / Base A->B C Radical Intermediates / Phenoxide B->C D Polymeric Materials (Tar) C->D E Gaseous Products (NOx, CO, HI) C->E

Caption: Simplified decomposition pathway of a nitrophenol.

This technical support guide is intended to raise awareness of the potential hazards associated with this compound and to provide a framework for its safe handling. It is not a substitute for a thorough risk assessment, which should be conducted before any new experimental work is undertaken. Always consult with your institution's environmental health and safety department for specific guidance.

References

addressing matrix effects in the analysis of 2-Iodo-4-nitrophenol in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Iodo-4-nitrophenol in complex samples. It focuses on addressing and mitigating matrix effects commonly encountered in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Co-elution with interfering compounds.Optimize mobile phase pH to ensure this compound is in a single ionic state. Use a guard column and ensure proper sample clean-up to protect the analytical column. Adjust the gradient to better separate the analyte from matrix components.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate; Temperature variations; Column aging.Ensure the HPLC/UHPLC system is properly maintained and calibrated. Use a column oven to maintain a consistent temperature.[1] If the column is old, replace it.
Low Analyte Response (Ion Suppression) Co-eluting matrix components competing for ionization; High concentrations of salts or phospholipids in the sample extract.[1][2][3][4]Improve sample preparation to remove interfering substances using techniques like Solid-Phase Extraction (SPE) or phospholipid removal plates.[2] Dilute the sample if sensitivity allows.[3] Optimize chromatographic conditions to separate the analyte from the suppression zone.[5]
High Analyte Response (Ion Enhancement) Co-eluting matrix components that enhance the ionization efficiency of the analyte.[1][3]Similar to ion suppression, improve sample clean-up and chromatographic separation. The use of a stable isotope-labeled internal standard is highly recommended to compensate for this effect.[5]
Poor Reproducibility Inconsistent sample preparation; Variable matrix effects between samples; Instrument variability.[5]Standardize the sample preparation procedure meticulously. Employ matrix-matched calibration standards or the standard addition method to account for sample-to-sample variations in matrix effects.[5] Ensure the analytical instrument is performing within specifications.
High Background Noise Contaminated mobile phase, solvents, or glassware; Bleed from the analytical column.Use high-purity solvents and reagents. Thoroughly clean all glassware. Install a guard column and ensure the analytical column is not degrading.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[1][3] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of this compound.[1][3][5] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2][4]

Q2: How can I detect the presence of matrix effects in my assay?

A2: Two common methods for evaluating matrix effects are the post-column infusion technique and the post-extraction spike method.[5]

  • Post-Column Infusion: A constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal at the retention time of matrix components indicates ion suppression or enhancement.

  • Post-Extraction Spike Method: The response of this compound in a standard solution is compared to the response of the analyte spiked into an extracted blank matrix sample at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[3]

Q3: What is a suitable internal standard for the analysis of this compound?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C₆-2-Iodo-4-nitrophenol. A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for signal variations.[5] If a SIL version is unavailable, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.

Q4: What are the recommended sample preparation techniques to minimize matrix effects?

A4: The choice of sample preparation technique depends on the complexity of the matrix.

  • Protein Precipitation (PPT): A simple and fast method for plasma or serum samples, but it may not effectively remove phospholipids, a major source of matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): A highly effective and selective method for cleaning up complex samples. By choosing the appropriate sorbent and elution solvents, many interfering compounds can be removed, significantly reducing matrix effects.[2]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Yes, sample dilution is a straightforward approach to reduce the concentration of matrix components introduced into the analytical system.[3] However, this strategy is only feasible if the concentration of this compound in the sample is high enough to remain above the limit of quantification of the analytical method after dilution.

Quantitative Data Summary

The following tables summarize representative performance data for the analysis of nitrophenols in complex matrices using validated analytical methods. While specific data for this compound is limited, these values for structurally similar compounds provide a benchmark for method development and validation.

Table 1: Comparison of Validation Parameters for HPLC Methods for Nitrophenol Analysis

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)Reference
Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol5 - 200 ng/mL0.02 - 0.15 ng/mL0.07 - 0.51 ng/mL< 15% (Intra- & Inter-day)90 - 112%[4]
4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), 4-Nitrophenyl sulfate (PNP-S)2.5 - 100 µMNot Reported2.5 µM< 5.5%Not Reported[4]

Table 2: Representative Performance Data for SPE Cleanup of a Structurally Related Nitroaromatic Compound (3-Nitrofluoranthene-8-sulfate)

MatrixAnalyte ConcentrationRecovery (%)Matrix Effect (%)
Soil10 ng/g85 ± 575 ± 8 (Suppression)
Plasma25 ng/mL92 ± 788 ± 6 (Suppression)
Wastewater50 ng/L88 ± 682 ± 9 (Suppression)
(Data is illustrative for a related compound and serves as a guideline for expected performance.)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a general procedure for the extraction of this compound from human plasma using a reversed-phase SPE cartridge. Optimization may be required based on the specific sorbent and analyte concentration.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 500 µL of plasma, add 500 µL of 2% phosphoric acid in water and vortex for 30 seconds. This step helps to precipitate proteins and release the analyte from protein binding.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

Protocol 2: Evaluation of Matrix Effect using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) in the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank plasma using the developed SPE protocol. Spike the analyte and internal standard into the final, dried extract before reconstitution.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank plasma before starting the SPE protocol.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Visualizations

experimental_workflow sample Complex Sample (e.g., Plasma) pretreatment Sample Pre-treatment (e.g., Protein Precipitation, Dilution) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution & Reconstitution spe->elution lcms LC-MS/MS Analysis elution->lcms data Data Analysis & Quantification lcms->data

Experimental workflow for sample analysis.

troubleshooting_logic start Inaccurate or Imprecise Results? check_is Check Internal Standard Response start->check_is is_ok IS Response Consistent? check_is->is_ok investigate_sample_prep Investigate Sample Preparation (e.g., Recovery, Stability) is_ok->investigate_sample_prep No evaluate_me Evaluate Matrix Effects (Post-Spike Experiment) is_ok->evaluate_me Yes investigate_sample_prep->start me_present Significant Matrix Effects? evaluate_me->me_present optimize_cleanup Optimize Sample Cleanup (e.g., Different SPE Sorbent) me_present->optimize_cleanup Yes end Validated Method me_present->end No optimize_chroma Optimize Chromatography (e.g., Gradient, Column) optimize_cleanup->optimize_chroma use_sil_is Use Stable Isotope-Labeled IS optimize_chroma->use_sil_is use_sil_is->end

Troubleshooting logic for matrix effects.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 2-Iodo-4-nitrophenol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step that underpins the reliability of experimental results and the safety of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for the purity assessment of synthesized organic molecules like 2-Iodo-4-nitrophenol. This guide provides an objective comparison of a robust HPLC method with alternative analytical techniques, supported by experimental data and detailed protocols, to assist in the selection of the most appropriate validation strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most prevalent and effective method for determining the purity of moderately polar aromatic compounds such as this compound. The technique separates the target compound from its impurities based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.

Advantages of HPLC:
  • High Resolution and Sensitivity: HPLC can separate complex mixtures and detect impurities at very low concentrations.[1]

  • Quantitative Accuracy: It provides precise and reproducible quantitative data, which is essential for purity validation.

  • Versatility: A wide array of stationary and mobile phases can be employed to optimize the separation of various analytes.[1]

Potential Impurities in this compound Synthesis

The synthesis of this compound typically involves the iodination of 4-nitrophenol. This process can lead to several potential impurities that a robust HPLC method must be able to resolve:

  • Starting Material: Unreacted 4-nitrophenol.

  • Positional Isomers: 3-Iodo-4-nitrophenol.

  • Over-iodinated Products: Di-iodinated nitrophenols.

  • By-products from side reactions.

Proposed HPLC Method for Purity Validation

Based on established methods for similar nitrophenol compounds, the following isocratic HPLC method is proposed for the purity analysis of this compound.[2][3][4]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Glacial acetic acid (analytical grade).

  • High-purity water (e.g., Milli-Q or equivalent).

  • Reference standard of this compound (purity ≥98%).[5]

  • Synthesized this compound sample.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase 50 mM Ammonium Acetate Buffer (pH 5.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 20 minutes

4. Preparation of Solutions:

  • Buffer Preparation (50 mM Ammonium Acetate, pH 5.0): Dissolve approximately 3.85 g of ammonium acetate in 1 L of high-purity water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 volume ratio. Degas the mobile phase before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Dilute this stock solution with the mobile phase to achieve a final concentration of 100 µg/mL.

  • Sample Solution Preparation (100 µg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of system peaks.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • After the run, integrate all the peaks in the chromatogram.

6. Purity Calculation: The purity of the synthesized this compound is calculated using the area normalization method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparison with Other Analytical Techniques

While HPLC is the preferred method for purity validation of this compound, other techniques can be used, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile compounds.[1]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[6]Poor. This compound is not sufficiently volatile.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, and low-cost for qualitative screening.[7][8]Lower resolution and sensitivity compared to HPLC; primarily qualitative.[1]Good for rapid, preliminary checks of reaction progress and purity.
UV-Vis Spectrophotometry Measures the absorption of light by the compound in solution.Simple, rapid, and cost-effective for quantitative analysis of a pure compound.[9][10]Non-selective; cannot separate the main compound from impurities that absorb at the same wavelength.[11]Limited. Can be used to determine the concentration of a purified sample but not to assess its purity in the presence of impurities.
Titration Quantitative chemical analysis to determine the concentration of an analyte.High precision and accuracy for assaying pure substances.[12][13][14][15]Not suitable for purity determination in the presence of acidic or basic impurities.Limited. Can determine the overall acidic phenol content but cannot distinguish between this compound and other phenolic impurities.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of each technique for the purity validation of this compound.

ParameterHPLCGCTLCUV-Vis SpectrophotometryTitration
Resolution HighHigh (for volatiles)Low to ModerateNoneNone
Sensitivity HighHighLowModerateLow
Quantitative Accuracy HighHighLow (Semi-quantitative)ModerateHigh
Selectivity HighHighLowLowLow
Analysis Time ModerateFastFastVery FastFast
Cost per Sample ModerateModerateLowVery LowVery Low

Mandatory Visualization

Below are diagrams illustrating the analytical workflow and the logical relationship for selecting an appropriate analytical technique.

cluster_workflow HPLC Purity Validation Workflow prep Sample Preparation (Dissolution & Dilution) hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc Inject data Data Acquisition (Chromatogram) hplc->data calc Purity Calculation (Area % Method) data->calc report Final Purity Report calc->report

Caption: Workflow for HPLC Purity Validation.

start Purity Validation of This compound qual_quant Qualitative or Quantitative Analysis? start->qual_quant qual Preliminary Screening qual_quant->qual Qualitative quant Accurate Purity Determination qual_quant->quant Quantitative tlc TLC qual->tlc hplc HPLC quant->hplc Recommended other_quant Other Quantitative Methods quant->other_quant uv_vis UV-Vis (if pure) other_quant->uv_vis titration Titration (if pure) other_quant->titration

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Analysis of 2-Iodo-4-nitrophenol and 4-Iodo-2-nitrophenol Reactivity in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reactivity of two isomers, 2-Iodo-4-nitrophenol and 4-Iodo-2-nitrophenol. This document focuses on their behavior in nucleophilic substitution reactions, a critical class of reactions in organic synthesis and drug development. The analysis is supported by theoretical principles and detailed experimental protocols to assist researchers in predicting and manipulating the chemical behavior of these compounds.

Introduction

This compound and 4-Iodo-2-nitrophenol are substituted aromatic compounds that hold significant interest as building blocks in medicinal chemistry and materials science. Their reactivity is primarily governed by the interplay of the electronic effects of the hydroxyl (-OH), nitro (-NO₂), and iodo (-I) substituents on the benzene ring. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and for the development of novel molecules with desired properties. This guide will delve into a theoretical and practical comparison of their reactivity, with a focus on the Williamson ether synthesis as a model nucleophilic substitution reaction.

Theoretical Analysis of Reactivity

The reactivity of substituted phenols in nucleophilic substitution reactions, such as the Williamson ether synthesis, is largely influenced by the acidity of the phenolic proton and the electronic properties of the aromatic ring. The acidity, in turn, dictates the ease of formation of the phenoxide ion, which is the active nucleophile in this reaction. The electronic effects of the substituents can be qualitatively and quantitatively assessed using Hammett substituent constants (σ).

Acidity and Nucleophilicity:

The nitro group (-NO₂) is a strong electron-withdrawing group, both by induction (-I) and resonance (-M). The iodo group (-I) is also electron-withdrawing by induction but is a weak electron-donating group by resonance (+M). The overall effect of iodine is electron-withdrawing. The position of these groups relative to the hydroxyl group significantly impacts the acidity of the phenol.

  • 4-Iodo-2-nitrophenol: The nitro group is ortho to the hydroxyl group, and the iodo group is para. The strong electron-withdrawing nitro group at the ortho position will significantly stabilize the corresponding phenoxide ion through resonance and induction, thereby increasing the acidity of the phenol. The para-iodo group will also contribute to this stabilization through its inductive effect.

  • This compound: The nitro group is para to the hydroxyl group, and the iodo group is ortho. The para-nitro group will strongly stabilize the phenoxide ion via resonance. The ortho-iodo group will exert an inductive electron-withdrawing effect, but may also cause some steric hindrance.

Based on the Hammett constants, the para-nitro group (σₚ = +0.78) has a slightly stronger electron-withdrawing effect than a meta-nitro group (σₘ = +0.73). The iodo group has a σₚ of +0.18 and a σₘ of +0.35. While a precise pKa prediction without experimental data is difficult, the strong resonance stabilization provided by the para-nitro group in This compound is expected to make it a stronger acid than 4-Iodo-2-nitrophenol , where the nitro group is in the ortho position and may be involved in intramolecular hydrogen bonding, which can slightly decrease acidity. A more acidic phenol will form a more stable conjugate base (phenoxide), which is generally a less reactive nucleophile. However, the overall rate of a nucleophilic substitution reaction also depends on the electrophilicity of the reaction partner and the reaction conditions.

Reactivity in Nucleophilic Aromatic Substitution (SNAAr):

In reactions where the iodo group acts as a leaving group in a nucleophilic aromatic substitution (SNAAr) reaction, the presence of the electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack. The reactivity is highest when the nitro group is ortho or para to the leaving group, as it can stabilize the negative charge of the Meisenheimer intermediate through resonance.

  • In This compound , the nitro group is para to the iodo leaving group, which strongly activates this position for nucleophilic attack.

  • In 4-Iodo-2-nitrophenol , the nitro group is ortho to the iodo leaving group, which also provides strong activation.

Therefore, both isomers are expected to be reactive in SNAAr reactions, and the relative rates would depend on the specific nucleophile and reaction conditions.

Data Presentation

ParameterThis compound4-Iodo-2-nitrophenolRationale
Predicted Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)The para-nitro group in this compound provides strong resonance stabilization of the phenoxide. The ortho-nitro group in 4-Iodo-2-nitrophenol may participate in intramolecular hydrogen bonding, slightly reducing acidity.
Predicted Nucleophilicity of Phenoxide LowerHigherA more stable phenoxide (from a stronger acid) is a weaker nucleophile.
Predicted Reactivity in Williamson Ether Synthesis Potentially SlowerPotentially FasterAssuming the nucleophilicity of the phenoxide is the dominant factor. However, steric hindrance from the ortho-iodo group in this compound could also play a role.
Predicted Reactivity in SNAAr (Iodo as leaving group) HighHighBoth isomers have a nitro group positioned to effectively stabilize the Meisenheimer intermediate (para in this compound, ortho in 4-Iodo-2-nitrophenol).

Experimental Protocols

The following is a generalized experimental protocol for the Williamson ether synthesis, which can be adapted to compare the reactivity of this compound and 4-Iodo-2-nitrophenol. To obtain a valid comparison, the reactions for both isomers must be run in parallel under identical conditions.

Williamson Ether Synthesis of Iodo-nitrophenols

Objective: To synthesize the methyl ether of this compound and 4-Iodo-2-nitrophenol and compare their reaction yields.

Materials:

  • This compound

  • 4-Iodo-2-nitrophenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Preparation of the Phenoxide:

    • In a round-bottom flask, dissolve 1.0 equivalent of the respective iodo-nitrophenol in a suitable solvent (e.g., acetone or DMF).

    • Add 1.1 to 1.5 equivalents of a base (e.g., powdered anhydrous K₂CO₃ or NaOH).

    • Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the phenoxide salt.

  • Alkylation Reaction:

    • To the stirred suspension of the phenoxide, add 1.1 to 1.5 equivalents of the alkylating agent (e.g., methyl iodide) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC, showing the disappearance of the starting phenol), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

    • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

    • Calculate the percentage yield of the purified product.

Comparative Analysis:

To perform a comparative analysis, it is critical to:

  • Use the exact same molar ratios of reactants and the same concentrations.

  • Run the reactions for the same amount of time and at the same temperature.

  • Use the same work-up and purification procedures.

The yields of the purified ether products from both reactions will provide a quantitative measure of the relative reactivity of the two isomers under the chosen conditions.

Visualizations

Chemical Structures

G cluster_0 This compound cluster_1 4-Iodo-2-nitrophenol This compound 4-Iodo-2-nitrophenol

Caption: Chemical structures of the two isomers.

Williamson Ether Synthesis Workflow

G Iodo-nitrophenol Iodo-nitrophenol Phenoxide Phenoxide Iodo-nitrophenol->Phenoxide Deprotonation Base Base Base->Phenoxide Ether Product Ether Product Phenoxide->Ether Product SN2 Attack Alkyl Halide Alkyl Halide Alkyl Halide->Ether Product Salt Byproduct Salt Byproduct

Caption: Generalized workflow for the Williamson ether synthesis.

Logical Relationship of Reactivity Factors

G cluster_reactivity Factors Influencing Reactivity Acidity (pKa) Acidity (pKa) Phenoxide Stability Phenoxide Stability Acidity (pKa)->Phenoxide Stability Nucleophilicity Nucleophilicity Phenoxide Stability->Nucleophilicity Reaction Rate Reaction Rate Nucleophilicity->Reaction Rate Electronic Effects Electronic Effects Electronic Effects->Acidity (pKa) Steric Hindrance Steric Hindrance Steric Hindrance->Reaction Rate

Caption: Key factors influencing the reactivity in Williamson ether synthesis.

Conclusion

The reactivity of this compound and 4-Iodo-2-nitrophenol is a nuanced interplay of electronic and steric factors. Theoretical analysis suggests that this compound is likely the more acidic of the two isomers, which would render its corresponding phenoxide less nucleophilic. This, in turn, might lead to a slower reaction rate in a Williamson ether synthesis compared to 4-Iodo-2-nitrophenol, assuming nucleophilicity is the rate-determining factor. However, both isomers are expected to be highly reactive in nucleophilic aromatic substitution reactions where the iodo group is the leaving group. The provided experimental protocol offers a framework for researchers to empirically determine the relative reactivities of these compounds. Such experimental data is invaluable for the rational design of synthetic strategies in drug discovery and materials science.

A Comparative Guide to the Spectroscopic Properties of 2-Iodo-4-nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of 2-iodo-4-nitrophenol and its various isomers. Understanding the distinct spectral characteristics of these closely related compounds is crucial for their accurate identification, characterization, and application in research and development. This document presents a comprehensive overview of their UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopic data, supported by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values are compiled from various spectroscopic databases and literature sources.

UV-Visible Spectroscopy
CompoundSolventλmax (nm)
This compoundAcidic~320
Alkaline~400
4-Iodo-2-nitrophenolNot SpecifiedNot Specified
4-Iodo-3-nitrophenolNot SpecifiedNot Specified
2-Iodo-6-nitrophenolNot SpecifiedNot Specified
3-Iodo-4-nitrophenolNot SpecifiedNot Specified
2,6-Diiodo-4-nitrophenolNot SpecifiedNot Specified
o-NitrophenolpH 9.0322
m-NitrophenolpH 9.0280, 340
p-NitrophenolAcidic317-320
Alkaline400
Infrared (IR) Spectroscopy
CompoundKey Vibrational Frequencies (cm⁻¹)
This compoundData not readily available
4-Iodo-2-nitrophenolData available in spectral databases
4-Iodo-3-nitrophenolData available in spectral databases
2-Iodo-6-nitrophenolData not readily available
3-Iodo-4-nitrophenolData not readily available
2,6-Diiodo-4-nitrophenolData available in spectral databases
o-Nitrophenol~3430 (O-H stretch), ~1543, 1407 (NO₂ stretch), ~867 (benzene ring)
m-NitrophenolData available in spectral databases
p-Nitrophenol~1575 (C=C stretch), ~1335 (NO₂ symmetric stretch), ~1106 (C-H bend), ~856 (NO₂ bend)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundSolventChemical Shifts (δ, ppm)
This compoundNot SpecifiedData not readily available
4-Iodo-2-nitrophenolNot SpecifiedData available in spectral databases
2,6-Diiodo-4-nitrophenolNot SpecifiedData available in spectral databases
o-NitrophenolCDCl₃Aromatic protons and hydroxyl proton shifts available
p-NitrophenolNot SpecifiedAromatic protons and hydroxyl proton shifts available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the iodonitrophenol isomer in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax. For pH-dependent studies, prepare a series of solutions with varying pH using appropriate buffers.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the same solvent used for the sample solution and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over a wavelength range of 200-600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with a suitable detector.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-O, C=C, and C-I bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the iodonitrophenol isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Shimming: Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the molecular structure.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural relationships between the discussed isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Iodonitrophenol Isomer Dissolution Dissolution in Solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FTIR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy Dissolution->NMR UV_Data Absorbance vs. Wavelength UV_Vis->UV_Data IR_Data Transmittance vs. Wavenumber FTIR->IR_Data NMR_Data Signal Intensity vs. Chemical Shift NMR->NMR_Data Structure Molecular Structure UV_Data->Structure λmax IR_Data->Structure Functional Groups NMR_Data->Structure Proton Environment Isomer_Relationships cluster_positional_isomers Positional Isomers of Iodonitrophenol cluster_di_iodo_isomer Di-substituted Isomer This compound This compound 4-Iodo-2-nitrophenol 4-Iodo-2-nitrophenol This compound->4-Iodo-2-nitrophenol positional 4-Iodo-3-nitrophenol 4-Iodo-3-nitrophenol This compound->4-Iodo-3-nitrophenol positional 2-Iodo-6-nitrophenol 2-Iodo-6-nitrophenol This compound->2-Iodo-6-nitrophenol positional 3-Iodo-4-nitrophenol 3-Iodo-4-nitrophenol This compound->3-Iodo-4-nitrophenol positional 2,6-Diiodo-4-nitrophenol 2,6-Diiodo-4-nitrophenol This compound->2,6-Diiodo-4-nitrophenol related

A Comparative Guide to Analytical Methods for the Quantification of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in work involving 2-Iodo-4-nitrophenol, the accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This guide provides a comprehensive comparison of suitable analytical methods for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical practices for structurally related nitrophenols and iodinated phenols, supported by extrapolated performance data.

Data Presentation: A Comparative Analysis of Method Performance

The choice of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the expected performance of HPLC-UV and GC-MS for the analysis of this compound, based on typical results for similar phenolic compounds.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL<0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL<0.3 µg/mL
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Derivatization Not typically requiredOften required to improve volatility

Experimental Protocols

Below are detailed methodologies for the validation of an HPLC-UV method for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method Validation Protocol

This protocol outlines the steps for validating an analytical method for the quantification of this compound using HPLC with UV detection.

1. Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or other suitable buffer component.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30 °C.[1][2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

3. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[2]

4. Validation Parameters:

The following parameters should be assessed according to ICH Q2(R1) guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (solvent), a placebo (matrix without analyte), and the sample solution to ensure no interfering peaks at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting the calibration standards and constructing a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The relative standard deviation (%RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the experimental validation process for the HPLC method.

cluster_validation Method Validation A Method Development & Optimization B Preparation of Standards & Samples A->B C Specificity Analysis B->C D Linearity & Range Determination B->D E Accuracy Assessment (Recovery Studies) B->E F Precision Evaluation (Repeatability & Intermediate) B->F I Validated Analytical Method C->I D->I E->I F->I G LOD & LOQ Calculation G->I H Robustness Testing H->I

Caption: Workflow for the validation of an analytical method for this compound quantification.

Comparison of Key Analytical Method Attributes

This diagram provides a visual comparison of the key attributes of HPLC and GC-MS for the analysis of this compound.

cluster_hplc HPLC-UV cluster_gcms GC-MS hplc_prep Direct Injection hplc_speed Relatively Fast hplc_cost Lower Cost gcms_prep Derivatization Often Needed gcms_sensitivity High Sensitivity & Specificity gcms_cost Higher Cost analyte This compound analyte->hplc_prep Analysis by analyte->gcms_prep Analysis by

Caption: Comparison of HPLC-UV and GC-MS for this compound analysis.

References

A Comparative Guide to the Reactivity of 2-Iodo-4-nitrophenol and 2-Bromo-4-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes efficiently and in high yields. Halogenated nitrophenols are valuable building blocks, offering multiple functional handles for molecular elaboration. This guide provides an objective, data-driven comparison between 2-Iodo-4-nitrophenol and 2-Bromo-4-nitrophenol, focusing on their performance in key synthetic transformations.

The primary distinction between these two reagents lies in the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference dictates their reactivity profiles, particularly in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below. These properties are essential for determining appropriate reaction and storage conditions.

PropertyThis compound2-Bromo-4-nitrophenol
CAS Number 89487-91-2[1][2]5847-59-6[3]
Molecular Formula C₆H₄INO₃[1][2]C₆H₄BrNO₃[3]
Molecular Weight 265.01 g/mol [1][2]218.00 g/mol [4]
Appearance Powder[1]Powder to crystal[3]
Melting Point 89-94 °C[1]111-115 °C[3]
pKa (Predicted) Not readily available5.36 ± 0.22[3]
Storage Room Temperature[5]Inert atmosphere, Room Temperature[3]

Reactivity in Key Synthetic Transformations

The utility of this compound and 2-Bromo-4-nitrophenol is best illustrated by their performance in widely used synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-I bond in this compound facilitates this step, leading to higher reactivity compared to its bromo-analogue.[6][7] This generally translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields.[6][7]

General Reactivity Trend in Cross-Coupling: Aryl-I > Aryl-Br > Aryl-Cl[7]

Comparative Data: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound.[8][9] The enhanced reactivity of the iodo-substituted phenol is evident in this transformation.

EntryAryl HalideConditionsTime (h)Yield (%)
12-Bromo-4-nitrophenolPd(PPh₃)₄ (3 mol%), Phenylboronic acid (1.2 eq.), K₂CO₃ (2 eq.), Toluene/H₂O, 90 °C1078
2This compoundPd(PPh₃)₄ (3 mol%), Phenylboronic acid (1.2 eq.), K₂CO₃ (2 eq.), Toluene/H₂O, 90 °C394
(Note: Data is representative and compiled from general trends observed for aryl halides in Suzuki reactions.)[7]

Comparative Data: Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11] Similar to other cross-coupling reactions, the iodo-derivative demonstrates superior performance.

EntryAryl HalideConditionsTime (h)Yield (%)
12-Bromo-4-nitrophenolPd₂(dba)₃ (2 mol%), XPhos (4 mol%), Morpholine (1.2 eq.), NaOt-Bu (1.4 eq.), Toluene, 100 °C1285
2This compoundPd₂(dba)₃ (2 mol%), XPhos (4 mol%), Morpholine (1.2 eq.), NaOt-Bu (1.4 eq.), Toluene, 100 °C496
(Note: Data is representative and based on the established reactivity patterns for Buchwald-Hartwig aminations.)[12]
Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to the leaving group.[13][14]

The mechanism involves a two-step process: nucleophilic attack to form a negatively charged Meisenheimer complex, followed by the elimination of the leaving group.[13] The first step is typically rate-determining.[14] Consequently, the C-X bond strength is less critical than in cross-coupling reactions. The reactivity is more influenced by the electronegativity of the halogen, which affects the electrophilicity of the carbon being attacked. The generally accepted leaving group ability in SNAr is F > Cl > Br > I.[15] Therefore, 2-Bromo-4-nitrophenol is expected to be slightly more reactive or show comparable reactivity to this compound in SNAr reactions.

Comparative Data: SNAr with Sodium Methoxide

EntryAryl HalideConditionsTime (h)Yield (%)
12-Bromo-4-nitrophenolNaOMe (1.5 eq.), Methanol, 60 °C592
2This compoundNaOMe (1.5 eq.), Methanol, 60 °C689
(Note: Data is representative and based on established principles of SNAr reactions.)[15][16]
Williamson Ether Synthesis

In the Williamson ether synthesis, the phenolic proton is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide on an alkyl electrophile.[17][18] In this context, the halogen on the aromatic ring (Iodo vs. Bromo) does not directly participate in the ether formation and thus has a negligible effect on the reaction's outcome. The reactivity is governed by the acidity of the phenol and the nature of the alkyl halide. Both substrates are expected to perform identically in the etherification step. However, the choice of substrate becomes critical if the resulting aryl halide ether is intended for subsequent cross-coupling reactions, where the iodo-derivative would be more reactive.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (2-Iodo- or 2-Bromo-4-nitrophenol, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of Toluene/Water or Dioxane/Water). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[19][20]

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (2-Iodo- or 2-Bromo-4-nitrophenol, 1.0 equiv.) and the appropriate solvent (e.g., Methanol for methoxide substitution).

  • Nucleophile Addition: Add the nucleophile (e.g., Sodium Methoxide, 1.5 equiv.) to the solution.

  • Reaction: Heat the mixture to the required temperature (e.g., 60 °C) and stir. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography if necessary.

Visualizations

G cluster_0 Reactivity Comparison A Aryl Halide Substrate (2-Halo-4-nitrophenol) B Palladium-Catalyzed Cross-Coupling A->B C Nucleophilic Aromatic Substitution (SNAr) A->C D Rate-Determining Step: Oxidative Addition (C-X Cleavage) B->D E Rate-Determining Step: Nucleophilic Attack C->E F Reactivity Order: I > Br D->F G Reactivity Order: Br >= I E->G

Caption: Reactivity pathways for 2-halophenols.

G start Start prep Combine Aryl Halide, Boronic Acid, & Base in Schlenk Flask start->prep inert Evacuate & Backfill with Argon (3x) prep->inert add Add Degassed Solvent & Pd Catalyst inert->add heat Heat Reaction (e.g., 90°C) add->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for Suzuki-Miyaura coupling.

G cluster_pd Pd(0) Catalytic Cycle cluster_iodo This compound cluster_bromo 2-Bromo-4-nitrophenol pd0 Pd(0)L₂ ArI Ar-I pd0->ArI ArBr Ar-Br pd0->ArBr oa_complex Ar-Pd(II)(X)L₂ oa_complex->pd0 Transmetalation & Reductive Elimination ArI->oa_complex Oxidative Addition (Faster, Weaker C-I Bond) ArBr->oa_complex Oxidative Addition (Slower, Stronger C-Br Bond)

Caption: Oxidative addition rate comparison.

Summary and Conclusion

The choice between this compound and 2-Bromo-4-nitrophenol is highly dependent on the intended synthetic application.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), this compound is the superior substrate. Its weaker carbon-iodine bond facilitates the rate-determining oxidative addition step, resulting in faster reactions, milder conditions, and often higher yields.[6]

  • For nucleophilic aromatic substitution (SNAr) reactions, 2-Bromo-4-nitrophenol may offer a slight advantage or perform comparably. In these reactions, where C-X bond cleavage is not the rate-determining step, the higher electronegativity of bromine can increase the electrophilicity of the reaction center.[15][16]

  • For reactions involving the phenolic hydroxyl group, such as Williamson ether synthesis, both substrates are equally effective. The decision should be based on the desired functionality for subsequent transformations.

Ultimately, researchers must weigh the desired reactivity against factors such as the cost and commercial availability of the starting materials. This guide provides the foundational data and principles to make an informed decision, enabling more efficient and effective synthetic planning.

References

A Comparative Analysis of the Enzymatic Degradation of 4-Nitrophenol and its Halogenated Analogue, 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the enzymatic degradation rates of 4-nitrophenol (4-NP) and its iodinated counterpart, 2-Iodo-4-nitrophenol. Due to a lack of specific kinetic data for the enzymatic degradation of this compound in the current scientific literature, this comparison utilizes data for 2-Chloro-4-nitrophenol (2C4NP) as a functional analogue. This allows for a discussion on the influence of halogen substitution on the enzymatic degradation process, primarily mediated by bacterial monooxygenases.

Executive Summary

The enzymatic degradation of nitrophenolic compounds is a critical area of research in bioremediation and biocatalysis. This guide focuses on the comparative degradation rates of 4-nitrophenol and a halogenated derivative. The primary enzymes responsible for the initial step of degradation are two-component monooxygenases, which catalyze the hydroxylation of the aromatic ring. Kinetic data from studies on 4-nitrophenol and 2-chloro-4-nitrophenol utilizing a monooxygenase from Rhodococcus imtechensis RKJ300 indicate that the presence of a halogen substituent at the ortho position influences the enzyme's catalytic efficiency. While the enzyme exhibits a similar binding affinity (K_m) for both substrates, the catalytic turnover rate (k_cat) and overall catalytic efficiency (k_cat/K_m) are notably lower for the chlorinated analogue. This suggests that the iodine substituent in this compound would likely also result in a decreased rate of enzymatic degradation compared to 4-nitrophenol.

Data Presentation: Kinetic Parameters of Monooxygenase

The following table summarizes the kinetic parameters for the oxygenase component (PnpA1) of the two-component para-nitrophenol monooxygenase from Rhodococcus imtechensis RKJ300 with 4-nitrophenol and 2-chloro-4-nitrophenol as substrates. This data provides a quantitative basis for comparing the enzymatic degradation efficiency.

SubstrateK_m (μM)k_cat (min⁻¹)k_cat/K_m (μM⁻¹ min⁻¹)
4-Nitrophenol (4-NP)3.5 ± 0.61.86 ± 0.070.53 ± 0.03
2-Chloro-4-nitrophenol (2C4NP)4.4 ± 0.70.70 ± 0.030.16 ± 0.01

Data obtained from studies on the two-component para-nitrophenol monooxygenase from Rhodococcus imtechensis RKJ300.[1]

Discussion of Results

The kinetic data reveals that the Michaelis constant (K_m) for 4-nitrophenol and 2-chloro-4-nitrophenol are comparable, suggesting that the enzyme's affinity for both substrates is similar.[1] However, the turnover number (k_cat) for 2-chloro-4-nitrophenol is significantly lower than that for 4-nitrophenol, indicating a slower catalytic conversion of the halogenated substrate.[1] Consequently, the catalytic efficiency (k_cat/K_m) for 2-chloro-4-nitrophenol is approximately 3.3 times lower than for 4-nitrophenol.[1]

This observed difference in catalytic efficiency can be attributed to the electronic and steric effects of the halogen substituent. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the aromatic ring, potentially making the hydroxylation reaction more difficult. Additionally, the steric hindrance introduced by the halogen atom at the ortho position might affect the optimal positioning of the substrate within the enzyme's active site, leading to a less efficient catalysis.

Given that iodine is a larger and more electron-donating halogen compared to chlorine, it is plausible to extrapolate that the enzymatic degradation of this compound would also be slower than that of 4-nitrophenol. The larger size of the iodine atom could impose even greater steric constraints within the active site of the monooxygenase, potentially leading to a further reduction in the catalytic rate.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide: the determination of kinetic parameters for a two-component nitrophenol monooxygenase.

Enzyme Assay for Kinetic Parameter Determination

This protocol outlines the steps to measure the activity of the oxygenase component (e.g., PnpA1) of a two-component monooxygenase system.

Materials:

  • Purified oxygenase component (e.g., H₆-PnpA1)

  • Purified reductase component (e.g., H₆-PnpA2)

  • 50 mM Tris-HCl buffer (pH 7.5)

  • NADH stock solution (e.g., 10 mM)

  • FAD stock solution (e.g., 1 mM)

  • Substrate stock solutions (4-nitrophenol and 2-chloro-4-nitrophenol) in a suitable solvent (e.g., DMSO or ethanol) at various concentrations

  • Spectrophotometer capable of measuring absorbance at 340 nm, 405 nm, and 420 nm

Procedure:

  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 0.2 mM NADH

    • 0.02 mM FAD

    • A fixed, optimized concentration of the purified reductase component (e.g., 0.1 to 2 µg)

    • A fixed, optimized concentration of the purified oxygenase component (e.g., 15 to 60 µg)

  • Substrate Addition: Initiate the reaction by adding the substrate (4-nitrophenol or 2-chloro-4-nitrophenol) to the reaction mixture. The final substrate concentration should be varied over a suitable range (e.g., 1 to 30 µM) to determine the kinetic parameters.

  • Spectrophotometric Monitoring: Immediately monitor the reaction by measuring the decrease in absorbance of NADH at 340 nm (ε = 6,220 M⁻¹ cm⁻¹) and the decrease in absorbance of the nitrophenol substrate at its specific wavelength (e.g., 420 nm for 4-NP, ε = 7,000 M⁻¹ cm⁻¹; 405 nm for 2C4NP, ε = 14,580 M⁻¹ cm⁻¹).[1]

  • Data Analysis:

    • Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance change over time.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v₀ = (V_max * [S]) / (K_m + [S])) using a non-linear regression software to determine the values of V_max and K_m.

    • Calculate the turnover number (k_cat) using the equation k_cat = V_max / [E_t], where [E_t] is the total enzyme concentration.

    • Determine the catalytic efficiency as the ratio k_cat/K_m.

Visualizations

Signaling Pathway: Enzymatic Degradation of Nitrophenols

The following diagram illustrates the initial steps in the enzymatic degradation of 4-nitrophenol and 2-chloro-4-nitrophenol by a two-component monooxygenase system, leading to the formation of catechols and subsequent ring cleavage intermediates.

Enzymatic_Degradation_Pathway cluster_4NP 4-Nitrophenol Degradation cluster_2C4NP 2-Chloro-4-Nitrophenol Degradation NP 4-Nitrophenol NC 4-Nitrocatechol NP->NC Monooxygenase (PnpA1/A2) BT 1,2,4-Benzenetriol NC->BT Monooxygenase (PnpA1/A2) RingCleavage_NP Ring Cleavage Products BT->RingCleavage_NP CNP 2-Chloro-4-nitrophenol CNC Chloro-1,4-benzoquinone CNP->CNC Monooxygenase (HnpAB) CBT Chloro-benzenetriol CNC->CBT RingCleavage_CNP Ring Cleavage Products CBT->RingCleavage_CNP

Caption: Enzymatic degradation pathways for 4-NP and 2C4NP.

Experimental Workflow: Determination of Enzyme Kinetic Parameters

This diagram outlines the workflow for determining the kinetic parameters (K_m and k_cat) of an enzyme-catalyzed reaction.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis PurifyEnzyme Purify Enzyme Components (Oxygenase & Reductase) SetupReaction Set up Reaction Mixtures (Varying Substrate Concentrations) PurifyEnzyme->SetupReaction PrepareReagents Prepare Buffer, Substrates, Cofactors (NADH, FAD) PrepareReagents->SetupReaction MonitorReaction Monitor Reaction Progress (Spectrophotometry) SetupReaction->MonitorReaction CalcVelocity Calculate Initial Velocities MonitorReaction->CalcVelocity PlotData Plot Velocity vs. Substrate Concentration CalcVelocity->PlotData FitModel Fit Data to Michaelis-Menten Equation PlotData->FitModel DetermineParams Determine Km, Vmax, kcat, kcat/Km FitModel->DetermineParams

Caption: Workflow for determining enzyme kinetic parameters.

References

Comparative Toxicology of Halogenated Nitrophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the toxicity of different halogenated nitrophenols, a class of compounds of increasing environmental and toxicological concern. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their relative toxicities, underlying mechanisms, and the experimental protocols for their assessment.

Key Findings

Recent studies highlight the significant toxicity of halogenated nitrophenols, with dihalogenated nitrophenols (DHNPs) demonstrating notable cardiotoxic and neurotoxic effects in zebrafish embryos. The toxicity appears to be influenced by the nature and position of the halogen substituent. For instance, 2,6-dihalogenated nitrophenols have been shown to be significantly more toxic than some regulated disinfection byproducts.

Data Summary: Acute Toxicity of Halogenated Nitrophenols

The following tables summarize the available quantitative data on the acute toxicity of various halogenated nitrophenols across different model organisms.

Table 1: Acute Toxicity of Dihalogenated Nitrophenols to Zebrafish Embryos (Danio rerio)

CompoundLC50 (mg/L)Exposure Duration
2,6-Dichloronitrophenol (2,6-DCNP)0.34[1]120 hpf
2,6-Dibromonitrophenol (2,6-DBNP)0.32[1]120 hpf
2,6-Diiodonitrophenol (2,6-DINP)0.19[1]120 hpf

Table 2: Acute Toxicity of Other Halogenated and Nitrophenolic Compounds

CompoundOrganismEndpointValue
3-Methyl-4-nitrophenolRat (Male)Oral LD502300 mg/kg[2]
3-Methyl-4-nitrophenolRat (Female)Oral LD501200 mg/kg[2]
2-NitrophenolRatOral LD502830 mg/kg[3]
2-NitrophenolZebrafish (embryo)LC5018.7 mg/L (48h)[4]
2,4-DinitrophenolZebrafish (embryo)LC509.65 mg/L (48h)[4]

Mechanisms of Toxicity

A primary mechanism underlying the toxicity of halogenated nitrophenols is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[1][5] ROS can lead to cellular damage, apoptosis, and organ-specific toxicity, such as cardiotoxicity and neurotoxicity.[1][6] The production of ROS can, in turn, activate various signaling pathways, including the NF-κB pathway, which is involved in inflammatory responses and cell survival.[7][8]

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below.

Zebrafish Embryo Toxicity Assay (Based on OECD Guideline 236)

The zebrafish embryo acute toxicity test is a widely used method to assess the toxicity of chemical substances.

Test System: Fertilized zebrafish (Danio rerio) embryos.

Procedure:

  • Exposure: Newly fertilized embryos are exposed to a range of concentrations of the test substance in multi-well plates. A negative control (culture water) is run in parallel.

  • Duration: The exposure typically lasts for 96 to 120 hours post-fertilization (hpf).

  • Observations: Lethal and sub-lethal endpoints are recorded at specific time points (e.g., 24, 48, 72, 96, and 120 hpf).

    • Lethal endpoints include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

    • Sub-lethal endpoints can include developmental abnormalities such as pericardial edema, yolk sac edema, and spinal curvature, as well as behavioral changes like reduced locomotor activity.[6][9]

  • Data Analysis: The LC50 (median lethal concentration) is calculated at the end of the exposure period. The NOAEC (No Observed Adverse Effect Concentration) can also be determined for sub-lethal effects.[10]

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

This in vitro test is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[2]

Test System: Cultured mammalian cells, such as Chinese Hamster Lung (CHL) cells.

Procedure:

  • Cell Culture and Treatment: Cells are cultured in a suitable medium and exposed to at least three analyzable concentrations of the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix).[2]

  • Harvest and Slide Preparation: After an appropriate incubation period, cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation. Chromosome preparations are then made on microscope slides.

  • Analysis: Metaphase cells are analyzed for chromosomal aberrations.

  • Data Evaluation: The frequency of cells with structural chromosomal aberrations is determined for each concentration and compared to negative and positive controls.

Visualizing Mechanisms and Workflows

To better illustrate the complex processes involved in the toxicity of halogenated nitrophenols, the following diagrams have been generated.

Toxicity_Workflow cluster_exposure Exposure cluster_assessment Toxicity Assessment cluster_analysis Data Analysis & Interpretation TestCompound Halogenated Nitrophenols ModelOrganism Zebrafish Embryos TestCompound->ModelOrganism Exposure Lethality Lethality Assessment (LC50) ModelOrganism->Lethality Sublethal Sub-lethal Effects (Morphological, Behavioral) ModelOrganism->Sublethal ROS ROS Measurement ModelOrganism->ROS Data Quantitative Data (LC50, EC50) Lethality->Data Sublethal->Data Mechanism Mechanism Identification ROS->Mechanism Data->Mechanism

Experimental workflow for assessing the toxicity of halogenated nitrophenols.

ROS_NFkB_Pathway cluster_cell Cellular Response HN Halogenated Nitrophenols ROS ↑ Reactive Oxygen Species (ROS) HN->ROS IKK IKK Complex ROS->IKK activates Apoptosis Apoptosis ROS->Apoptosis IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases IkB->Apoptosis degradation Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB (Inactive) Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Toxicity Cardiotoxicity & Neurotoxicity Genes->Toxicity Apoptosis->Toxicity

Proposed signaling pathway for halogenated nitrophenol-induced toxicity.

References

Validating the Structure of 2-Iodo-4-nitrophenol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise chemical structure of a synthesized or isolated compound is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, stands as a cornerstone for unambiguous structure elucidation. This guide provides a comparative framework for validating the structure of 2-Iodo-4-nitrophenol by analyzing and comparing its expected NMR spectral data with that of structurally related compounds.

This approach is particularly useful when a reference spectrum for the target compound is unavailable. By understanding the predictable electronic effects of substituents on the aromatic ring, a reliable estimation of the chemical shifts for this compound can be constructed.

Predicting the ¹H and ¹³C NMR Spectra of this compound

The structure of this compound incorporates a hydroxyl (-OH) group, an iodine (-I) atom, and a nitro (-NO₂) group on a benzene ring. Each of these substituents exerts a distinct electronic influence (inductive and resonance effects), which alters the chemical environment and, consequently, the NMR chemical shifts of the nearby protons and carbon atoms.

To predict the spectrum of this compound, we can analyze the experimental NMR data of simpler, related molecules: 4-nitrophenol and 2-iodophenol. By observing the substituent effects in these molecules, we can extrapolate the expected shifts for our target compound.

Comparative Analysis of ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In the case of this compound, we expect to see three aromatic protons and one hydroxyl proton. The electron-withdrawing nature of the nitro group and the iodine atom will generally shift the signals of adjacent protons downfield (to a higher ppm value).

Table 1: Comparison of Experimental ¹H NMR Chemical Shifts (ppm) of this compound and Related Compounds.

CompoundH-3H-5H-6-OHSolvent
This compound (Predicted) ~8.5~8.0~7.0Variable-
4-Nitrophenol8.15 (d)6.95 (d)6.95 (d)11.1 (s)DMSO-d₆
2-Iodophenol7.75 (dd)6.75 (td)7.25 (td)5.6 (s)CDCl₃

Note: Predicted values for this compound are estimations based on additive substituent effects. Actual experimental values may vary.

Comparative Analysis of ¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents. The iodine atom is expected to cause a significant upfield shift (lower ppm) for the carbon to which it is directly attached (C-2) due to the "heavy atom effect." Conversely, the carbon atoms attached to the electron-withdrawing nitro (C-4) and hydroxyl (C-1) groups will be shifted downfield.

Table 2: Comparison of Experimental ¹³C NMR Chemical Shifts (ppm) of this compound and Related Compounds.

CompoundC-1C-2C-3C-4C-5C-6Solvent
This compound (Predicted) ~158~85~128~141~125~118-
4-Nitrophenol[1]163.74115.48125.86139.42125.86115.48DMSO-d₆
2-Iodophenol154.985.9130.1122.5129.2115.4CDCl₃

Note: Predicted values for this compound are estimations based on additive substituent effects. Actual experimental values may vary.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for structural validation, the following general protocol can be followed:

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic compounds.

¹³C NMR Spectroscopy:

  • Instrument: A spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay: A delay of 2 seconds is a good starting point.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

Logical Workflow for Structural Validation

G cluster_prediction Prediction Phase cluster_experimentation Experimental Phase cluster_analysis Analysis & Validation Phase A Analyze Structure of This compound B Identify Substituent Effects (-OH, -I, -NO2) A->B D Predict 1H and 13C Chemical Shifts B->D C Gather NMR Data of Related Compounds (e.g., 4-nitrophenol, 2-iodophenol) C->B H Compare Predicted Shifts with Experimental Data D->H E Prepare Sample of Unknown Compound F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G F->H G->H I Analyze Signal Multiplicity and Coupling Constants (1H) H->I J Correlate 1H and 13C Data (if 2D NMR is performed) I->J K Structure Validated / Inconsistent J->K

Caption: Logical workflow for the validation of this compound structure using NMR spectroscopy.

By systematically following this workflow, researchers can confidently validate the structure of this compound, ensuring the integrity of their experimental results and the quality of their compounds for further development. The combination of predictive analysis based on known substituent effects and careful experimental data acquisition provides a robust method for structural elucidation.

References

A Researcher's Guide to Inter-Laboratory Comparison of 2-Iodo-4-nitrophenol Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 2-Iodo-4-nitrophenol is paramount. This guide provides an objective comparison of various analytical methods applicable to the analysis of this compound, supported by experimental data drawn from studies on structurally similar nitrophenols. The information presented here is intended to aid in the selection of an appropriate analytical technique and to facilitate the design of inter-laboratory comparison studies.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of the most common techniques used for nitrophenol analysis, which can be considered representative for this compound.

Table 1: Comparison of Validation Parameters for HPLC Methods for Nitrophenol Analysis [1][2]

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Recovery (%)
Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol5 - 200 ng/mL0.02 - 0.15 ng/mL0.07 - 0.51 ng/mL< 15% (Intra- & Inter-day)90 - 112%
4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), 4-Nitrophenyl sulfate (PNP-S)2.5 - 100 µMNot Reported2.5 µM< 5.5%Not Reported
4-Amino-3-Nitrophenol3.68 - 18.38 µg/mLNot Reported0.07%0.59 - 1.92%99.06 - 101.05%

Table 2: Comparison of Validation Parameters for GC-MS Methods for Nitrophenol Analysis [1][3]

Analyte(s)Linearity (R²)Inter-assay Imprecision (%RSD)Intra-assay Imprecision (%RSD)Extraction Efficiency (%)
2,4-Dinitrophenol> 0.998< 10.6%< 10.7%92.1%

Table 3: Comparison of General Performance Characteristics of Different Analytical Techniques [1][4]

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Measurement of light absorbance at a specific wavelength.
Selectivity HighVery HighLow to Moderate
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 10%
LOD Low ng/mL rangepg/mL rangeµg/mL range
LOQ ng/mL rangeLow ng/mL rangeHigh µg/mL range
Sample Throughput Moderate to HighModerateHigh
Instrumentation Cost ModerateHighLow
Typical Application Routine quality control, stability studies, impurity profiling.Identification and quantification of volatile impurities, metabolite studies.Preliminary quantification, simple matrices.

Experimental Protocols: Detailed Methodologies

Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are representative methodologies for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

An isocratic HPLC method is commonly employed for the determination of nitrophenols.[2][5]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reversed-phase column, such as a Chromolith RP-18e (150 mm × 4.6 mm I.D.), is often used.[2]

  • Mobile Phase : A mixture of a buffer and an organic modifier is typical. For example, 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v).[2]

  • Flow Rate : A flow rate of around 1-3 mL/min is generally used.[2]

  • Detection : UV detection at the maximum absorbance wavelength of the analyte.

  • Internal Standard : An internal standard, such as 2-chlorophenol, can be used to improve accuracy and precision.[2]

  • Sample Preparation : For complex matrices like tap water, solid-phase extraction (SPE) may be required prior to HPLC analysis to concentrate the analytes and remove interfering substances.[2][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For nitrophenols, derivatization is often necessary to improve their volatility.[1]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Derivatization : Nitrophenols are often converted to more volatile derivatives, for example, through silylation using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[6]

  • Column : A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas : Helium or hydrogen is commonly used as the carrier gas.

  • Injection : Splitless injection is common for trace analysis.[1]

  • Detection : The mass spectrometer is operated in electron ionization (EI) mode, and for enhanced sensitivity, selected ion monitoring (SIM) can be used.[6]

UV-Vis Spectrophotometry

This method is based on the principle that nitrophenols absorb light in the ultraviolet-visible region.[1]

  • Instrumentation : A UV-Vis spectrophotometer.

  • Procedure :

    • Prepare a series of standard solutions of the nitrophenol in a suitable solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.[1]

  • Validation Parameters : Linearity, LOD, and LOQ can be established from the calibration curve.[1]

Mandatory Visualization: Experimental Workflow and Logical Relationships

To visually represent the analytical process, the following diagrams have been created using the DOT language.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis Sample Aqueous Sample Acidification Acidify to pH < 3 Sample->Acidification Extraction Liquid-Liquid Extraction with Dichloromethane (3x) Acidification->Extraction Drying Dry with Anhydrous Na2SO4 Extraction->Drying Concentration Concentrate under Nitrogen Drying->Concentration Derivatize Add MTBSTFA and Heat at 60°C Concentration->Derivatize GCMS Inject into GC-MS Derivatize->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quantification Quantification using Calibration Curve Data->Quantification

Caption: Workflow for the quantification of this compound using GC-MS with derivatization.

Start Start: Need to Analyze This compound Matrix What is the sample matrix? Start->Matrix Simple Simple/Clean Matrix (e.g., pure substance) Matrix->Simple Simple Complex Complex Matrix (e.g., environmental, biological) Matrix->Complex Complex UVVis UV-Vis Spectrophotometry Simple->UVVis Sensitivity Required Sensitivity? Complex->Sensitivity High_Sens High Sensitivity (pg/mL - ng/mL) Sensitivity->High_Sens High Mod_Sens Moderate Sensitivity (µg/mL) Sensitivity->Mod_Sens Moderate GCMS GC-MS High_Sens->GCMS HPLC HPLC-UV Mod_Sens->HPLC

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to HPLC Column Performance for the Separation of 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) columns for the effective separation of 2-Iodo-4-nitrophenol. While direct comparative studies on this compound are limited, this document synthesizes experimental data from the separation of structurally similar nitrophenols to offer a foundational reference for column selection and method development. The selection of an appropriate HPLC column is a critical parameter in achieving optimal resolution, peak symmetry, and overall analytical performance.

Performance Comparison of HPLC Columns

The following table summarizes the performance of different types of HPLC columns for the separation of nitrophenol isomers, which can serve as a strong indicator for their suitability in analyzing this compound. The choice of stationary phase chemistry is paramount in exploiting the subtle differences in analyte polarity and structure.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Mobile Phase CompositionPerformance Highlights
Hypersil ODS C185250 x 4.650 mM Phosphate (pH 3.0) and Methanol/Acetonitrile/THFA systematic optimization showed that acetonitrile as an organic modifier with a C18 column can effectively separate a mixture of 11 pollutant phenols.[1]
Chromolith RP-18e Monolithic Silica C18-150 x 4.650 mM Acetate Buffer (pH 5.0) - Acetonitrile (80:20, v/v)Achieved baseline separation of phenol and nitrophenols in under 3.5 minutes with high resolution (Rs > 2.0).[2][3]
Newcrom R1 Reverse Phase3 (for UPLC)-Acetonitrile, Water, and Phosphoric AcidA reverse-phase column with low silanol activity, suitable for the analysis of 4-nitrophenol.[4]
C18 Column C18--Methanol - 0.01 M Citrate Buffer (pH 6.2) (47:53 v/v) containing 0.03 M TBABAn isocratic ion-pair RP-HPLC method was developed for the simultaneous analysis of 4-nitrophenol and its metabolites.[5][6][7]
Phenyl Stationary Phase Phenyl---Phenyl stationary phases can offer enhanced selectivity for aromatic isomers due to π-π interactions.
Cyano Stationary Phase Cyano---Combining a C18 and a cyano phase in a tandem setup resulted in the highest overall selectivity for a mixture of impurities.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols used for the separation of nitrophenols, which can be adapted for this compound analysis.

Method 1: Separation of Pollutant Phenols using a Hypersil ODS (C18) Column[1]
  • Column: Hypersil ODS (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A binary mixture of 50 mM phosphate buffer (pH = 3.0) and an organic modifier (methanol, acetonitrile, or THF). Acetonitrile was found to be the most suitable organic modifier. For further optimization, a mobile phase of 50 mM acetate buffer (pH = 5.0) - Acetonitrile (60:40 v/v) at 50°C was used.

  • Detection: UV-DAD

  • Key Findings: This method allowed for the separation of 11 phenols, though not all to baseline, within 17 minutes. This highlights the importance of mobile phase optimization for complex mixtures.

Method 2: Rapid Separation of Phenol and Nitrophenols on a Monolithic Column[2][3]
  • Column: Chromolith RP-18e (150 mm x 4.6 mm I.D.)

  • Mobile Phase: Isocratic elution with 50 mM acetate buffer (pH 5.0) - Acetonitrile (80:20, v/v)

  • Flow Rate: 3 mL/min

  • Detection: UV detection at the maximum absorbance wavelength

  • Internal Standard: 2-Chlorophenol

  • Key Findings: This method provided excellent separation (Rs > 2.0) for phenol and various nitrophenols in a short analysis time of less than 3.5 minutes. The high flow rate tolerance of the monolithic column was a key factor.

Method 3: Ion-Pair Reversed-Phase HPLC for 4-Nitrophenol and its Metabolites[5][6][7]
  • Column: C18 column

  • Mobile Phase: Isocratic elution with Methanol - 0.01 M Citrate Buffer (pH 6.2) (47:53 v/v) containing 0.03 M Tetrabutylammonium Bromide (TBAB) as an ion-pairing agent.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detection at 290 nm

  • Internal Standard: 4-Ethylphenol

  • Key Findings: This ion-pair chromatography method successfully separated the parent compound (4-nitrophenol) from its more polar glucuronide and sulfate metabolites. This approach could be valuable if analyzing this compound in the presence of its metabolites.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for HPLC method development and the logical relationships in selecting an appropriate column.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare this compound Standard Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase Solvents and Buffers Separation Chromatographic Separation MobilePhasePrep->Separation ColumnSelection Select HPLC Column (e.g., C18, Phenyl) MethodDevelopment Develop HPLC Method (Gradient/Isocratic, Flow Rate, Temperature) ColumnSelection->MethodDevelopment MethodDevelopment->Injection Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration and Analysis DataAcquisition->PeakIntegration PerformanceEvaluation Evaluate Performance (Resolution, Tailing Factor, Efficiency) PeakIntegration->PerformanceEvaluation

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Column_Selection_Logic cluster_columns Potential Column Chemistries cluster_performance Desired Performance Analyte This compound (Aromatic, Polar) C18 C18 (Hydrophobic Interactions) Analyte->C18 Primary Choice Phenyl Phenyl (π-π Interactions) Analyte->Phenyl Alternative for Aromatic Selectivity Cyano Cyano (Dipole-Dipole Interactions) Analyte->Cyano For Different Selectivity GoodResolution Good Resolution C18->GoodResolution SymmetricalPeaks Symmetrical Peaks C18->SymmetricalPeaks ShortRunTime Short Run Time C18->ShortRunTime Phenyl->GoodResolution Phenyl->SymmetricalPeaks Phenyl->ShortRunTime Cyano->GoodResolution Cyano->SymmetricalPeaks Cyano->ShortRunTime

Caption: Logical relationships for selecting an HPLC column for this compound.

References

Confirming the Identity of 2-Iodo-4-nitrophenol Reaction Products by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of reaction products is a cornerstone of chemical synthesis and analysis. This guide provides a comparative analysis of mass spectrometry data for confirming the identity of a product from a representative reaction of 2-Iodo-4-nitrophenol.

In this guide, we explore a hypothetical nucleophilic aromatic substitution (SNAr) reaction of this compound with sodium methoxide to yield 2-Methoxy-4-nitrophenol. Mass spectrometry is a powerful analytical technique used to confirm the formation of the desired product by analyzing the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns.

Comparative Analysis of Mass Spectrometry Data

The primary evidence for a successful reaction is the disappearance of the molecular ion peak corresponding to the starting material and the appearance of a new molecular ion peak corresponding to the product. The fragmentation patterns of both the reactant and product provide further structural confirmation.

CompoundChemical FormulaMolecular Weight ( g/mol )Expected Molecular Ion (M+) m/zKey Fragmentation Peaks (m/z) and Corresponding Fragments
This compound C₆H₄INO₃265.01[1][2]265235 ([M-NO]⁺), 219 ([M-NO₂]⁺), 138 ([M-I]⁺), 127 (I⁺)
2-Methoxy-4-nitrophenol C₇H₇NO₄169.13169154 ([M-CH₃]⁺), 139 ([M-NO]⁺), 123 ([M-NO₂]⁺), 109 ([M-NO₂-CH₂]⁺)

Experimental Protocols

A detailed methodology is crucial for reproducible results.

Synthesis of 2-Methoxy-4-nitrophenol
  • Reactant Preparation: Dissolve this compound (1.0 g, 3.77 mmol) in dry methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: While stirring, add sodium methoxide (0.22 g, 4.15 mmol) to the solution.

  • Reaction Condition: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4 hours.

  • Work-up: After cooling to room temperature, neutralize the mixture with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (and the starting material for comparison) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the samples using a mass spectrometer, for instance, a system equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectra in the positive or negative ion mode over a suitable m/z range (e.g., 50-500).

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) illustrate the experimental and logical processes.

experimental_workflow cluster_reaction Synthesis cluster_analysis Mass Spectrometry Analysis start This compound + Sodium Methoxide reaction Reflux in Methanol start->reaction workup Acidification & Extraction reaction->workup purification Column Chromatography workup->purification sample_prep Sample Preparation purification->sample_prep ms_analysis Mass Spectrometer sample_prep->ms_analysis data_acquisition Data Acquisition ms_analysis->data_acquisition end 2-Methoxy-4-nitrophenol Identity Confirmed data_acquisition->end Confirmation of Product

Caption: Experimental workflow from synthesis to mass spectrometry analysis.

logical_confirmation cluster_reactant Starting Material: this compound cluster_product Product: 2-Methoxy-4-nitrophenol reactant_ms Mass Spectrum (m/z = 265) reactant_frag Fragmentation Pattern (Loss of I, NO₂) reactant_ms->reactant_frag comparison Comparative Analysis reactant_ms->comparison product_ms Mass Spectrum (m/z = 169) product_frag Fragmentation Pattern (Loss of CH₃, NO₂) product_ms->product_frag product_ms->comparison confirmation Identity Confirmed comparison->confirmation

Caption: Logic for confirming product identity via mass spectrometry.

Alternative Methodologies

While mass spectrometry is highly effective, other analytical techniques can be used for product confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms (¹H, ¹³C), offering unambiguous structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies the presence or absence of specific functional groups based on their characteristic absorption of infrared radiation.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the product from the starting material and impurities, and when coupled with a UV detector, can provide quantitative information. The retention time is a characteristic property of a compound under specific conditions.

References

A Comparative Guide to the Electronic Properties of Iodo-Nitrophenol Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the electronic properties of key iodo-nitrophenol isomers, leveraging the predictive power of Density Functional Theory (DFT). For researchers, scientists, and professionals in drug development, understanding the electronic landscape of these molecules is crucial for predicting their reactivity, stability, and potential biological activity. This document outlines the computational methodology for such a study and presents illustrative data to highlight the impact of isomeric variations on electronic characteristics.

The positioning of electron-withdrawing nitro (-NO₂) and iodo (-I) groups on the phenol ring significantly influences the molecule's electronic structure. DFT provides a robust framework for quantifying these effects through the calculation of various molecular descriptors.

Comparative Analysis of Electronic Properties

The electronic properties of three representative iodo-nitrophenol isomers—2-iodo-4-nitrophenol, 4-iodo-2-nitrophenol, and 2-iodo-6-nitrophenol—were assessed using DFT. The calculated parameters, including the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ), are summarized below. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.[1][2]

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)
This compound-6.89-2.754.143.21
4-iodo-2-nitrophenol-7.12-2.984.144.58
2-iodo-6-nitrophenol-7.05-2.814.242.89

Note: The data presented in this table is illustrative and intended to demonstrate the comparative output of a DFT study. Actual values may vary based on the specific computational methods and basis sets employed.

Methodologies and Computational Protocols

The electronic properties presented in this guide are derived from computational studies employing Density Functional Theory. A typical protocol for such an analysis is as follows:

  • Molecular Geometry Optimization: The initial 3D structure of each iodo-nitrophenol isomer is constructed. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is commonly achieved using a functional like B3LYP with a basis set such as 6-311++G(d,p).[3] For molecules containing iodine, a basis set with effective core potentials (ECPs), like LANL2DZ, is often employed for the iodine atom to account for relativistic effects.[4]

  • Frequency Calculations: To ensure that the optimized structure represents a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.[4]

  • Calculation of Electronic Properties: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This includes the energies of the HOMO and LUMO.[5]

  • Derivation of Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated to further understand the molecule's behavior.[2]

Workflow for Comparative DFT Analysis

The following diagram illustrates the logical workflow for conducting a comparative DFT study on the electronic properties of iodo-nitrophenol isomers.

DFT_Workflow Comparative DFT Analysis Workflow for Iodo-Nitrophenol Isomers cluster_isomers Isomer Selection cluster_dft DFT Calculations cluster_analysis Data Analysis and Comparison Isomer1 This compound Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Isomer1->Opt Isomer2 4-iodo-2-nitrophenol Isomer2->Opt Isomer3 2-iodo-6-nitrophenol Isomer3->Opt Freq Frequency Calculation Opt->Freq Verify Minimum SPE Single-Point Energy Calculation Freq->SPE Optimized Geometry Properties Electronic Properties (HOMO, LUMO, Dipole Moment) SPE->Properties Comparison Comparative Table Properties->Comparison Conclusion Structure-Property Relationship Comparison->Conclusion

Caption: Workflow for DFT-based comparative analysis of iodo-nitrophenol isomers.

References

Safety Operating Guide

Proper Disposal of 2-Iodo-4-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Iodo-4-nitrophenol is critical for ensuring laboratory safety and environmental protection. This compound, a halogenated nitrophenol, is classified as hazardous and requires specific handling procedures. This guide provides detailed, step-by-step instructions for its proper disposal, in line with standard laboratory safety protocols and regulatory requirements.

Hazard Profile and Disposal Considerations

This compound presents multiple hazards that must be considered during disposal. It is harmful if swallowed, inhaled, or absorbed through the skin and is toxic to aquatic life.[1][2][3] As a halogenated organic compound, it must be segregated from non-halogenated solvent waste to ensure proper treatment and to prevent costly and complex disposal processes.[4][5]

Parameter Information Citation
Chemical Formula C₆H₄INO₃
Molecular Weight 265.01 g/mol
Appearance Solid[6]
Primary Hazards Toxic if swallowed, Harmful in contact with skin, Harmful if inhaled, Environmental Hazard.[1][2][3]
Waste Category Halogenated Organic Waste[4][7]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases.[2]
Primary Disposal Method Incineration by an approved waste disposal plant.[8][9]

Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required.

Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process.

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weigh boats, gloves, and paper towels, in a dedicated, leak-proof container.[10]

    • This container must be clearly labeled as "HAZARDOUS WASTE" and list "this compound" and other constituents by full chemical name.[11]

    • Do not mix with non-halogenated, acidic, basic, or oxidizing waste streams.[4]

  • Liquid Waste (Solutions):

    • If this compound is dissolved in a solvent, the entire solution is considered hazardous waste.

    • Collect the waste in a sturdy, sealed, and chemically compatible container (e.g., a glass or polyethylene bottle).[11]

    • Label the container with "HAZARDOUS WASTE" and identify all chemical constituents, including solvents and their approximate percentages.

    • Crucially, this waste must be designated as "Halogenated Organic Waste." [4][7]

  • Empty Containers:

    • Thoroughly empty the original chemical container.[10]

    • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as halogenated hazardous waste.[10]

    • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for rinsed chemical containers.[10]

Storage of Waste
  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][11]

  • Ensure the container is kept closed except when adding waste.[10]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Utilize secondary containment (e.g., a plastic bin) to prevent spills.[10]

Arranging for Disposal
  • Once the waste container is full or is no longer being added to, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.[10]

  • Do not dispose of this compound down the drain or in the regular trash.[3] Discharge into the environment must be avoided. The ultimate disposal method is typically high-temperature incineration handled by a licensed hazardous waste facility.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in Labeled 'Halogenated Solid Waste' Container C->D Solid E Collect in Labeled 'Halogenated Liquid Waste' Container C->E Liquid F Rinse Empty Container; Collect First Rinse as Waste C->F Empty Container G Seal Container and Store in Secondary Containment D->G E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Request Pickup from Environmental Health & Safety (EHS) H->I J Final Disposal via Approved Facility (Incineration) I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Iodo-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Iodo-4-nitrophenol (CAS No. 89487-91-2). Given its chemical properties, it is imperative to adhere to strict safety measures to mitigate potential hazards. This document is intended to be a primary resource for ensuring a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral)[1][2]. It is a solid, typically in powder form, with a melting point of 89-94 °C[3]. While specific toxicity data for this compound is limited, its structural similarity to other nitrophenols suggests that it should be handled with care to avoid inhalation, skin contact, and eye contact. For the closely related compound 4-nitrophenol, hazards include being harmful if swallowed, in contact with skin, or if inhaled, and it may cause damage to organs (kidney and liver) through prolonged or repeated exposure[4].

Quantitative Safety Data Summary

For clarity and quick reference, the following table summarizes key quantitative safety data.

PropertyValueReference
CAS Number89487-91-2[1]
Molecular FormulaC₆H₄INO₃[5]
Molecular Weight265.01 g/mol [1]
Melting Point89-94 °C[3]
GHS Hazard ClassAcute Toxicity 4, Oral[1][2]
Hazard StatementH302: Harmful if swallowed[2][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to ensure the safety of laboratory personnel. The following PPE is required when handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or a face shield.To protect eyes and face from splashes and airborne particles.
Skin Protection Nitrile gloves and a fully buttoned laboratory coat.To prevent skin contact with the chemical.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator.To prevent inhalation of the powder, especially when handling outside of a fume hood or if dust is generated[1][2].
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area for handling this compound to contain any potential contamination.

  • Handling the Compound :

    • Wear the appropriate Personal Protective Equipment (PPE) as detailed in the table above.

    • Carefully weigh the solid compound on a tared weigh boat or glassine paper to avoid generating dust.

    • If transferring the powder, do so slowly and carefully to minimize airborne dust.

    • For dissolving the compound, add the solvent to the vessel containing the this compound slowly to avoid splashing.

  • During Experimental Use :

    • Keep all containers with the compound sealed when not in use.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling :

    • Thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.

    • Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect unused or waste this compound in a clearly labeled, sealed, and compatible container.

    • Contaminated disposable materials such as gloves, weigh boats, and paper towels should be collected in a designated hazardous waste bag.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.

    • Do not dispose of solutions containing this compound down the drain.

  • General Disposal Guidelines :

    • All waste must be disposed of in accordance with local, state, and federal regulations.

    • Do not mix waste streams. Keep halogenated and non-halogenated waste separate if required by your institution's disposal protocols.

    • Handle uncleaned containers as you would the product itself.

Experimental Protocol

While specific experimental protocols for the use of this compound are not widely available in public literature, it is known to be used as a reactant in the preparation of other iodophenols[1]. A general protocol for its use in a synthetic chemistry setting would involve the following steps, which should be adapted based on the specific reaction conditions.

  • Reaction Setup : Under an inert atmosphere (if required by the specific reaction), a reaction vessel is charged with this compound.

  • Solvent Addition : The appropriate solvent is added to dissolve or suspend the compound.

  • Reagent Addition : Other reactants are added to the mixture, often in a controlled manner (e.g., dropwise addition).

  • Reaction Monitoring : The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up : Once the reaction is complete, the mixture is processed to isolate the desired product. This may involve extraction, filtration, and/or chromatography.

  • Purification : The crude product is purified using methods like recrystallization or column chromatography.

Visual Workflow for Safe Handling

The following diagram illustrates the key logical steps for the safe handling and disposal of this compound.

prep Preparation - Assess Risks - Don PPE - Prepare Workspace handling Handling - Weigh Carefully - Transfer Slowly - Work in Fume Hood prep->handling use Experimental Use - Keep Containers Sealed - Label all Solutions handling->use cleanup Post-Handling Cleanup - Decontaminate Area - Dispose of PPE use->cleanup disposal Waste Disposal - Segregate Waste - Label Containers - Follow Regulations cleanup->disposal wash Wash Hands cleanup->wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.